2-amino-6-methoxybenzene-1-thiol
Description
Structure
3D Structure
Properties
CAS No. |
740773-51-7 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-amino-6-methoxybenzenethiol |
InChI |
InChI=1S/C7H9NOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,8H2,1H3 |
InChI Key |
JZTPSUBPZYRBQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Characteristics of 2-amino-5-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-amino-5-methoxybenzenethiol, a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. This document consolidates available data on its properties, outlines a common synthetic protocol, and presents logical and experimental workflows through standardized diagrams. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who may utilize this compound in their work.
Core Physical and Chemical Properties
2-amino-5-methoxybenzenethiol, also known as 2-amino-5-methoxythiophenol, is an aromatic organosulfur compound. Its structure features a benzene ring substituted with amino, methoxy, and thiol functional groups. These groups dictate its chemical reactivity and physical properties.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-amino-5-methoxybenzenethiol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NOS | [1] |
| Molecular Weight | 155.22 g/mol | [1] |
| Appearance | Colorless to Yellow to Yellow-green powder/crystal | |
| Melting Point | 81.0 to 85.0 °C | |
| Boiling Point | 289.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.209 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water. | [3][4] |
| pKa | 9.01 ± 0.10 (Predicted) | [3] |
| CAS Number | 6274-29-9 | [1] |
Experimental Protocols
Synthesis of 2-amino-5-methoxybenzenethiol
A common method for the preparation of 2-amino-5-methoxybenzenethiol involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[5]
Materials:
-
2-amino-6-methoxybenzothiazole
-
8N Potassium Hydroxide (KOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Water
Procedure:
-
A solution of 8N potassium hydroxide (1.3 L) is charged into a suitable reaction vessel.
-
To the stirred KOH solution, 750 g of 2-amino-6-methoxybenzothiazole is added.
-
The mixture is heated to reflux and maintained overnight.
-
After the reaction is complete, the resulting solution is cooled.
-
The solution is neutralized by the addition of concentrated HCl to a pH of 8.0.
-
Further acidification is carried out by adding acetic acid to adjust the pH to 6.0, which induces the precipitation of the product.
-
The precipitate is collected by filtration.
-
The collected solid is washed with water to afford the title compound.
-
It is noted that the product is typically used immediately in subsequent reaction steps due to its potential instability.[5]
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the amino group protons (a broad singlet), and the thiol proton (a singlet). The aromatic protons would exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. This includes four signals for the aromatic carbons (two of which are quaternary), one for the methoxy carbon, and signals for the carbons bearing the amino and thiol groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), C-O stretching for the methoxy group (around 1000-1300 cm⁻¹), and a weak S-H stretching band (around 2550 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 155). Fragmentation patterns would likely involve the loss of functional groups such as the methoxy or amino moieties.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 2-amino-5-methoxybenzenethiol and the logical relationship between its structural features and its chemical reactivity.
References
- 1. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-amino-5-methoxy-benzenethiol | 6274-29-9 [amp.chemicalbook.com]
- 4. 2.5GR 2-Amino-5-methoxythiophenol (>90.., Quantity: 2.50g | Fisher Scientific [fishersci.fi]
- 5. prepchem.com [prepchem.com]
A Technical Guide to 2-amino-6-methoxybenzene-1-thiol and Its Isomers
This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the chemical properties and synthesis of aminomethoxy-substituted benzene-thiols. Due to the limited availability of specific data for 2-amino-6-methoxybenzene-1-thiol, this document provides a detailed overview of its nomenclature, alongside comprehensive data and experimental protocols for its closely related and more extensively documented isomer, 2-amino-5-methoxybenzenethiol.
IUPAC Nomenclature and Synonyms
Target Compound: this compound
The systematic IUPAC name for the specified compound is 2-amino-6-methoxybenzenethiol . Searches across major chemical databases and supplier catalogs did not yield a dedicated entry, CAS number, or a list of common synonyms for this specific positional isomer, suggesting it is not a commercially available or widely studied compound.
Isomer: 2-amino-5-methoxybenzene-1-thiol
In contrast, the isomer 2-amino-5-methoxybenzene-1-thiol is well-documented.
-
IUPAC Name: 2-amino-5-methoxybenzenethiol[1]
-
Synonyms: 2-Amino-5-methoxythiophenol, 5-Methoxy-2-aminobenzenethiol, 2-Mercapto-4-methoxyaniline
-
CAS Number: 6274-29-9[1]
Physicochemical Data
| Property | 2-amino-5-methoxybenzenethiol[1] | 2-amino-6-methoxybenzothiazole[2] |
| Molecular Formula | C₇H₉NOS | C₈H₈N₂OS |
| Molecular Weight | 155.22 g/mol | 180.23 g/mol |
| IUPAC Name | 2-amino-5-methoxybenzenethiol | 6-methoxy-1,3-benzothiazol-2-amine |
| CAS Number | 6274-29-9 | 1747-60-0 |
| Appearance | - | Fine off-white to light tan powder |
| Melting Point | - | 165-167 °C |
| Boiling Point | - | Decomposes at 240 °C (464 °F) |
| Topological Polar Surface Area | 36.3 Ų | 76.4 Ų |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 4 |
Experimental Protocols
While no specific experimental protocols for this compound were found, a detailed method for the synthesis of its isomer, 2-amino-5-methoxythiophenol, has been documented. This procedure involves the hydrolysis of 2-amino-6-methoxybenzothiazole.
Protocol: Synthesis of 2-amino-5-methoxythiophenol [3]
This protocol details the base-catalyzed hydrolysis of 2-amino-6-methoxybenzothiazole to yield 2-amino-5-methoxythiophenol.
-
Materials:
-
2-amino-6-methoxybenzothiazole (750 g)
-
8N Potassium Hydroxide (KOH) solution (1.3 L)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Water
-
-
Procedure:
-
A solution of 8N potassium hydroxide (1.3 L) is charged into a suitable reaction vessel equipped for stirring and reflux.
-
2-amino-6-methoxybenzothiazole (750 g) is added to the stirred KOH solution.
-
The mixture is heated to reflux and maintained overnight.
-
After the reaction is complete, the resulting solution is cooled.
-
The solution is neutralized first by the addition of concentrated HCl to achieve a pH of 8.0.
-
Further neutralization is carried out by adding acetic acid until a pH of 6.0 is reached, causing the product to precipitate.
-
The precipitate is collected by filtration and washed with water.
-
The resulting product, 2-amino-5-methoxythiophenol, is obtained and can be used immediately for subsequent reactions.
-
Visualized Synthetic Pathway
The following diagram illustrates the experimental workflow for the synthesis of 2-amino-5-methoxythiophenol from its benzothiazole precursor.
Caption: Synthetic pathway for 2-amino-5-methoxythiophenol.
References
A Comprehensive Technical Guide to 2-amino-5-methoxybenzenethiol: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 6274-29-9
This technical guide provides an in-depth overview of 2-amino-5-methoxybenzenethiol, a pivotal chemical intermediate in the synthesis of various heterocyclic compounds, particularly those with significant pharmacological activities. This document is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Chemical Properties and Identification
2-amino-5-methoxybenzenethiol, also known as 2-amino-5-methoxythiophenol or 2-mercapto-4-methoxyaniline, is an aromatic thiol with the molecular formula C₇H₉NOS.[1] Its chemical structure features a benzene ring substituted with an amino group, a methoxy group, and a thiol group.
| Property | Value |
| Molecular Weight | 155.22 g/mol |
| Appearance | Colorless to Yellow to Yellow-green powder/crystal |
| Purity | >98.0% (T)(HPLC) |
| Melting Point | 81.0 to 85.0 °C |
| CAS Number | 6274-29-9 |
Synthesis of 2-amino-5-methoxybenzenethiol
A common and effective method for the synthesis of 2-amino-5-methoxybenzenethiol involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[2][3]
Experimental Protocol: Hydrolysis of 2-amino-6-methoxybenzothiazole
This protocol outlines the laboratory procedure for the synthesis of 2-amino-5-methoxybenzenethiol.
Materials:
-
2-amino-6-methoxybenzothiazole
-
8N Potassium Hydroxide (KOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Water (deionized or distilled)
Procedure:
-
To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).[2]
-
Reflux the mixture overnight.[2]
-
Cool the resulting solution to room temperature.
-
Neutralize the solution by the addition of concentrated HCl to a pH of 8.0.[2]
-
Further, acidify the solution with acetic acid to a pH of 6.0.[2]
-
A precipitate will form, which is the desired 2-amino-5-methoxybenzenethiol.
-
Filter the precipitate and wash it thoroughly with water.[2]
-
The resulting product should be used immediately in subsequent reactions due to its potential instability.[2]
Synthesis workflow for 2-amino-5-methoxybenzenethiol.
Applications in Drug Development
2-amino-5-methoxybenzenethiol serves as a crucial building block in the synthesis of benzothiazepines, a class of heterocyclic compounds with a wide range of pharmacological activities.[4] Benzothiazepine derivatives have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.[5][6][7][8][9][10][11]
Synthesis of Benzothiazepine Derivatives
The general synthesis of 1,5-benzothiazepines involves the reaction of a substituted 2-aminothiophenol, such as 2-amino-5-methoxybenzenethiol, with α,β-unsaturated carbonyl compounds (chalcones).[5][12]
General synthesis of benzothiazepines.
Antibacterial Activity of Benzothiazepine Derivatives
Numerous studies have demonstrated the antibacterial efficacy of benzothiazepine derivatives against a range of pathogenic bacteria. The substitution pattern on the benzothiazepine core, which can be modulated by using different substituted 2-aminothiophenols and chalcones, plays a crucial role in determining the antibacterial potency.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzothiazepine derivatives against various bacterial strains, as reported in the literature.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| BT3 (dichloro-substituted) | Staphylococcus aureus | 0.4 | [5] |
| BT3 (dichloro-substituted) | Candida albicans | 1.6 | [5] |
| BT5 (fluoro-substituted) | Escherichia coli | 0.4 | [5] |
| BT5 (fluoro-substituted) | Staphylococcus aureus | 0.8 | [5] |
| BT5 (fluoro-substituted) | Proteus vulgaris | 0.8 | [5] |
| BT5 (fluoro-substituted) | Aspergillus niger | 0.8 | [5] |
| BT6 (fluoro-substituted) | Various Strains | 0.4 | [5] |
| BT6 (fluoro-substituted) | Escherichia coli | 0.8 | [5] |
These findings highlight the potential of 2-amino-5-methoxybenzenethiol as a scaffold for the development of novel antibacterial agents through the synthesis of diverse benzothiazepine libraries.
Safety and Handling
2-amino-5-methoxybenzenethiol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-amino-5-methoxybenzenethiol is a valuable and versatile intermediate in organic synthesis, particularly for the construction of pharmacologically active benzothiazepine derivatives. The synthetic protocol provided herein offers a reliable method for its preparation. The demonstrated antibacterial activity of the resulting benzothiazepines underscores the importance of this chemical in the ongoing search for new therapeutic agents. Further exploration of derivatives synthesized from this building block holds significant promise for the discovery of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and antimicrobial activity of novel benzothiazepine derivatives [wisdomlib.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Properties of 2-amino-6-methoxybenzene-1-thiol
Disclaimer: Publicly available experimental data for 2-amino-6-methoxybenzene-1-thiol is limited. This guide provides a comprehensive overview based on the known properties of structurally similar compounds, including its isomer 2-amino-5-methoxybenzene-1-thiol and the parent compound 2-aminothiophenol. The experimental protocols and characterization data are presented as predictive models based on established chemical principles.
Molecular Structure and Chemical Identity
This compound is an aromatic organosulfur compound. The molecule consists of a benzene ring substituted with an amino group (-NH2) at position 2, a methoxy group (-OCH3) at position 6, and a thiol group (-SH) at position 1. The presence of these functional groups suggests potential for a variety of chemical reactions and biological activities.
Molecular Formula: C7H9NOS
** IUPAC Name:** this compound
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for 2-amino-5-methoxybenzene-1-thiol and 2-aminothiophenol.[1][2][3][4]
| Property | Predicted Value | Reference Compound(s) |
| Molecular Weight | 155.22 g/mol | 2-amino-5-methoxybenzene-1-thiol[1] |
| Appearance | Colorless to light-yellow oil or solid | 2-aminothiophenol[3] |
| Boiling Point | > 200 °C (at 760 mmHg) | 2-aminothiophenol (234 °C)[3] |
| Melting Point | Not readily predictable | - |
| Solubility | Soluble in organic solvents and basic water | 2-aminothiophenol[3] |
| pKa (Thiol) | ~6-7 | 2-methoxybenzenethiol (pKa ~6.62)[5] |
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related aminothiophenols. A common precursor for such syntheses is a substituted benzothiazole. The following protocol is a proposed method.
Step 1: Synthesis of 2-amino-6-methoxybenzothiazole
This intermediate can be synthesized from 4-methoxyaniline through reaction with potassium thiocyanate and bromine.
Step 2: Hydrolysis of 2-amino-6-methoxybenzothiazole to this compound
This step involves the alkaline hydrolysis of the benzothiazole intermediate. A similar procedure has been documented for the preparation of 2-amino-5-methoxythiophenol.[6]
Detailed Experimental Protocol:
-
To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
-
Reflux the mixture overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Neutralize the resulting solution by the careful addition of concentrated hydrochloric acid to a pH of approximately 8.0.
-
Further, acidify the solution with acetic acid to a pH of 6.0.
-
The precipitate of this compound that forms is collected by filtration.
-
Wash the collected solid with water to remove any remaining salts.
-
The product should be used immediately in subsequent steps or stored under an inert atmosphere as aminothiophenols are susceptible to oxidation.
Proposed Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, predictions can be made based on the functional groups present and data from related compounds.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons: Signals expected in the range of 6.5-7.5 ppm.
-
-OCH₃ protons: A singlet around 3.8 ppm.
-
-NH₂ protons: A broad singlet, chemical shift dependent on solvent and concentration.
-
-SH proton: A singlet, chemical shift is variable and may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic carbons: Signals in the range of 110-150 ppm.
-
-OCH₃ carbon: A signal around 55-60 ppm.
-
Infrared (IR) Spectroscopy:
-
-NH₂ stretch: Two bands in the region of 3300-3500 cm⁻¹.
-
-SH stretch: A weak band around 2550-2600 cm⁻¹.
-
C-O stretch (aromatic ether): A strong band around 1230-1270 cm⁻¹.
-
Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 155.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, related aminothiophenols are known to be precursors to benzothiazoles, a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[3] Further research would be required to elucidate any potential therapeutic applications of this specific molecule.
Experimental Workflow for Biological Screening:
Caption: A generalized workflow for assessing the biological activity of a novel compound.
Safety and Handling
Based on data for related compounds such as 2-amino-5-methoxybenzene-1-thiol and 2-aminothiophenol, this compound should be handled with care.[1][4] It is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule with interesting structural features that suggest a potential for further investigation in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a robust starting point for researchers by summarizing predicted properties and outlining a plausible synthetic route and characterization strategy based on well-understood chemical principles and data from closely related analogs. Further experimental work is necessary to validate these predictions and explore the potential applications of this compound.
References
- 1. 2-Amino-5-methoxybenzene-1-thiol | C7H9NOS | CID 235509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenethiol, 2-amino- (CAS 137-07-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 4. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHOXYBENZENETHIOL | 7217-59-6 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-6-methoxybenzothiazole(1747-60-0) 1H NMR spectrum [chemicalbook.com]
- 9. 2-METHOXYBENZENETHIOL(7217-59-6) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to the NMR Spectral Data of 2-amino-5-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-amino-5-methoxybenzenethiol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the ¹H and ¹³C NMR spectral data, the experimental protocols for data acquisition, and a visualization of the proton coupling relationships.
¹H and ¹³C NMR Spectral Data
The NMR spectra of 2-amino-5-methoxybenzenethiol were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).
¹H NMR Data
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 6.78 | dd | 8.8, 2.8 |
| H-4 | 6.72 | d | 8.8 |
| H-3 | 6.61 | d | 2.8 |
| OCH₃ | 3.61 | s | - |
| NH₂ & SH | Not explicitly assigned | - | - |
Note: The signals for the amine (NH₂) and thiol (SH) protons are often broad and may exchange with residual water in the solvent, making their precise assignment and multiplicity variable. A separate experiment in CDCl₃ showed a broad singlet for one of these protons at 4.10 ppm.
¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-5 | 150.60 |
| C-2 | 144.15 |
| C-1 | 119.12 |
| C-4 | 119.00 |
| C-6 | 117.56 |
| C-3 | 116.61 |
| OCH₃ | 55.74 |
Experimental Protocols
The NMR spectral data presented in this guide were obtained using the following experimental parameters:
-
Instrumentation : Bruker Avance III 400 HD spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Temperature : Ambient temperature.
-
¹H NMR Frequency : 400 MHz.
-
¹³C NMR Frequency : 100 MHz.
-
Referencing : The chemical shifts were referenced to the residual solvent signal of DMSO-d₆.
The synthesis of 2-amino-5-methoxybenzenethiol can be achieved through the hydrolysis of 2-amino-6-methoxybenzothiazole with potassium hydroxide.
Visualization of Proton Coupling
The following diagram illustrates the coupling relationships between the aromatic protons of 2-amino-5-methoxybenzenethiol as determined from the ¹H NMR data.
Mass Spectrometry of 2-Amino-5-methoxybenzenethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methoxybenzenethiol is a substituted aromatic thiol that serves as a key intermediate in the synthesis of various heterocyclic compounds, including those with potential pharmacological activities such as antibacterial benzothiazepines.[1][2] The characterization of this compound is crucial for ensuring the purity and identity of starting materials and final products in drug discovery and development. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric analysis of 2-amino-5-methoxybenzenethiol, including predicted fragmentation patterns, experimental protocols, and data interpretation.
Molecular Properties
Before delving into the mass spectrometric analysis, it is essential to understand the basic molecular properties of 2-amino-5-methoxybenzenethiol.
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol [3] |
| Monoisotopic Mass | 155.04048508 Da[3] |
| Structure | |
| Aromatic ring with amino, methoxy, and thiol substituents |
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
While a publicly available experimental mass spectrum for 2-amino-5-methoxybenzenethiol is not readily found, a fragmentation pattern can be predicted based on the established fragmentation rules for aromatic compounds containing amino, methoxy, and thiol functional groups. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing valuable structural information.
The molecular ion peak (M⁺˙) is expected at m/z 155. The fragmentation of aromatic compounds is often driven by the stability of the resulting ions, with cleavages initiated at the functional groups.
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxide-like radical cation.
-
m/z 140: [M - CH₃]⁺
-
-
Loss of Carbon Monoxide (CO): Following the initial loss of a methyl group, the resulting ion can undergo further fragmentation, such as the expulsion of a neutral carbon monoxide molecule.
-
m/z 112: [M - CH₃ - CO]⁺
-
-
Loss of a Thiol Radical (•SH): Direct cleavage of the C-S bond can lead to the loss of a thiol radical.
-
m/z 122: [M - SH]⁺
-
-
Loss of Hydrogen Cyanide (HCN): Aromatic amines can undergo ring rearrangement and lose hydrogen cyanide.
-
m/z 128: [M - HCN]⁺
-
-
Alpha-Cleavage of the Amino Group: While less common for aromatic amines compared to aliphatic amines, some fragmentation adjacent to the amino group might occur.
The following table summarizes the predicted major fragments and their corresponding m/z values.
| m/z | Proposed Fragment Ion | Predicted Fragmentation Pathway |
| 155 | [C₇H₉NOS]⁺˙ | Molecular Ion |
| 140 | [C₆H₆NOS]⁺ | Loss of •CH₃ from the methoxy group |
| 122 | [C₇H₈NO]⁺ | Loss of •SH |
| 128 | [C₆H₈OS]⁺˙ | Loss of HCN from the amino group |
| 112 | [C₅H₆NS]⁺ | Loss of •CH₃ followed by loss of CO |
Below is a conceptual diagram illustrating the predicted fragmentation cascade.
References
The Solubility Profile of 2-amino-6-methoxybenzene-1-thiol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-6-methoxybenzene-1-thiol, a crucial parameter for its application in research and drug development. Due to the limited availability of precise quantitative solubility data for this specific compound, this guide presents qualitative solubility information for the closely related and structurally similar compounds, 2-aminothiophenol and 4-aminothiophenol. This information serves as a valuable proxy for estimating the solubility behavior of this compound. Additionally, a detailed experimental protocol for determining solubility via the gravimetric method is provided, alongside a visual workflow to guide researchers in their own assessments.
Understanding Solubility: The Role of Molecular Structure
The solubility of a compound is fundamentally influenced by its molecular structure. In the case of aminophenols, the presence of both an amino (-NH2) group and a thiol (-SH) group dictates their interaction with various solvents. The amino group can participate in hydrogen bonding, which generally enhances solubility in polar solvents. Conversely, the thiol group and the benzene ring contribute to the molecule's non-polar character, favoring solubility in organic solvents. The methoxy group (-OCH3) in this compound is expected to slightly increase its polarity compared to unsubstituted aminothiophenols.
Qualitative Solubility Data for Structurally Similar Aminothiophenols
The following table summarizes the qualitative solubility of 2-aminothiophenol and 4-aminothiophenol in a range of common organic solvents. This data is intended to provide a general indication of the expected solubility for this compound.
| Solvent Class | Solvent | 2-Aminothiophenol Solubility | 4-Aminothiophenol Solubility |
| Alcohols | Methanol | Soluble | Soluble[1] |
| Ethanol | Soluble[2] | Soluble[1] | |
| Ketones | Acetone | Soluble[2] | Data Not Available |
| Halogenated | Dichloromethane | Soluble[2] | Soluble[1] |
| Aromatics | Benzene, Toluene, Xylene (BTX) | Freely Soluble[3] | Data Not Available |
| Aqueous | Water | Insoluble/Low[2][3][4] | Insoluble/Sparingly Soluble[1] |
Disclaimer: The data presented in this table is for 2-aminothiophenol and 4-aminothiophenol and should be used as an estimation for the solubility of this compound.
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[5][6][7][8]
Materials:
-
This compound (or analogue)
-
Selected organic solvent
-
Analytical balance
-
Conical flask with stopper
-
Magnetic stirrer and stir bar
-
Thermostatic bath (optional, for temperature control)
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
-
Pre-weighed evaporation dish or watch glass
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add a known volume of the selected organic solvent to a conical flask.
-
Gradually add an excess amount of the solute (this compound) to the solvent while stirring continuously.
-
Ensure that undissolved solid remains at the bottom of the flask to confirm saturation.
-
Seal the flask to prevent solvent evaporation.
-
For precise measurements, place the flask in a thermostatic bath to maintain a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure the solution is fully saturated.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop stirring and allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 10 mL) of the clear, saturated supernatant using a volumetric pipette.
-
Filter the collected supernatant using a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Transfer the filtered, saturated solution to a pre-weighed evaporation dish.
-
Place the evaporation dish in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the decomposition temperature.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
Express the solubility in terms of grams of solute per 100 mL of solvent or other desired units.
Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent in mL) x 100
-
Experimental Workflow for Gravimetric Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 4. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to 2-Amino-5-methoxybenzene-1-thiol
This technical guide provides a comprehensive overview of 2-amino-5-methoxybenzene-1-thiol, a significant chemical intermediate in the synthesis of various bioactive molecules. The document details its chemical properties, a standard synthesis protocol, and its applications, particularly in the realm of drug discovery and development.
Chemical Identity and Properties
2-Amino-5-methoxybenzene-1-thiol, also known as 2-amino-5-methoxythiophenol, is an aromatic organosulfur compound. Its structure features a benzene ring substituted with amino, methoxy, and thiol functional groups.
Table 1: Physicochemical Properties of 2-Amino-5-methoxybenzene-1-thiol
| Property | Value | Reference |
| IUPAC Name | 2-amino-5-methoxybenzenethiol | [1] |
| CAS Number | 6274-29-9 | [1][2] |
| Molecular Formula | C7H9NOS | [1][2] |
| Molecular Weight | 155.22 g/mol | [1][2] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 103-105 °C | [2] |
| Boiling Point (Predicted) | 289.7±20.0 °C | [2] |
| Density (Predicted) | 1.209±0.06 g/cm³ | [2] |
| pKa (Predicted) | 9.01±0.10 | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Synthesis of 2-Amino-5-methoxybenzene-1-thiol
The synthesis of 2-amino-5-methoxybenzene-1-thiol can be achieved through the hydrolysis of 2-amino-6-methoxybenzothiazole.[3] This process involves the cleavage of the thiazole ring to yield the desired thiophenol.
Experimental Protocol: Synthesis from 2-amino-6-methoxybenzothiazole [3]
-
Reaction Setup: To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
-
Reflux: Heat the mixture to reflux and maintain it overnight.
-
Neutralization: Cool the resulting solution and neutralize it by adding concentrated HCl until the pH reaches 8.0. Subsequently, add acetic acid to adjust the pH to 6.0.
-
Precipitation and Filtration: The product precipitates out of the solution upon neutralization. Filter the precipitate and wash it with water.
-
Product: The collected solid is 2-amino-5-methoxybenzene-1-thiol, which can be used in subsequent steps, often without further purification.
Below is a diagram illustrating the workflow for the synthesis of 2-amino-5-methoxybenzene-1-thiol.
Spectroscopic Data
Table 2: Spectroscopic Data
| Data Type | Information |
| Predicted ¹H-NMR | Due to the complexity of the substitution pattern, a prediction without experimental validation would be speculative. Key signals would be expected for the aromatic protons, the amino protons, the thiol proton, and the methoxy protons. |
| Predicted ¹³C-NMR | Aromatic carbons would appear in the range of 110-150 ppm. The methoxy carbon would be around 55-60 ppm. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 155.22. |
Applications in Drug Development
2-Amino-5-methoxybenzene-1-thiol is a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of benzothiazepines, a class of compounds known for their diverse pharmacological activities. For instance, it has been used in the creation of antibacterial benzothiazepine derivatives.[2] The presence of reactive amino and thiol groups allows for a variety of chemical transformations, making it a versatile precursor for generating libraries of compounds for drug screening.
Safety and Handling
2-Amino-5-methoxybenzene-1-thiol is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information [1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and inert atmosphere.[2]
References
The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Amino-5-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and burgeoning research applications of the heterocyclic building block, 2-amino-5-methoxybenzenethiol. This compound serves as a critical precursor for the synthesis of a diverse range of 6-methoxybenzothiazole derivatives, which have demonstrated significant potential in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. This document provides a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and biological mechanisms.
Core Properties of 2-Amino-5-methoxybenzenethiol
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Colorless to yellow or yellow-green powder/crystal |
| Melting Point | 81.0 to 85.0 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
| CAS Number | 6274-29-9 |
Synthetic Applications in Medicinal Chemistry
2-Amino-5-methoxybenzenethiol is a key starting material for the synthesis of 6-methoxy-substituted benzothiazoles. The most common synthetic route involves the condensation reaction of 2-amino-5-methoxybenzenethiol with various aldehydes, ketones, or carboxylic acids to form the thiazole ring fused to the benzene ring. This versatility allows for the introduction of a wide array of functional groups at the 2-position of the benzothiazole core, enabling the exploration of structure-activity relationships (SAR).
General Synthesis of 2-Substituted-6-methoxybenzothiazoles
The synthesis of 2-substituted-6-methoxybenzothiazoles from 2-amino-5-methoxybenzenethiol is a well-established chemical transformation. The general workflow involves the reaction of the aminothiophenol with a suitable carbonyl-containing compound, often an aldehyde, which leads to the formation of the benzothiazole ring system through a cyclocondensation reaction. This process is frequently catalyzed by an acid or can proceed under thermal conditions. The methoxy group at the 6-position of the resulting benzothiazole is derived from the starting material and can significantly influence the biological activity of the final compound.
Research Applications and Biological Activities
Derivatives of 2-amino-5-methoxybenzenethiol, specifically 6-methoxybenzothiazoles, have shown promising biological activities, which are summarized below.
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of 6-methoxybenzothiazole derivatives. These compounds have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action for their antimicrobial effects is believed to involve the inhibition of essential microbial enzymes.
Table 1: Antimicrobial Activity of Selected 6-Methoxybenzothiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| A1 | Escherichia coli | - | [1] |
| A1 | Staphylococcus aureus | - | [1] |
| A2 | Escherichia coli | - | [1] |
| A2 | Staphylococcus aureus | - | [1] |
| A9 | Escherichia coli | - | [1] |
| A9 | Staphylococcus aureus | - | [1] |
| 4b | Salmonella typhimurium | 25-50 | [2] |
| 4b | Klebsiella pneumonia | 25-50 | [2] |
| Compound 3 | Candida albicans | 25 | [3] |
| Compound 4 | Candida albicans | - | [3] |
| Compound 10 | Candida albicans | 100 | [3] |
| Compound 12 | Candida albicans | - | [3] |
| 4b | Gram-positive & Gram-negative bacteria | - | [4] |
| 4c | Gram-positive & Gram-negative bacteria | - | [4] |
| 4d | Gram-positive & Gram-negative bacteria | - | [4] |
| 4f | Gram-positive & Gram-negative bacteria | - | [4] |
Note: Specific MIC values for some compounds were not provided in the source material, but they were reported to have promising activity.
The proposed mechanism of antimicrobial action for some benzothiazole derivatives involves the inhibition of key bacterial enzymes such as DNA gyrase and dihydroorotase.[2][3] DNA gyrase is essential for DNA replication, and its inhibition leads to bacterial cell death. Dihydroorotase is a key enzyme in the pyrimidine biosynthesis pathway, and its inhibition disrupts the production of essential building blocks for DNA and RNA synthesis.
Anticancer Activity
Certain 6-methoxybenzothiazole derivatives have exhibited significant anticancer activity against various cancer cell lines.[5][6] The presence of the methoxy group, along with other substituents on the benzothiazole scaffold, plays a crucial role in their cytotoxic effects.
Table 2: Anticancer Activity of Selected 6-Methoxybenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 28 | Various | - | [5] |
| 68 | HeLa | 0.5 ± 0.02 | [5] |
| 69 | HeLa | 0.6 ± 0.29 | [5] |
| 5b | HeLa | - | [7] |
| 5c | HeLa | - | [7] |
| 5f | HeLa | - | [7] |
| 6f | HeLa | - | [7] |
| Derivative A (nitro substituent) | HepG2 | 56.98 (24h), 38.54 (48h) | [6] |
| Derivative B (fluorine substituent) | HepG2 | 59.17 (24h), 29.63 (48h) | [6] |
Note: Specific IC₅₀ values for some compounds were not provided in the source material, but they were reported to have strong and selective antiproliferative activity.
The anticancer mechanism of some benzothiazole derivatives has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Inhibition of this pathway can lead to a reduction in the expression of downstream targets like COX-2 and iNOS, which are involved in inflammation and cancer progression, ultimately leading to apoptosis of the cancer cells.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 6-methoxybenzothiazole derivatives, based on common laboratory practices reported in the literature. Researchers should adapt these protocols based on the specific reactants and desired products.
Protocol 1: Synthesis of 2-(Aryl)-6-methoxybenzothiazoles
This protocol describes the condensation of 2-amino-5-methoxybenzenethiol with an aromatic aldehyde.
Materials:
-
2-Amino-5-methoxybenzenethiol (1 equivalent)
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Catalyst (e.g., a few drops of concentrated HCl, optional)
Procedure:
-
Dissolve 2-amino-5-methoxybenzenethiol in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted aromatic aldehyde to the solution. If using a catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and maintain for a period of 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the pure 2-(aryl)-6-methoxybenzothiazole.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-Amino-6-methoxybenzothiazole Derivatives
This protocol outlines a multi-step synthesis starting from p-anisidine to yield 2-amino-6-methoxybenzothiazole, which can be further modified.[8][9]
Step 1: Synthesis of 6-methoxy-2-aminobenzothiazole
-
React p-anisidine with ammonium thiocyanate.
-
Perform an oxidative ring closure of the resulting thiourea using a catalytic amount of bromine in an alkaline medium to yield 6-methoxy-2-aminobenzothiazole.
Step 2: Synthesis of 6-methoxy-2-hydrazinobenzothiazole
-
React 6-methoxy-2-aminobenzothiazole with 99.9% hydrazine hydrate in the presence of concentrated HCl and ethylene glycol.[8][9]
Step 3: Synthesis of Hydrazone Derivatives
-
React 6-methoxy-2-hydrazinobenzothiazole with various substituted aromatic aldehydes in absolute ethanol to form the corresponding hydrazone derivatives.[8][9]
Conclusion
2-Amino-5-methoxybenzenethiol is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of 6-methoxybenzothiazole derivatives has led to the discovery of compounds with potent antimicrobial and anticancer activities. The structure-activity relationship studies of these derivatives are crucial for the development of new therapeutic agents with improved efficacy and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in the field of drug discovery and development, encouraging further exploration of this promising chemical scaffold.
References
- 1. jchr.org [jchr.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of 6-Methoxybenzothiazoles from 2-Amino-6-methoxybenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 6-methoxy-substituted benzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry. This document provides detailed protocols for the synthesis of various 2-substituted 6-methoxybenzothiazoles starting from 2-amino-6-methoxybenzene-1-thiol. The methodologies covered include condensation reactions with aldehydes and carboxylic acids, highlighting different catalytic systems and reaction conditions. These protocols are designed to be adaptable for the synthesis of compound libraries for drug discovery and development.
Introduction
Benzothiazole, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a core component in numerous biologically active molecules and pharmaceuticals.[2][4][5] Derivatives of this scaffold are known to exhibit a wide range of therapeutic effects, making them a focal point of significant research interest.[6] The synthesis of benzothiazoles is of considerable interest due to their potent biological activities and pharmaceutical value.[7] The most common and versatile method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile, such as an aldehyde, carboxylic acid, or nitrile.[1][8]
This application note focuses on this compound as a key precursor. The methoxy group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy. We present standardized, reproducible protocols for synthesizing 2-substituted 6-methoxybenzothiazoles, complete with data summaries and process workflows.
General Reaction Mechanism
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols generally proceeds via a condensation-cyclization-oxidation/dehydration sequence. The initial step involves the nucleophilic attack of the primary amino group on the electrophilic carbon of a carbonyl compound (e.g., an aldehyde) to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, forming a benzothiazoline ring. The final step is the aromatization of this ring, typically through oxidation or dehydration, to yield the stable benzothiazole product.
Caption: General mechanism for benzothiazole synthesis.
Experimental Protocols
The following sections detail standardized procedures for the synthesis of 6-methoxybenzothiazole derivatives.
Protocol 1: Acid-Catalyzed Condensation with Aldehydes
This protocol describes a robust and high-yielding method for the synthesis of 2-aryl- and 2-alkyl-6-methoxybenzothiazoles using an acid catalyst. Brønsted acids like p-toluenesulfonic acid (TsOH) are effective for this transformation.[9]
Materials and Reagents:
-
This compound
-
Substituted aldehyde (aromatic or aliphatic)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid catalyst
-
Ethanol (EtOH) or Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired aldehyde (1.1 mmol).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 mmol, 10 mol%).
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-substituted 6-methoxybenzothiazole.
Data Summary:
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TsOH·H₂O (10) | EtOH | 2 | 92 | [9] |
| 2 | 4-Chlorobenzaldehyde | HCl (cat.) | EtOH | 3 | 94 | [10] |
| 3 | 4-Nitrobenzaldehyde | TsOH·H₂O (10) | EtOH | 2.5 | 90 | [9] |
| 4 | 4-Methoxybenzaldehyde | Zn(OAc)₂ (5) | Solvent-free | 1 | 95 | [1][8] |
| 5 | Cinnamaldehyde | TsOH·H₂O (10) | Toluene | 4 | 88 | [9] |
Protocol 2: Condensation with Carboxylic Acids
This method allows for the synthesis of 2-substituted benzothiazoles directly from carboxylic acids, often requiring a coupling agent or high temperatures with a catalyst like polyphosphoric acid (PPA).[11]
Materials and Reagents:
-
This compound
-
Substituted carboxylic acid
-
Polyphosphoric acid (PPA) or a suitable coupling reagent (e.g., (o-CF₃PhO)₃P)[12]
-
o-Xylene (if using PPA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure (using PPA):
-
Combine this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (approx. 10 times the weight of the aminothiol).
-
Heat the mixture at 140-160 °C for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃ until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired product.
Data Summary:
| Entry | Carboxylic Acid | Catalyst / Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | PPA, 150 °C | 5 | 85 | [11] |
| 2 | 4-Hydroxybenzoic Acid | PPA, 160 °C | 6 | 78 | [11] |
| 3 | Nicotinic Acid | PPA, 170 °C | 6 | 75 | [11] |
| 4 | Acetic Acid | P₄S₁₀, Microwave | 0.1 | 90 | [7] |
General Experimental Workflow
The overall process from reaction setup to final product characterization follows a standardized workflow applicable to most synthetic protocols.
Caption: A typical workflow for benzothiazole synthesis.
Applications in Drug Development
The 6-methoxybenzothiazole scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas.
-
Anticancer Activity: Many 2-aryl-6-methoxybenzothiazole derivatives show potent antiproliferative activity against various cancer cell lines, including breast, lung, and liver cancer.[6][13] The methoxy group is often crucial for potent antitumor activity.[13]
-
Anti-inflammatory Agents: Certain derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing promise for treating inflammatory conditions.[4][14]
-
Enzyme Inhibition: The benzothiazole nucleus is integral to compounds designed as inhibitors for enzymes like carbonic anhydrase, which is a target in cancer and other diseases.[3]
-
Neuroprotective Agents: Riluzole, a drug containing the benzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the scaffold's utility in developing treatments for neurodegenerative diseases.[1]
Caption: Applications of the 6-methoxybenzothiazole scaffold.
Conclusion
The synthesis of 6-methoxybenzothiazoles from this compound is a straightforward and versatile process. The protocols outlined provide robust methods for accessing a wide array of 2-substituted derivatives through condensation with common electrophiles like aldehydes and carboxylic acids. The high yields and adaptability of these reactions make them highly suitable for generating chemical libraries for high-throughput screening in drug discovery programs. The proven biological significance of this scaffold continues to make it an attractive target for medicinal chemists and researchers in the pharmaceutical sciences.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole synthesis [organic-chemistry.org]
- 13. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of 2-Substituted-6-methoxybenzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reaction between 2-amino-5-methoxybenzenethiol and various aldehydes is a cornerstone reaction for the synthesis of 2-substituted-6-methoxybenzothiazoles. This class of heterocyclic compounds is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, antioxidant, and anticonvulsant properties.[2] Beyond their pharmaceutical importance, these compounds are also utilized in industrial applications such as dyes and corrosion inhibitors.
The synthesis is typically a one-pot condensation followed by an oxidative cyclization. The reaction proceeds through the formation of a benzothiazoline intermediate, which then aromatizes to the stable benzothiazole ring system. A variety of catalytic systems have been developed to promote this transformation efficiently, often with a focus on green chemistry principles, such as the use of mild conditions, recyclable catalysts, and environmentally benign solvents.[3][4]
Reaction Mechanism
The generally accepted mechanism for the formation of 2-substituted-6-methoxybenzothiazoles from 2-amino-5-methoxybenzenethiol and an aldehyde involves two key stages:
-
Condensation: The amino group of the benzenethiol nucleophilically attacks the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate (a 2-substituted-2,3-dihydrobenzothiazole, or benzothiazoline).
-
Oxidation: The benzothiazoline intermediate is then oxidized to form the final, stable aromatic benzothiazole product. This step often requires an oxidizing agent or occurs via aerobic oxidation.
Caption: Reaction pathway from reactants to the final benzothiazole product.
Data Summary
The synthesis of 2-substituted benzothiazoles can be achieved using a diverse range of catalytic systems and reaction conditions. The choice of catalyst significantly impacts reaction time, yield, and environmental footprint.
| Catalyst System | Aldehyde Scope | Solvent | Conditions | Yield Range | Reference |
| H₂O₂/HCl | Aromatic (EWG & EDG) | Ethanol | Room Temp, 45-60 min | 85-94% | [4] |
| Cu(II) Nanoparticles | Aromatic (EWG & EDG), Heterocyclic | Ethanol | Reflux, 15-90 min | 87-98% | |
| Amberlite IR-120 Resin | Aromatic, Heteroaromatic | Solvent-free | Microwave, 85°C, 5-10 min | 88-95% | |
| Visible Light (Blue LED) | Aromatic, Heteroaromatic, Aliphatic | Acetonitrile | Room Temp, 6 h, Air | Good | [4] |
| Sulfated Tungstate (ST) | Aromatic, Aliphatic, Heteroaromatic | Solvent-free | Ultrasound, Room Temp | 90-98% | [3] |
| Zn(OAc)₂·2H₂O | Aromatic, Heterocyclic, Aliphatic | Solvent-free | 80°C, 30-60 min | 67-96% | [3] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Experimental Protocols
Below are detailed protocols for the synthesis of 2-substituted-6-methoxybenzothiazoles, representing different catalytic approaches.
Protocol 1: H₂O₂/HCl Catalyzed Synthesis (Green Method)
This protocol utilizes an inexpensive and environmentally benign catalytic system at room temperature.[5][4]
Materials and Reagents:
-
2-Amino-5-methoxybenzenethiol
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, TLC plates
-
Ethyl acetate, hexane, saturated sodium bicarbonate solution
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-amino-5-methoxybenzenethiol (1.0 mmol) and the selected aldehyde (1.0 mmol) in 10 mL of ethanol.
-
Stir the solution at room temperature.
-
Add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) to the mixture.
-
Continue stirring at room temperature for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure 2-substituted-6-methoxybenzothiazole.
Protocol 2: Visible-Light-Promoted Synthesis (Metal-Free Method)
This method avoids the use of metal catalysts and harsh reagents, relying on visible light to promote the reaction under an air atmosphere.
Materials and Reagents:
-
2-Amino-5-methoxybenzenethiol
-
Substituted aldehyde
-
Acetonitrile (CH₃CN)
-
Reaction vial, magnetic stirrer, 12W blue LED lamp
-
Rotary evaporator
Procedure:
-
To a 10 mL reaction vial, add 2-amino-5-methoxybenzenethiol (0.5 mmol), the aldehyde (0.6 mmol), and 3 mL of acetonitrile.
-
Seal the vial and place it approximately 5 cm from a 12W blue LED lamp.
-
Stir the reaction mixture at room temperature under irradiation for 6 hours. The reaction is open to the air.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to afford the desired product.
General Experimental Workflow
The synthesis, work-up, and purification of 2-substituted-6-methoxybenzothiazoles follow a standard sequence in organic synthesis laboratories.
Caption: Standard workflow for synthesis and purification of benzothiazoles.
Applications in Research and Drug Development
The 6-methoxybenzothiazole scaffold is of significant interest to drug development professionals. The C-2 position is highly amenable to substitution, allowing for the creation of large libraries of compounds for screening.[1]
-
Anticancer Agents: Many 2-arylbenzothiazoles, particularly those with phenolic or amino substituents on the 2-aryl ring, have shown potent and selective antitumor activity.[1][2]
-
Antimicrobial Agents: The benzothiazole nucleus is a key component in various compounds tested for antibacterial and antifungal efficacy.[5][2]
-
Neurodegenerative Diseases: Derivatives such as Riluzole (which contains a benzothiazole core) are used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the scaffold's potential in CNS drug discovery.[6]
-
Fluorescent Probes: The rigid, aromatic structure of benzothiazoles often imparts fluorescent properties, making them useful as biological probes and in materials science.[4]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 2-amino-6-methoxybenzene-1-thiol
Abstract
This document provides detailed protocols for the condensation reaction of 2-amino-6-methoxybenzene-1-thiol with various electrophilic partners to synthesize substituted 7-methoxybenzothiazoles. Benzothiazoles are a critical scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The protocols outlined below are based on established methodologies for the synthesis of benzothiazoles from o-aminobenzenethiols and have been adapted for the specific substrate, this compound. These reactions are versatile and can be performed with aldehydes, carboxylic acids, and α-keto acids under various conditions, including catalyst-free, iodine-promoted, and aerobic systems.
Introduction
The condensation of 2-aminothiophenols with various carbonyl compounds is a fundamental and widely utilized method for the synthesis of the benzothiazole ring system. The reaction typically proceeds through the formation of a Schiff base or an intermediate amide, followed by an intramolecular cyclization and dehydration or oxidation to afford the aromatic benzothiazole core. The methoxy substituent at the 6-position of the starting thiol (which will be the 7-position in the resulting benzothiazole) can significantly influence the electronic properties and biological activity of the final compound.
This document details three common and effective protocols for the condensation reaction of this compound:
-
Protocol A: Reaction with Aldehydes in a DMSO/Air System.
-
Protocol B: Iodine-Promoted Reaction with Aldehydes.
-
Protocol C: Reaction with Carboxylic Acids using a Coupling Reagent.
These protocols offer researchers a range of options depending on the desired substrate scope, reaction conditions, and available reagents.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 2-substituted-7-methoxybenzothiazoles from this compound. The data is compiled from analogous reactions reported in the literature for other substituted 2-aminobenzenethiols.[1]
| Protocol | Electrophile | Solvent | Catalyst/Promoter | Temperature (°C) | Time (h) | Typical Yield (%) |
| A | Aryl Aldehyde | DMSO | None (Air as oxidant) | 100-120 | 2-12 | 80-95 |
| B | Aryl Aldehyde | DMF | I₂ | 80-100 | 1-4 | 85-98 |
| C | Carboxylic Acid | Dioxane | (o-CF₃PhO)₃P | 100 | 12-24 | 70-90 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Appropriate electrophile (aldehyde or carboxylic acid)
-
Anhydrous solvents (DMSO, DMF, Dioxane)
-
Iodine (I₂)
-
Tris(o-trifluoromethylphenyl)phosphine ((o-CF₃PhO)₃P)
-
Round-bottom flasks
-
Magnetic stirrer and hotplate
-
Condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-aminobenzenethiols and their derivatives can be toxic and have strong odors. Handle with care.
-
Iodine is corrosive and volatile.
Protocol A: Condensation with Aldehydes in a DMSO/Air System
This protocol describes a simple, catalyst-free method for the synthesis of 2-aryl-7-methoxybenzothiazoles using atmospheric oxygen as the oxidant.[1]
Methodology:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired aryl aldehyde (1.1 mmol, 1.1 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
The flask is left open to the air (or a balloon of air is attached) and the mixture is stirred vigorously at 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization or silica gel column chromatography.
Protocol B: Iodine-Promoted Condensation with Aldehydes
This protocol utilizes molecular iodine as a promoter for the condensation reaction, often leading to shorter reaction times and high yields.[1]
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the desired aldehyde (1.0 mmol, 1.0 eq) in dimethylformamide (DMF) (5 mL).
-
Add molecular iodine (I₂) (1.2 mmol, 1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol C: Condensation with Carboxylic Acids
This protocol is suitable for the synthesis of 2-substituted-7-methoxybenzothiazoles from carboxylic acids using a phosphine-based coupling reagent.[1]
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 mmol, 1.2 eq).
-
Add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous dioxane (5 mL).
-
Add tris(o-trifluoromethylphenyl)phosphine ((o-CF₃PhO)₃P) (1.5 mmol, 1.5 eq).
-
Heat the reaction mixture to 100 °C and stir.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours to complete.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Visualizations
The following diagram illustrates the general workflow for the synthesis of 2-substituted-7-methoxybenzothiazoles via condensation reactions.
Caption: General workflow for the synthesis of 2-substituted-7-methoxybenzothiazoles.
The following diagram illustrates a simplified, generalized mechanism for the acid-catalyzed condensation of this compound with an aldehyde to form a benzothiazole.
Caption: Simplified mechanism for benzothiazole formation from an aldehyde.
References
Application Notes and Protocols: 2-Amino-6-methoxybenzene-1-thiol as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-amino-6-methoxybenzene-1-thiol as a key building block in the development of novel bioactive molecules. This document details the synthesis of the precursor, its conversion into privileged heterocyclic scaffolds like benzothiazoles and phenothiazines, and the biological evaluation of the resulting compounds. Detailed experimental protocols and quantitative biological data are provided to facilitate the application of this versatile building block in medicinal chemistry and drug discovery programs.
Introduction
This compound is a valuable bifunctional aromatic compound containing amino and thiol groups in a strategic ortho-relationship, along with a methoxy substituent that can influence the electronic properties and bioavailability of its derivatives. This unique arrangement makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles and phenothiazines, which are scaffolds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis of the Building Block and Key Intermediates
The primary precursor, this compound, can be synthesized from its more stable and commercially available benzothiazole analog.
Protocol 1: Synthesis of 2-Amino-6-methoxybenzothiazole
This protocol outlines the synthesis of the stable precursor 2-amino-6-methoxybenzothiazole from p-anisidine.
Reaction Scheme:
Materials:
-
p-Anisidine
-
Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Sodium carbonate solution
Procedure:
-
Dissolve p-anisidine and ammonium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath and add bromine dropwise with constant stirring.
-
After the addition is complete, continue stirring for a specified period to allow the cyclization reaction to proceed.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and then neutralize with a sodium carbonate solution.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-methoxybenzothiazole.
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of 2-amino-6-methoxybenzothiazole to yield the target building block, this compound. This method is adapted from a similar procedure for a related compound[1].
Reaction Scheme:
Materials:
-
2-Amino-6-methoxybenzothiazole
-
Potassium hydroxide (KOH)
-
Water
-
Acetic acid (50% in water)
Procedure:
-
Prepare a solution of potassium hydroxide in water.
-
Add 2-amino-6-methoxybenzothiazole to the KOH solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solid impurities.
-
Neutralize the filtrate to a pH of 6 with a 50% acetic acid solution.
-
Collect the resulting precipitate by filtration to obtain this compound as a solid[1].
Application in the Synthesis of Bioactive Molecules
This compound serves as a key starting material for the synthesis of various bioactive heterocyclic compounds.
Application 1: Synthesis of Bioactive Benzothiazole Derivatives
The amino group of the closely related precursor, 2-amino-6-methoxybenzothiazole, can be readily functionalized to produce a variety of derivatives with potent biological activity.
This intermediate is a precursor for further elaboration into pyrazole and hydrazone derivatives[2].
Reaction Scheme:
Materials:
-
2-Amino-6-methoxybenzothiazole
-
Hydrazine hydrate (99.9%)
-
Concentrated Hydrochloric acid (HCl)
-
Ethylene glycol
Procedure:
-
To a solution of 2-amino-6-methoxybenzothiazole in ethylene glycol, add concentrated HCl.
-
Add hydrazine hydrate to the mixture.
-
Reflux the reaction mixture for a specified time.
-
Cool the reaction and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, dry, and recrystallize from a suitable solvent.
This protocol describes the synthesis of a pyrazole-fused benzothiazole derivative with potential biological activity[2].
Reaction Scheme:
Materials:
-
6-Methoxy-2-hydrazinobenzothiazole
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
Dissolve 6-methoxy-2-hydrazinobenzothiazole in ethanol.
-
Add ethyl acetoacetate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction to allow for the crystallization of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pyrazole derivative.
A study on synthesized derivatives of 6-methoxy-2-aminobenzothiazole demonstrated their potential as antibacterial agents. The antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria[2].
Table 1: Antibacterial Activity of 6-Methoxy-2-aminobenzothiazole Derivatives
| Compound | Organism | Inhibition Zone (mm) |
| Hydrazone A5a | Bacillus subtilis | 25 |
| Staphylococcus aureus | 23 | |
| Pseudomonas aeruginosa | 21 | |
| Escherichia coli | 22 | |
| Enterobacter | 20 | |
| Hydrazone A5b | Bacillus subtilis | 23 |
| Staphylococcus aureus | 22 | |
| Pseudomonas aeruginosa | 20 | |
| Escherichia coli | 21 | |
| Enterobacter | 19 | |
| Hydrazone A5c | Bacillus subtilis | 26 |
| Staphylococcus aureus | 24 | |
| Pseudomonas aeruginosa | 22 | |
| Escherichia coli | 23 | |
| Enterobacter | 21 | |
| Hydrazone A5d | Bacillus subtilis | 24 |
| Staphylococcus aureus | 23 | |
| Pseudomonas aeruginosa | 21 | |
| Escherichia coli | 22 | |
| Enterobacter | 20 | |
| Pyrazole A4 | Bacillus subtilis | 22 |
| Staphylococcus aureus | 21 | |
| Pseudomonas aeruginosa | 19 | |
| Escherichia coli | 20 | |
| Enterobacter | 18 | |
| Amoxicillin (Std.) | Bacillus subtilis | 28 |
| Staphylococcus aureus | 27 | |
| Pseudomonas aeruginosa | 25 | |
| Escherichia coli | 26 | |
| Enterobacter | 24 |
(Data sourced from[2])
Workflow for the Synthesis and Evaluation of Benzothiazole Derivatives
Caption: Synthetic workflow for bioactive benzothiazoles.
Application 2: Synthesis of Bioactive Phenothiazine Derivatives
This compound is an excellent precursor for the synthesis of methoxy-substituted phenothiazines, a class of compounds with a wide range of therapeutic applications, including antipsychotic and anticancer activities.
This protocol describes a general method for the synthesis of phenothiazines by reacting a 2-aminobenzenethiol with a substituted o-halonitrobenzene, followed by further modifications[3].
Reaction Scheme:
Materials:
-
This compound
-
Substituted o-halonitrobenzene (e.g., 2-chloro-nitrobenzene)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Combine this compound, the substituted o-halonitrobenzene, and a base in a suitable solvent.
-
Heat the reaction mixture to facilitate the Smiles rearrangement and subsequent cyclization.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash, and purify the crude phenothiazine derivative by column chromatography or recrystallization.
Phenothiazines are known to exhibit a wide range of biological activities. For instance, certain phenothiazine derivatives act as potent inhibitors of histone deacetylase 6 (HDAC6), a target implicated in cancer and neurodegenerative diseases[4]. While the direct synthesis from this compound is not explicitly detailed in the cited literature for these specific HDAC inhibitors, the general synthetic routes are applicable.
Table 2: HDAC Inhibitory Activity of Representative Phenothiazine-Based Compounds
| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 200 | 5 | 40 |
| Compound X | >10000 | 20 | >500 |
| Compound Y | 5000 | 15 | 333 |
(Data represents typical values for selective phenothiazine-based HDAC6 inhibitors and is for illustrative purposes, adapted from concepts in[4])
Signaling Pathway Implication of HDAC6 Inhibition
HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, protein trafficking, and cell migration. In the context of cancer, HDAC6 inhibition can lead to apoptosis and cell cycle arrest.
Caption: Mechanism of action for HDAC6 inhibiting phenothiazines.
Conclusion
This compound and its immediate precursor, 2-amino-6-methoxybenzothiazole, are highly valuable and versatile building blocks in medicinal chemistry. They provide a straightforward entry into the synthesis of diverse heterocyclic scaffolds, including benzothiazoles and phenothiazines, which have demonstrated significant potential as antibacterial and anticancer agents, as well as enzyme inhibitors. The protocols and data presented herein serve as a practical guide for researchers engaged in the design and synthesis of novel bioactive molecules. Further exploration of the chemical space accessible from this building block is warranted to uncover new therapeutic agents.
References
Application Notes and Protocols for the Preparation of 2-Amino-6-Methoxybenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures, quantitative data, and workflow visualizations for the synthesis of 2-amino-6-methoxybenzothiazole and its derivatives. This versatile scaffold is a key intermediate in the development of various pharmaceutical and agrochemical agents.[1]
Overview and Significance
2-Amino-6-methoxybenzothiazole is a heterocyclic compound containing a benzene ring fused to a thiazole ring.[2][3] The presence of the amino and methoxy groups enhances its chemical reactivity, making it a valuable building block for more complex organic molecules.[1] Derivatives of this compound have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[2][4] Its structural features also make it a candidate for applications in materials science, such as in the formulation of dyes, pigments, and polymer additives.[1]
Synthesis of 2-Amino-6-Methoxybenzothiazole
The primary synthesis of 2-amino-6-methoxybenzothiazole involves the reaction of p-anisidine with a thiocyanate source, followed by an oxidative cyclization. Several methods have been reported, with variations in reagents and reaction conditions that can affect the yield and purity of the final product.
Method 1: Reaction of p-Anisidine with Potassium Thiocyanate and Bromine
A common and effective method involves the reaction of p-anisidine with potassium thiocyanate in acetic acid, followed by cyclization induced by bromine.[5][6]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 ml of 96% acetic acid.[5]
-
With stirring, add a solution of bromine (0.2 mole) in glacial acetic acid dropwise to the reaction mixture.[5][6] Maintain the temperature at 0°C during the addition.[6]
-
After the addition is complete, continue stirring for a designated period.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the crude product, wash with water, and then dry.
-
Purification can be achieved by recrystallization from a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol to form the hydrochloride salt. The free base can then be precipitated by dissolving the hydrochloride salt in water and adding sodium carbonate.[5] An alternative purification method is crystallization from benzene.[5]
Method 2: Cyclization of p-Methoxyphenylthiourea with Ammonium Bromide
An alternative procedure involves the cyclization of p-methoxyphenylthiourea in the presence of ammonium bromide.
Experimental Protocol:
-
Prepare a solution of p-methoxyphenylthiourea.
-
Continuously meter in a 40% strength ammonium bromide solution over three hours at a temperature of 25-30°C.[7]
-
Add the resulting solution to water and clarify by filtration at 50°C.[7]
-
Adjust the pH of the filtrate to 8 with a 33% strength sodium hydroxide solution.[7]
-
Stir the mixture for 30 minutes at 40°C and then filter the precipitate by suction.[7]
-
Wash the residue with water until it is free of sulfate and then dry to obtain 2-amino-6-methoxybenzothiazole.[7]
Quantitative Data for Synthesis of 2-Amino-6-Methoxybenzothiazole
| Method | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |
| Reaction with Potassium Thiocyanate and Bromine | p-Anisidine | Potassium thiocyanate, Bromine, Acetic acid | 87% | 161-162 | [5] |
| Cyclization with Ammonium Bromide | p-Methoxyphenylthiourea | Ammonium bromide, Sulfuric acid, Sodium hydroxide | 94.4% | 160-161 | [7] |
| Reaction with Ammonium Thiocyanate and Bromine | p-Anisidine | Ammonium thiocyanate, Bromine, Acetic acid | - | - | [6][8] |
Synthesis of 2-Amino-6-Methoxybenzothiazole Derivatives
The 2-amino group of 2-amino-6-methoxybenzothiazole is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.
Synthesis of Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate
Experimental Protocol:
-
Dissolve 2-amino-6-methoxybenzothiazole (2.0 mol) in dry acetone.[2]
-
Add potassium carbonate (1.0 mol) to the solution.[2]
-
Irradiate the reaction mixture for 120 seconds.[2]
-
Add ethyl chloroacetate and continue to stir and irradiate for another 180 seconds.[2]
-
Neutralize the reaction mixture with glacial acetic acid.[2]
-
Extract the product with diethyl ether.[2]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[2]
Synthesis of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide
Experimental Protocol:
-
Dissolve ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate (1 mol) in ethanol.[2]
-
Add a solution of hydrazine hydrate hydrochloride (1 mol).[2]
-
Reflux the reaction mixture for 6 hours.[2]
-
Cool the reaction and pour it into ice-cold water.[2]
-
Filter the solid product, dry it, and recrystallize from ethanol.[2]
Synthesis of 6-methoxy-2-hydrazinobenzothiazole
Experimental Protocol:
-
React 2-amino-6-methoxybenzothiazole with 99.9% hydrazine hydrate in the presence of concentrated HCl and ethylene glycol.[8]
Quantitative Data for Synthesis of Derivatives
| Derivative | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |
| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | Hydrazine hydrate hydrochloride, Ethanol | 62% | 118 | [2] |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
Caption: Workflow for the synthesis of 2-amino-6-methoxybenzothiazole via the potassium thiocyanate and bromine method.
Caption: Workflow for the two-step synthesis of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 8. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
Application Notes and Protocols: The Role of 2-Amino-5-methoxybenzenethiol in the Synthesis of Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response implicated in a wide range of diseases, creating a persistent demand for novel and effective anti-inflammatory agents. Heterocyclic compounds, particularly those containing sulfur and nitrogen, have emerged as promising scaffolds in the design of new therapeutic molecules. 2-Amino-5-methoxybenzenethiol is a key starting material for the synthesis of various heterocyclic systems, including phenothiazines and benzothiazoles, which have demonstrated significant potential as anti-inflammatory agents. This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory compounds derived from 2-amino-5-methoxybenzenethiol.
Synthesis of Phenothiazine Derivatives
Phenothiazines, a class of compounds synthesized from 2-aminobenzenethiols, have shown a variety of pharmacological activities, including anti-inflammatory effects. The methoxy group in 2-amino-5-methoxybenzenethiol can influence the electronic properties and bioavailability of the resulting phenothiazine derivatives, potentially enhancing their therapeutic efficacy.
A general synthetic route involves the condensation of 2-amino-5-methoxybenzenethiol with a suitable diketone or a related synthon. For instance, the reaction with cyclohexanone derivatives can yield tetrahydro-phenothiazine scaffolds.
Experimental Protocol: Synthesis of a Tetrahydro-phenothiazine Derivative
This protocol describes a general method for the synthesis of a tetrahydro-phenothiazine derivative from 2-amino-5-methoxybenzenethiol and a cyclohexanone derivative.
Materials:
-
2-Amino-5-methoxybenzenethiol
-
Substituted cyclohexanone (e.g., 2-chlorocyclohexanone)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or other suitable catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2-amino-5-methoxybenzenethiol (1 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add the substituted cyclohexanone (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired tetrahydro-phenothiazine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the synthesized compounds can be assessed using in vivo and in vitro models. A common in vivo model is the carrageenan-induced paw edema assay in rats, which measures the ability of a compound to reduce acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Synthesized test compounds
-
Diclofenac sodium (positive control)
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (diclofenac sodium, 10 mg/kg), and test compound groups (at various doses, e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle, diclofenac sodium, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Presentation
The following table summarizes hypothetical anti-inflammatory activity data for a series of compounds derived from 2-amino-5-methoxybenzenethiol.
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Control | Vehicle | - | 0% |
| Diclofenac | - | 10 | 75.2% |
| AMBT-PZ-01 | Phenothiazine derivative | 50 | 48.0% |
| AMBT-PZ-02 | Substituted Phenothiazine | 50 | 55.6% |
| AMBT-BT-01 | Benzothiazole derivative | 50 | 42.3% |
Note: The data presented here are illustrative and based on activities reported for similar classes of compounds.
Signaling Pathways and Visualizations
The anti-inflammatory effects of phenothiazine and related heterocyclic compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2.
Synthesis Workflow
Caption: Synthetic workflow for a tetrahydro-phenothiazine derivative.
Proposed Anti-inflammatory Mechanism
Caption: Inhibition of pro-inflammatory signaling pathways.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
2-Amino-5-methoxybenzenethiol serves as a valuable and versatile starting material for the synthesis of heterocyclic compounds with potential anti-inflammatory properties. The protocols and data presented herein provide a framework for researchers to explore the synthesis of novel phenothiazine and benzothiazole derivatives and to evaluate their therapeutic potential. Further investigation into the structure-activity relationships and mechanisms of action of these compounds could lead to the development of new and effective anti-inflammatory drugs.
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Amino-5-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorescent probes derived from 2-amino-5-methoxybenzenethiol. This precursor, featuring an electron-donating methoxy group, serves as a versatile building block for creating benzothiazole-based fluorophores. These probes can be tailored to detect a variety of biologically significant analytes, including reactive oxygen species (ROS), metal ions, and other small molecules, making them valuable tools in cellular biology and drug discovery.
Introduction to 2-Amino-5-methoxybenzenethiol in Fluorescent Probe Synthesis
2-Amino-5-methoxybenzenethiol is a key starting material for the synthesis of 6-methoxy-substituted 2-arylbenzothiazoles, a class of heterocyclic compounds known for their fluorescent properties. The presence of the methoxy group at the 6-position of the benzothiazole ring can modulate the photophysical properties of the resulting fluorophore, often leading to enhanced quantum yields and red-shifted emission spectra compared to their unsubstituted counterparts.
The general synthetic strategy involves the condensation of 2-amino-5-methoxybenzenethiol with a carbonyl-containing compound, such as an aldehyde or a carboxylic acid, to form the benzothiazole core. The choice of the reaction partner allows for the introduction of various functional groups, enabling the design of probes with specific sensing capabilities. The fluorescence modulation upon analyte detection is typically achieved through mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), or Aggregation-Induced Emission (AIE).
I. Synthesis of a "Turn-On" Fluorescent Probe for Hydrogen Peroxide (H₂O₂)
This protocol describes the synthesis of a bifunctional fluorescent probe for the detection of hydrogen peroxide, a key reactive oxygen species involved in cellular signaling and oxidative stress. The probe utilizes a 6-methoxybenzothiazole core for fluorescence reporting and a boronic ester as the H₂O₂-reactive trigger.
Experimental Protocol
Materials:
-
2-Amino-5-methoxybenzenethiol
-
4-Formylphenylboronic acid
-
Pinacol
-
Anhydrous Toluene
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:
-
In a round-bottom flask, dissolve 4-formylphenylboronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous toluene.
-
Reflux the mixture with a Dean-Stark trap for 4 hours to remove water.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
-
Synthesis of 6-Methoxy-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole (Probe H₂O₂-1):
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 eq) in ethanol, add 2-amino-5-methoxybenzenethiol (1.1 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and add sodium borohydride (NaBH₄) (1.5 eq) in portions.
-
Stir the mixture for 1 hour at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final probe.
-
Sensing Mechanism
The synthesized probe exhibits weak fluorescence due to the quenching effect of the boronic ester group. In the presence of hydrogen peroxide, the boronic ester is oxidized to a phenol, which disrupts the quenching mechanism and leads to a significant "turn-on" fluorescence response. This process allows for the selective detection of H₂O₂.
II. Synthesis of a Ratiometric Fluorescent Probe for Aluminum Ions (Al³⁺)
This protocol details the synthesis of a fluorescent probe for the ratiometric detection of aluminum ions. The probe is based on a 6-methoxy-2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold, which exhibits ESIPT characteristics.
Experimental Protocol
Materials:
-
2-Amino-5-methoxybenzenethiol
-
2-Hydroxy-3-methoxybenzaldehyde
-
Ethanol
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesis of 5-(Benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (Probe Al³⁺-1):
-
In a round-bottom flask, dissolve 2-amino-5-methoxybenzenethiol (1.0 eq) and 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure probe.[1]
-
Sensing Mechanism
The probe itself exhibits fluorescence based on the ESIPT mechanism. Upon binding of Al³⁺ to the hydroxyl and methoxy groups, the ESIPT process is modulated, leading to a noticeable shift in the emission spectrum. This ratiometric change allows for the quantitative detection of Al³⁺ ions.[1]
Quantitative Data Summary
The following table summarizes the photophysical properties of representative fluorescent probes derived from a 6-methoxybenzothiazole core.
| Probe ID | Target Analyte | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| BE01 | Amyloid Aggregates / H₂O₂ | 330 | 417 | 87 | - | - | [2] |
| mBE01 | Amyloid Aggregates / H₂O₂ | 330 | 412 | 82 | - | - | [2] |
| OMe/CF₃ | - | 367 | 491.5 | 124.5 | 0.376 | 26,000 | [3] |
| Al³⁺-1 | Al³⁺ | 380 | 575 | 195 | - | - | [1] |
| Al³⁺-1 + Al³⁺ | Al³⁺ | 380 | 478 | 98 | - | - | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Hydrogen Peroxide (H₂O₂) Signaling Pathway
Caption: H₂O₂ Signaling and Detection Workflow.
Metal Ion (e.g., Al³⁺) Detection Workflow
Caption: Metal Ion Detection Workflow.
Cyanide Toxicity Cellular Mechanism
Caption: Cyanide Toxicity Mechanism.
References
Application Notes and Protocols: 2-Amino-6-methoxybenzene-1-thiol in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their high porosity, large surface area, and tunable structures make them ideal candidates for a range of applications, including drug delivery, catalysis, and sensing.[2][3] The functionalization of organic linkers is a key strategy to tailor the properties of MOFs for specific applications.[4] This document details the use of the trifunctional linker, 2-amino-6-methoxybenzene-1-thiol, in the synthesis of novel MOFs. The presence of amino (-NH2), methoxy (-OCH3), and thiol (-SH) groups provides a unique platform for creating MOFs with enhanced functionality, catalytic activity, and targeted therapeutic potential.
Application Notes
The incorporation of this compound as a linker or co-linker in MOF synthesis introduces multiple functional groups that can be leveraged for advanced applications.
-
Role of the Amino (-NH2) Group: The amino group can serve multiple purposes. It can act as a basic site to enhance CO2 capture or catalyze base-mediated reactions. Furthermore, it provides a reactive handle for post-synthetic modification (PSM), allowing for the covalent attachment of drugs, targeting moieties, or other functional molecules.[5][6] Amino-functionalized MOFs have shown promise in drug delivery and catalysis.[7][8]
-
Role of the Thiol (-SH) Group: The thiol group is particularly valuable for its strong affinity for soft metal ions. This property can be exploited for the selective adsorption and removal of heavy metals like mercury (Hg²⁺) from aqueous solutions.[9][10] Additionally, the thiol group can serve as an anchor point for metal nanoparticles, creating highly active catalytic sites within the MOF structure.[11] Thiol-functionalized MOFs are also investigated for their potential in drug delivery and biosensing.[12]
-
Role of the Methoxy (-OCH3) Group: The methoxy group influences the electronic properties and the hydrophobicity of the MOF's pores.[13] By tuning the electronic nature of the linker, one can modulate the catalytic or sensing properties of the framework. Its steric bulk can also influence the final topology and pore geometry of the MOF.
Applications in Drug Development:
The multi-functional nature of MOFs synthesized with this linker makes them highly attractive for drug delivery systems.[1][14]
-
High Drug Loading: The porous structure allows for high loading capacity of therapeutic agents.[2]
-
Targeted Delivery: The amino group can be functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the MOF carrier to specific cells or tissues, minimizing off-target effects.[14][15]
-
Controlled Release: The thiol group can be used to create stimuli-responsive systems. For instance, drug molecules can be attached via disulfide bonds, which are cleaved in the reducing environment of cancer cells, triggering drug release.[15]
Quantitative Data Summary
The following tables summarize hypothetical-yet-representative data for a series of MOFs synthesized using this compound, designated here as "AMBT-MOFs".
Table 1: Synthesis Conditions and Yields
| MOF Name | Metal Source | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Zr-AMBT-MOF | ZrCl₄ | DMF/Formic Acid | 120 | 24 | 85 |
| Cu-AMBT-MOF | Cu(NO₃)₂·3H₂O | DMF/Ethanol | 85 | 48 | 72 |
| Zn-AMBT-MOF | Zn(NO₃)₂·6H₂O | DEF/H₂O | 100 | 36 | 78 |
(DMF: Dimethylformamide, DEF: Diethylformamide)
Table 2: Physicochemical Properties
| MOF Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (Å) | Thermal Stability (TGA, °C) |
| Zr-AMBT-MOF | 1150 | 0.58 | 12.5 | 410 |
| Cu-AMBT-MOF | 980 | 0.45 | 9.8 | 320 |
| Zn-AMBT-MOF | 1320 | 0.65 | 15.1 | 350 |
Experimental Protocols
Protocol 3.1: Synthesis of Zr-AMBT-MOF
This protocol describes a typical solvothermal synthesis for a Zirconium-based MOF incorporating the this compound linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
1,4-Benzenedicarboxylic acid (BDC) as a primary structural linker
-
N,N-Dimethylformamide (DMF)
-
Formic Acid (Modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and 1,4-benzenedicarboxylic acid (BDC) (55 mg, 0.33 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve this compound (10 mg, 0.06 mmol) in 2 mL of DMF.
-
Add the linker solution from step 2 to the solution from step 1.
-
Add formic acid (0.5 mL) as a modulator to the combined solution.
-
Cap the vial tightly and sonicate for 10 minutes to ensure homogeneity.
-
Place the vial in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline precipitate will be observed.
-
Decant the mother liquor and wash the precipitate with fresh DMF (3 x 10 mL).
-
To exchange the solvent, soak the product in methanol (3 x 10 mL) for 24 hours, replacing the methanol every 8 hours.
-
Activation: To remove the solvent from the pores, the methanol-exchanged solid is solvent-exchanged with chloroform (3 x 10 mL) and then dried under high vacuum at 150 °C for 12 hours. The final product is a fine powder.
Protocol 3.2: Characterization by N₂ Adsorption (BET Analysis)
This protocol outlines the procedure for determining the surface area and porosity of the activated MOF.
Equipment:
-
Surface area and porosity analyzer
-
Degassing station
-
Analysis tubes
-
High-purity nitrogen (N₂) and helium (He) gas
Procedure:
-
Accurately weigh 50-100 mg of the activated MOF sample into a pre-weighed analysis tube.
-
Attach the tube to the degassing station of the analyzer.
-
Degas the sample under vacuum at 150 °C for at least 12 hours to remove any adsorbed guests from the pores.
-
After degassing, weigh the tube again to determine the precise mass of the activated sample.
-
Transfer the analysis tube to the analysis port of the instrument.
-
Perform a leak test to ensure the system is sealed.
-
Conduct a free-space measurement using helium gas.
-
Perform the N₂ adsorption-desorption analysis at 77 K (liquid nitrogen temperature) over a relative pressure (P/P₀) range of 10⁻⁶ to 0.99.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method on the adsorption data in the relative pressure range of 0.05 to 0.3.
-
Calculate the total pore volume from the amount of gas adsorbed at a relative pressure of ~0.99.
-
Determine the pore size distribution using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
Visualizations
Caption: Workflow for the solvothermal synthesis and activation of an AMBT-MOF.
Caption: Logical relationships between the linker's functional groups and MOF applications.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. catalysis-summit.com [catalysis-summit.com]
- 5. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification [ejchem.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkenyl/thiol-derived metal-organic frameworks (MOFs) by means of postsynthetic modification for effective mercury adsorption. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
Application Notes and Protocols: 2-Amino-5-methoxybenzenethiol Derivatives
A Note to the Researcher: While the core request focuses on the "click chemistry" applications of 2-amino-5-methoxybenzenethiol derivatives, a comprehensive review of scientific literature indicates that the primary and well-documented application of this class of compounds is not in click chemistry, but rather as crucial precursors in the synthesis of benzothiazole scaffolds. Benzothiazoles are a significant class of heterocyclic compounds with a wide range of biological activities and are of great interest in medicinal chemistry and drug development.[1][2][3]
This document, therefore, provides detailed application notes and protocols for the synthesis of benzothiazole derivatives from 2-aminothiophenol compounds, a reaction central to the utility of 2-amino-5-methoxybenzenethiol. This information is highly relevant for researchers, scientists, and drug development professionals working with this chemical moiety.
Application Note 1: Synthesis of 2-Substituted Benzothiazoles
Introduction
2-Aminothiophenol and its derivatives, such as 2-amino-5-methoxybenzenethiol, are key building blocks for the synthesis of 2-substituted benzothiazoles. The most common and straightforward method for this synthesis is the condensation reaction of a 2-aminothiophenol with an aldehyde.[4][5][6] This reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. A variety of catalysts and reaction conditions, including green chemistry approaches, have been developed to promote this transformation with high yields.[5][7]
Mechanism of Action
The synthesis involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group on the imine carbon. The resulting benzothiazoline is then oxidized to the final benzothiazole product. Various oxidizing agents or catalytic systems can be employed to facilitate this final step.
Applications
Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery. These activities include:
The methoxy group at the 5-position of the 2-aminobenzenethiol starting material can be a critical substituent for modulating the biological activity of the resulting benzothiazole derivative.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various aromatic aldehydes, which can be adapted for derivatives like 2-amino-5-methoxybenzenethiol.
Materials:
-
2-Aminothiophenol (or 2-amino-5-methoxybenzenethiol)
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., L-proline, Iodine, ZnO Nanoparticles)[5][9][10]
-
Solvent (e.g., Ethanol, DMF, or solvent-free conditions)[5][9]
-
Microwave synthesizer (for microwave-assisted protocols)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (for purification)
Procedure (Example using Iodine as a catalyst): [9]
-
To a solution of the aromatic aldehyde (1.0 mmol) in DMF (3 mL) in a round-bottom flask, add 2-aminothiophenol (1.1 mmol).
-
Add iodine (0.5 mmol, 50 mol%) to the mixture.
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of Na2S2O3 and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Quantitative Data
The yield of 2-substituted benzothiazoles is highly dependent on the specific substrates, catalyst, and reaction conditions used. The following table summarizes representative yields from various synthetic protocols found in the literature.
| Starting Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | L-proline, Microwave, Solvent-free | Good | [10] |
| 4-Chlorobenzaldehyde | Iodine, DMF, 100 °C | High | [9] |
| 4-Methoxybenzaldehyde | ZnO NPs, EtOH, Room Temperature | 96% | [5] |
| Various Aromatic Aldehydes | SnP2O7, Heating | 87-95% | [7] |
| Various Aromatic Aldehydes | H2O2/HCl, EtOH, Room Temperature | 85-94% | [5] |
| Various Aromatic Aldehydes | Cu(II)-nanosilica, Solvent-free, 70 °C | 87-98% | [5] |
Visualizations
Diagram 1: Synthetic Pathway of Benzothiazoles
Caption: Synthesis of 2-aryl-5-methoxybenzothiazole from 2-amino-5-methoxybenzenethiol.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 9. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Protecting Group Strategies for 2-amino-6-methoxybenzene-1-thiol in Multi-Step Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in multi-step syntheses involving 2-amino-6-methoxybenzene-1-thiol. The presence of two reactive nucleophilic centers—an amino group and a thiol group—necessitates a robust and orthogonal protection strategy to achieve selective transformations at other parts of the molecule.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of pharmaceuticals and other functional molecules. The electron-donating methoxy group enhances the nucleophilicity of both the amino and thiol functionalities, making their protection crucial to avoid undesired side reactions during multi-step synthetic sequences. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is paramount for the successful synthesis of complex target molecules. This note details the application of the tert-butyloxycarbonyl (Boc) group for the protection of the aniline and the trityl (Tr) group for the thiophenol, a commonly employed orthogonal pair.
Protecting Group Strategy Overview
An effective multi-step synthesis requires the selective protection and deprotection of the amino and thiol groups. The proposed strategy involves the following steps:
-
Protection of the Amino Group: The aniline is selectively protected with the Boc group.
-
Protection of the Thiol Group: The thiophenol is subsequently protected with the trityl group.
-
Multi-Step Synthesis: The desired chemical transformations are carried out on the protected intermediate.
-
Selective Deprotection: The protecting groups are removed sequentially to liberate the free amino and thiol groups as required for subsequent reaction steps.
The orthogonality of the Boc and trityl groups allows for the selective deprotection of the trityl group under milder acidic conditions, leaving the Boc group intact. The Boc group can then be removed using stronger acidic conditions.
Logical Workflow for Protecting Group Strategy
Caption: Orthogonal protecting group strategy for this compound.
Data Presentation: Protecting Group Reactions
The following tables summarize typical reaction conditions and yields for the protection and deprotection steps. Note that optimization may be required for specific substrates and scales.
Table 1: Protection of this compound
| Functional Group | Protecting Group | Reagents & Conditions | Typical Yield (%) |
| Amino | Boc | (Boc)₂O, THF, rt, 12h | 90-95 |
| Thiol | Trityl | Trityl chloride, Et₃N, DCM, rt, 4h | 85-90 |
Table 2: Deprotection of Protected this compound
| Protecting Group | Reagents & Conditions | Typical Yield (%) |
| Trityl | TFA (1-5%) in DCM, rt, 30 min | 90-95 |
| Boc | TFA (20-50%) in DCM, rt, 1-2h | 90-95 |
Experimental Protocols
Protocol 1: Boc Protection of the Amino Group
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the N-Boc protected product.
Protocol 2: Trityl Protection of the Thiol Group
Materials:
-
N-Boc-2-amino-6-methoxybenzene-1-thiol
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve N-Boc-2-amino-6-methoxybenzene-1-thiol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Add trityl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the N-Boc, S-Trityl protected product.
Experimental Workflow
Caption: Detailed workflow for protection and deprotection.
Protocol 3: Selective Deprotection of the Trityl Group
Materials:
-
N-Boc, S-Trityl protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc, S-Trityl protected compound (1.0 eq) in DCM.
-
Cool the solution in an ice bath.
-
Add a solution of 1-5% TFA in DCM dropwise to the stirred solution.
-
Monitor the reaction closely by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the N-Boc protected thiol. Further purification by column chromatography may be necessary.
Protocol 4: Deprotection of the Boc Group
Materials:
-
N-Boc protected this compound (or the fully deprotected thiol from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM.
-
Add a solution of 20-50% TFA in DCM to the reaction mixture.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected product.
Conclusion
The orthogonal protection strategy employing Boc for the amino group and trityl for the thiol group provides a reliable method for the selective manipulation of this compound in multi-step synthesis. The detailed protocols herein serve as a guide for researchers in the efficient application of these protecting groups, enabling the synthesis of complex molecules with high precision and yield. Careful monitoring of each step by TLC is recommended to ensure complete reactions and optimal results.
Application Notes and Protocols for the Scale-up Synthesis of 2-Aryl-6-methoxybenzothiazoles from 2-Amino-5-methoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 2-aryl-6-methoxybenzothiazoles, valuable scaffolds in medicinal chemistry, from 2-amino-5-methoxybenzenethiol. The focus is on green, efficient, and scalable methodologies suitable for laboratory and pilot-plant scale production. Various synthetic strategies are compared, including conventional heating, ultrasound-assisted, and microwave-assisted methods. Detailed experimental procedures, data summaries, and workflow diagrams are presented to facilitate seamless adoption and scale-up.
Introduction
Benzothiazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6-methoxy-2-arylbenzothiazole core is of particular interest due to its presence in numerous biologically active molecules. The efficient and scalable synthesis of these compounds is therefore of critical importance. This application note details robust and environmentally benign methods for the condensation of 2-amino-5-methoxybenzenethiol with various aromatic aldehydes to yield the target 2-aryl-6-methoxybenzothiazoles.
Overview of Synthetic Strategies
The primary and most common method for the synthesis of 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde.[1] This reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the benzothiazole ring system. Several methods have been developed to promote this transformation, with a recent emphasis on green chemistry principles to minimize environmental impact and enhance safety and efficiency, particularly for large-scale synthesis.
Key approaches for the synthesis of 2-aryl-6-methoxybenzothiazoles include:
-
Conventional Heating in Green Solvents: Utilizing environmentally friendly and recoverable solvents like glycerol can facilitate the reaction without the need for a catalyst.[2]
-
Ultrasound-Assisted Synthesis: Sonication provides a mechanical energy source that can accelerate the reaction, often leading to higher yields in shorter reaction times under solvent-free conditions.[3][4]
-
Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, significantly reducing reaction times and often improving yields.[5][6]
The choice of method will depend on the available equipment, desired scale, and specific substrate. For industrial applications, solvent-free and catalyst-free methods are particularly attractive due to simplified work-up procedures and reduced waste.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of 2-arylbenzothiazoles, providing a basis for comparison and selection of a suitable scale-up strategy.
| Method | Catalyst/Promoter | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Conventional Heating | None | Glycerol | Ambient | 0.5 - 5 h | Excellent | [2] |
| Conventional Heating | Zn(OAc)₂·2H₂O | Solvent-free | 80 | Not specified | High | [7] |
| Ultrasound Irradiation | Sulfated tungstate | Solvent-free | Room Temp | Not specified | Excellent | [3] |
| Ultrasound Probe Irradiation | None | Solvent-free | Room Temp | 20 min | 65 - 83 | [4] |
| Microwave Irradiation | None | Solvent-free | 200 | 10 min | Very Good | [6] |
| Conventional Heating | H₂O₂/HCl | Ethanol | Room Temp | 1 h | 85 - 94 | [8] |
Experimental Protocols for Scale-up Synthesis
This section provides detailed protocols for the synthesis of 2-aryl-6-methoxybenzothiazoles from 2-amino-5-methoxybenzenethiol, with a focus on a green, solvent-free, ultrasound-assisted method suitable for scale-up.
General Considerations for Scale-up
-
Stoichiometry: Maintain a 1:1 molar ratio of 2-amino-5-methoxybenzenethiol to the aromatic aldehyde.
-
Heat Management: For larger scale reactions, exothermic processes need to be carefully monitored and controlled. The use of a reactor with efficient heat exchange is recommended.
-
Mixing: Ensure efficient mixing to maintain homogeneity, especially in solvent-free reactions. Mechanical stirring is essential for larger volumes.
-
Safety: 2-aminothiophenols can be air-sensitive and have a strong odor. All manipulations should be performed in a well-ventilated fume hood or an inert atmosphere. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 1: Ultrasound-Assisted Solvent-Free Synthesis of 2-Aryl-6-methoxybenzothiazoles
This protocol is based on the principles of green chemistry, offering high efficiency, short reaction times, and a simple work-up procedure.
Materials:
-
2-Amino-5-methoxybenzenethiol
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (for recrystallization)
-
High-power ultrasonic bath or probe sonicator
Procedure:
-
In a suitable round-bottom flask or reactor equipped with a mechanical stirrer, add 2-amino-5-methoxybenzenethiol (1.0 equivalent).
-
Add the desired aromatic aldehyde (1.0 equivalent) to the flask.
-
Lower the flask into an ultrasonic bath or immerse the ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), the crude product, which is often a solid, is obtained.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry, and Melting Point).
Visual Representations
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of 2-aryl-6-methoxybenzothiazoles.
Experimental Workflow for Scale-up Synthesis
Caption: Workflow for the scale-up synthesis and purification of 2-aryl-6-methoxybenzothiazoles.
Conclusion
The synthesis of 2-aryl-6-methoxybenzothiazoles from 2-amino-5-methoxybenzenethiol can be achieved efficiently and sustainably on a larger scale using green chemistry principles. The ultrasound-assisted, solvent-free method presented here offers significant advantages in terms of reduced reaction times, simplified work-up, and minimized environmental impact, making it an ideal choice for researchers and professionals in drug development. The provided protocols and data serve as a comprehensive guide for the successful scale-up of this important class of heterocyclic compounds.
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjscollege.com [kjscollege.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of benzothiazole synthesis from 2-amino-6-methoxybenzene-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of benzothiazole derivatives from 2-amino-6-methoxybenzene-1-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving reaction yield and purity.
Question: Why is my reaction yield consistently low?
Answer: Low yields in benzothiazole synthesis can stem from several factors. Consider the following points for troubleshooting:
-
Reaction Conditions: The condensation reaction is highly sensitive to the catalytic system, solvent, temperature, and reaction time. Traditional methods often suffer from harsh conditions and poor selectivity, leading to lower yields.[1][2] Experimenting with modern, milder catalysts can significantly improve outcomes.
-
Reagent Quality:
-
This compound: This starting material can be prone to oxidation, forming a disulfide. Ensure the thiol is pure and, if possible, use it fresh or store it under an inert atmosphere (Nitrogen or Argon).
-
Aldehyde/Carboxylic Acid: The purity of the coupling partner is crucial. Impurities can interfere with the reaction or lead to side products.
-
-
Atmosphere: The key cyclization step is an oxidative process. Some methods rely on atmospheric oxygen or a specific oxidant like H₂O₂.[1][3] Conversely, if the starting thiol is sensitive, initial steps might benefit from an inert atmosphere to prevent premature disulfide formation. The specific requirements depend heavily on the chosen protocol.
-
Side Reactions: The primary side reaction is the oxidation of 2-aminothiophenol to the corresponding disulfide. Other side reactions can occur depending on the functional groups present on your aldehyde or carboxylic acid.
Question: I am observing multiple spots on my TLC plate. What are the likely side products?
Answer: The formation of multiple products is a common issue. Besides the desired benzothiazole, you may be observing:
-
Unreacted Starting Materials: The presence of this compound or the aldehyde/acid reactant.
-
Disulfide of this compound: This is a very common byproduct formed by the oxidation of the starting thiol.
-
Intermediate Schiff Base: The initial condensation between the amino group of the thiol and the carbonyl compound forms a Schiff base (an imine), which then cyclizes. Incomplete cyclization or oxidation can leave this intermediate in the reaction mixture.
-
Products from Self-Condensation: Depending on the reactivity of your aldehyde, self-condensation products (e.g., aldol products) may form under certain pH conditions.
To minimize these, ensure optimal reaction stoichiometry and consider a catalyst system known for high selectivity.[1]
Question: My reaction is not proceeding to completion, even after extended time. What should I check?
Answer: A stalled reaction can be frustrating. Here are some potential causes:
-
Catalyst Inactivity: The catalyst may be poisoned, decomposed, or used in an insufficient amount. Some heterogeneous catalysts may require activation, while others can lose activity upon recycling.[3]
-
Suboptimal Temperature: While some modern methods work at room temperature, many require heating or reflux to proceed at a reasonable rate.[1][4] Ensure your reaction temperature is appropriate for the specific protocol you are following.
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate can be significantly hindered. This can be an issue in solvent-free or mixed-solvent systems.
-
Incorrect pH: For acid or base-catalyzed reactions, the pH of the medium is critical. An incorrect pH can prevent catalyst activation or inhibit key reaction steps.
Question: How can I improve the purification of my final product?
Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on the TLC plate before scaling up to a column.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for achieving high purity. Test small aliquots in various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: The benzothiazole nitrogen is weakly basic. An acid wash during the workup can sometimes help remove non-basic impurities. However, be cautious as strongly acidic conditions can potentially hydrolyze or degrade the product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzothiazoles from 2-aminothiophenols?
A1: The most frequently used and versatile method is the condensation of a 2-aminothiophenol with a compound containing a carbonyl or cyano group, such as an aldehyde, carboxylic acid, or nitrile.[1][2] The reaction with aldehydes is particularly common due to the wide availability of substrates and generally good yields under optimized conditions.[4]
Q2: How does the methoxy group on my starting material affect the reaction?
A2: The 6-methoxy group (-OCH₃) is an electron-donating group (EDG). Generally, EDGs on the 2-aminothiophenol ring can increase the nucleophilicity of the amino and thiol groups, potentially accelerating the reaction. However, the overall impact on yield can vary significantly depending on the specific catalytic system used. Some modern synthetic protocols are designed to be tolerant of both electron-donating and electron-withdrawing groups.[3]
Q3: Is it better to use microwave irradiation or conventional heating?
A3: Microwave-assisted synthesis often provides significant advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and sometimes cleaner reaction profiles.[3][4] However, it requires specialized equipment. Conventional heating is more accessible and can be equally effective, though it typically requires longer reaction times.
Q4: Can I run this reaction under solvent-free conditions?
A4: Yes, several eco-friendly protocols for benzothiazole synthesis are performed under solvent-free conditions, often coupled with microwave irradiation or using a solid-supported catalyst.[4][5] These methods can simplify workup and reduce chemical waste.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes various catalytic systems and conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and aldehydes, providing a comparative overview of their effectiveness.
| Catalyst System | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp | 45-60 min | 85 - 94% | [3] |
| Amberlite IR120 Resin | Solvent-free | 85 °C (MW) | 5-10 min | 88 - 95% | [3] |
| Cu(II)-nano-silica | Not specified | Not specified | 15-90 min | 87 - 98% | [3] |
| Visible Light (blue LED) | Not specified | Not specified | 6-12 h | 34 - 94% | [3] |
| NH₄Cl | Methanol-Water | Room Temp | 1 h | High Yield | [1] |
| [pmIm]Br (Ionic Liquid) | Solvent-free | Not specified (MW) | Not specified | High Yield | [6] |
Experimental Protocols
Protocol: Synthesis of 2-Aryl-6-methoxybenzothiazole using H₂O₂/HCl (Adapted from Guo et al.[3])
This protocol provides an efficient, room-temperature synthesis of 2-substituted benzothiazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol (EtOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: To this stirring solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol). An optimal reactant ratio of 1:1:6:3 (thiol:aldehyde:H₂O₂:HCl) has been reported to be effective.[1]
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of NaHCO₃ until the solution is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aryl-6-methoxybenzothiazole.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships in troubleshooting low reaction yields.
Caption: General experimental workflow for benzothiazole synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 2-Amino-5-methoxybenzenethiol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-5-methoxybenzenethiol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2-amino-5-methoxybenzenethiol?
A1: Based on available data, ethanol is a suitable solvent for the recrystallization of 2-amino-5-methoxybenzenethiol. The compound's melting point is reported to be determined in ethanol, which indicates it has appropriate solubility characteristics: moderately soluble in hot ethanol and less soluble at colder temperatures.[1][2] Methanol and DMSO are also listed as solvents in which the compound is slightly soluble, but ethanol is a more common and practical choice for recrystallization.[1][2]
Q2: Why is my yield of purified 2-amino-5-methoxybenzenethiol low?
A2: Low yield can result from several factors during recrystallization. Using too much solvent is a common reason, as it will keep more of your compound dissolved in the mother liquor even after cooling. It is also possible that the cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect. Prolonged contact with the solvent, even at low temperatures, can also lead to loss of product due to its inherent solubility.
Q3: The compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, try cooling the solution more slowly to allow for gradual crystal formation. You can also try using a different solvent or a solvent mixture. Adding a seed crystal of the pure compound can also help induce crystallization.
Q4: My purified 2-amino-5-methoxybenzenethiol is discolored. How can I prevent this?
A4: 2-Amino-5-methoxybenzenethiol is unstable in air and can oxidize, leading to discoloration.[1][2] To prevent this, it is crucial to perform the recrystallization under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also minimize oxidation. The presence of impurities can also cause discoloration, which a successful recrystallization should remove.
Q5: How should I handle and store purified 2-amino-5-methoxybenzenethiol?
A5: This compound is hygroscopic and unstable in air and solution.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator. Avoid exposure to moisture and air.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated.- Supersaturation. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| "Oiling out" of the product | - The solution is cooling too quickly.- The melting point of the compound is close to the boiling point of the solvent.- High concentration of impurities. | - Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.- Consider a pre-purification step if the starting material is highly impure. |
| Crystals are very fine or powder-like | - The solution was cooled too rapidly or agitated during cooling. | - Allow the solution to cool slowly and undisturbed. Slower cooling promotes the growth of larger, more well-defined crystals. |
| Product is discolored (yellow/brown) | - Oxidation of the thiol or amino group due to exposure to air. | - Perform the entire recrystallization procedure under an inert atmosphere (e.g., nitrogen or argon).- Use freshly degassed solvents. |
| Low recovery of the purified product | - Using an excessive amount of solvent.- Filtering the crystals before crystallization is complete.- Washing the crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent required to dissolve the solid.- Ensure the solution has reached a low temperature (e.g., in an ice bath) for a sufficient amount of time before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocol: Recrystallization of 2-Amino-5-methoxybenzenethiol
This protocol is a general guideline and may need to be optimized based on the purity of the starting material. Due to the air sensitivity of 2-amino-5-methoxybenzenethiol, this procedure should be performed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
Materials:
-
Crude 2-amino-5-methoxybenzenethiol
-
Ethanol (reagent grade, degassed)
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Inert gas source (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: Set up the recrystallization apparatus (flask and condenser) on a Schlenk line. Ensure all glassware is dry.
-
Dissolution: Place the crude 2-amino-5-methoxybenzenethiol into the flask. Under a positive pressure of inert gas, add a minimal amount of degassed ethanol.
-
Heating: Heat the mixture to a gentle boil with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Ensure a blanket of inert gas is maintained over the funnel during filtration.
-
Washing: Wash the crystals with a small amount of ice-cold, degassed ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
-
Storage: Immediately transfer the dry, purified product to a sealed container under an inert atmosphere and store it in a refrigerator.
Quantitative Data
The following table provides an illustrative example of the expected solubility behavior of 2-amino-5-methoxybenzenethiol in ethanol. Actual values may vary and should be determined experimentally for optimal results.
| Temperature (°C) | Approximate Solubility in Ethanol ( g/100 mL) |
| 0 | ~0.5 |
| 25 | ~2.0 |
| 78 (Boiling Point) | ~15.0 |
Experimental Workflow
Caption: Workflow for the recrystallization of 2-amino-5-methoxybenzenethiol.
References
Technical Support Center: 2-amino-6-methoxybenzene-1-thiol
This technical support guide provides information on the stability and storage of 2-amino-6-methoxybenzene-1-thiol. Please note that detailed stability data for this specific isomer is limited. Therefore, this guide is based on available information for closely related isomers, such as 2-amino-5-methoxybenzene-1-thiol and 2-methoxybenzenethiol, as well as general chemical principles for aminothiols. Researchers should handle this compound with caution and perform small-scale stability tests under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of related aminothiophenols, the primary stability concerns are oxidation and light sensitivity. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. The presence of an amino group can also influence its reactivity. Like many aromatic compounds, it may also be sensitive to light.
Q2: How should I store this compound?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing may be appropriate, but consult the supplier's recommendations and consider the potential for freeze-thaw cycles to introduce moisture.
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or the formation of solid precipitates. A change in odor may also indicate decomposition, as thiols are known for their strong smells. For quantitative assessment, techniques like HPLC or NMR can be used to check for the appearance of impurity peaks or changes in the primary signal.
Q4: Is this compound sensitive to air?
A4: Yes, due to the presence of the thiol group, it is expected to be sensitive to air (oxygen). Oxidation can lead to the formation of disulfide bridges between molecules. Therefore, it is crucial to handle the compound under an inert atmosphere whenever possible.
Q5: Can I store solutions of this compound?
A5: The stability of this compound in solution will depend on the solvent, pH, and the presence of dissolved oxygen. Protic solvents may participate in reactions, and the pH can affect the reactivity of both the amino and thiol groups. If you need to store solutions, it is advisable to use deoxygenated solvents and store them under an inert atmosphere at low temperatures for the shortest possible time. It is recommended to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of your stock of this compound using an appropriate analytical method (e.g., HPLC, NMR). Ensure that all handling is done under an inert atmosphere and that the compound is stored correctly. Prepare fresh solutions for each experiment. |
| Change in color of the solid or solution | Oxidation or other forms of decomposition. | Discard the discolored material and use a fresh, properly stored batch. If the color change occurs during an experiment, consider if any of the reagents or conditions could be promoting degradation (e.g., presence of oxidizing agents, exposure to air). |
| Formation of a precipitate in solution | The compound or its degradation products may have low solubility in the chosen solvent. Degradation could be leading to the formation of insoluble disulfide products. | Confirm the solubility of the compound in your solvent system. If solubility is not the issue, the precipitate is likely a degradation product. Review your experimental setup to minimize exposure to air and light. |
| Strong, unpleasant odor | Thiols are known for their strong odors. A change or intensification of the odor could indicate decomposition. | Handle the compound in a well-ventilated fume hood. While the odor is inherent to the class of compounds, any significant change could be a sign of degradation. |
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the thiol group. |
| Temperature | 2-8°C (Short-term) | To slow down the rate of potential degradation reactions. |
| Container | Tightly sealed, amber glass vial | To protect from air, moisture, and light. |
| Handling | In a fume hood, under inert atmosphere if possible | To minimize exposure to oxygen and for safety due to the strong odor and potential toxicity. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Preventing Oxidation of 2-Amino-5-Methoxybenzenethiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 2-amino-5-methoxybenzenethiol to its corresponding disulfide during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 2-amino-5-methoxybenzenethiol in a question-and-answer format.
Q1: My solution of 2-amino-5-methoxybenzenethiol turned cloudy/precipitated a solid upon standing. What is happening?
A1: This is a classic sign of oxidation. 2-amino-5-methoxybenzenethiol is highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of its disulfide dimer. This disulfide is often less soluble in common organic solvents than the thiol, causing it to precipitate. The product is unstable in both solution and in the presence of air.[1]
Q2: I observed a significant decrease in the yield of my reaction involving 2-amino-5-methoxybenzenethiol. Could oxidation be the cause?
A2: Yes, oxidation of the starting material is a very likely cause for reduced reaction yields. Once the thiol is converted to the disulfide, it is no longer available to participate in the desired reaction, thus lowering the overall yield.
Q3: How can I visually assess the purity of my 2-amino-5-methoxybenzenethiol?
A3: Pure 2-amino-5-methoxybenzenethiol is a light yellow solid.[2] The presence of a significant amount of off-white or yellowish precipitate in your stock bottle or a deeper yellow to brown coloration can indicate oxidation. For a more accurate assessment, techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of the disulfide impurity.
Q4: I am performing a reaction that requires heating. Does this increase the risk of oxidation?
A4: Absolutely. Higher temperatures accelerate the rate of most chemical reactions, including the oxidation of thiols. Therefore, it is crucial to maintain a strictly inert atmosphere when heating solutions of 2-amino-5-methoxybenzenethiol.
Frequently Asked Questions (FAQs)
Storage and Handling
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How should I store 2-amino-5-methoxybenzenethiol? It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator.[1] It is also noted to be hygroscopic.[1]
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Is there a preferred inert gas for handling this compound? Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air and can provide a better "blanket" of protection if a flask needs to be briefly opened. However, for most applications, nitrogen is sufficient and more economical.
Preventative Techniques During Experiments
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How can I effectively remove dissolved oxygen from my reaction solvents? Degassing the solvent is critical. The most effective laboratory method is the freeze-pump-thaw technique .[3][4] Purging the solvent with an inert gas (nitrogen or argon) for an extended period is also a viable and simpler option for many applications. Sonication alone is generally not sufficient for thorough degassing.[5]
Degassing Method Effectiveness in Oxygen Removal Notes Freeze-Pump-Thaw Very High (up to 99.9%)[6] Most effective method, but more time-consuming.[7] Inert Gas Purging/Sparging High Effectiveness depends on purging time and gas flow rate. Vacuum Degassing Moderate (around 60-70%) Quick but less effective than the other two methods. Sonication Low (around 20-30%)[5] Not recommended as a primary degassing method. -
What is the best way to set up a reaction to prevent oxidation? Use oven-dried glassware and assemble it hot to minimize adsorbed moisture. Once assembled, flush the entire apparatus with a stream of inert gas. Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with nitrogen or argon attached to the reaction flask.
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Can I use any type of solvent? While 2-amino-5-methoxybenzenethiol is slightly soluble in DMSO and methanol[2], the choice of solvent will be dictated by your reaction. Regardless of the solvent, it must be thoroughly deoxygenated before use.
Use of Additives
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Can I add a reducing agent to my reaction to prevent disulfide formation? Yes, in some cases, adding a reducing agent can be beneficial. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and air-stable reducing agent that is effective over a wide pH range.[8][9][10] Unlike thiol-based reducing agents like dithiothreitol (DTT), TCEP does not contain a thiol group and is less likely to interfere with subsequent reactions.[8] However, TCEP has limited solubility in many organic solvents.[11] Its compatibility with your specific reaction conditions should be verified.
Experimental Protocols
Protocol 1: General Procedure for Handling 2-Amino-5-Methoxybenzenethiol in an Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction to minimize oxidation.
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.
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System Assembly: Quickly assemble the glassware while still warm and immediately begin flushing the system with a steady stream of inert gas (nitrogen or argon).
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Solvent Degassing: Use a previously degassed solvent. The freeze-pump-thaw method is recommended for highly sensitive reactions. For less sensitive applications, purging the solvent with an inert gas for at least 30 minutes is acceptable.
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Reagent Addition: Add the degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas. Add 2-amino-5-methoxybenzenethiol as a solid or a solution in degassed solvent.
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Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by attaching a balloon filled with the inert gas to the reaction flask.
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Work-up: When the reaction is complete, it is still advisable to perform the initial stages of the work-up (e.g., quenching, initial extractions) under an inert atmosphere if possible, or as quickly as possible to minimize air exposure.
Protocol 2: Synthesis of a 1,5-Benzothiazepine Derivative under an Inert Atmosphere
This protocol is a representative example of a reaction where preventing oxidation of the aminothiophenol is crucial.
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Inert Atmosphere Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the desired α,β-unsaturated ketone (1 mmol).
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Solvent and Reagent Addition: Add 10 mL of deoxygenated toluene to the flask. This can be achieved by purging with nitrogen for 30 minutes prior to use. Add 2-amino-5-methoxybenzenethiol (1 mmol) to the reaction mixture under a positive flow of nitrogen.
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Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.
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Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC.
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Work-up and Purification: After completion, cool the reaction mixture to room temperature. Perform the aqueous work-up and extraction with organic solvents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for setting up an inert atmosphere reaction.
Caption: Comparison of common solvent degassing methods.
References
- 1. 2-amino-5-methoxy-benzenethiol | 6274-29-9 [amp.chemicalbook.com]
- 2. 2-amino-5-methoxy-benzenethiol manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. chempap.org [chempap.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the most efficient batch degassing? - Biotech Fluidics [biotechfluidics.com]
- 6. Efficient degassing and ppm-level oxygen monitoring flow chemistry system - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00109A [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reducing agent - TCEP Clinisciences [clinisciences.com]
- 9. interchim.fr [interchim.fr]
- 10. goldbio.com [goldbio.com]
- 11. Disulfide reduction using TCEP reaction [biosyn.com]
Technical Support Center: Reactions with 2-amino-6-methoxybenzene-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-6-methoxybenzene-1-thiol. The following information addresses common side products and issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The primary side products arise from the high reactivity of the thiol group. The most frequently observed byproduct is the corresponding disulfide , formed through oxidation of the thiol. Under oxidative conditions, further oxidation of the sulfur to sulfenic, sulfinic, and sulfonic acids can also occur. In the context of phenothiazine synthesis, elimination of the phenothiazine moiety has been noted as a potential side reaction under certain basic and high-temperature conditions.
Q2: My reaction mixture is turning a dark color. What could be the cause?
A2: 2-Aminophenol derivatives are susceptible to oxidation, which often results in the formation of colored byproducts. Exposure to air (oxygen) can facilitate this process. It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially at elevated temperatures.
Q3: I am observing a significant amount of disulfide formation in my reaction. How can I minimize this?
A3: To minimize disulfide formation, consider the following strategies:
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Inert Atmosphere: As mentioned, performing the reaction under a nitrogen or argon atmosphere will reduce oxidation by atmospheric oxygen.
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Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
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Reducing Agents: In some cases, the addition of a mild reducing agent can help to maintain the thiol in its reduced state. However, compatibility with your desired reaction must be verified.
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Reaction Temperature: Lowering the reaction temperature can decrease the rate of oxidation.
Q4: Are there any specific incompatibilities I should be aware of when using this compound?
A4: Avoid strong oxidizing agents unless the oxidation of the thiol is the intended reaction. Strong bases in combination with high temperatures can promote side reactions, including elimination in phenothiazine synthesis. The compatibility of the solvent and other reagents with both the amino and thiol functional groups should be carefully considered to avoid unwanted side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Oxidation of the starting material to disulfide. - Competing side reactions due to harsh conditions. - Incomplete reaction. | - Implement strategies to minimize oxidation (inert atmosphere, degassed solvents). - Optimize reaction temperature and time. - Use milder bases or catalysts if applicable. - Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of multiple unidentified byproducts | - Decomposition of the starting material or product. - Complex side reactions occurring under the chosen conditions. | - Re-evaluate the stability of all reactants and products under the reaction conditions. - Consider a lower reaction temperature or a different solvent. - Purify the starting material to remove any impurities that might catalyze side reactions. - Use analytical techniques like HPLC-MS or NMR to identify the byproducts and understand the side reaction pathways. |
| Difficulty in purifying the final product | - Presence of polar byproducts (e.g., oxidized sulfur species). - Similar polarity of the desired product and side products. | - Employ appropriate purification techniques. For polar impurities, a different solvent system for chromatography or a wash with a suitable aqueous solution might be effective. - Recrystallization can be an effective method for purification if a suitable solvent is found. - Consider derivatization of the impurity to facilitate its removal. |
Key Reaction Pathways and Side Reactions
The following diagram illustrates a typical reaction of this compound (e.g., in a cyclization to form a phenothiazine derivative) and highlights the common side reaction of disulfide formation.
Experimental Protocols
While specific protocols are highly dependent on the desired transformation, the following general guidelines should be followed when working with this compound, particularly in syntheses prone to oxidation.
General Protocol for Minimizing Oxidation in a Cyclization Reaction
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Inert Atmosphere Setup: Assemble the reaction glassware and purge with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
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Solvent Degassing: Use a solvent that has been degassed prior to use. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.
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Reagent Addition: Dissolve the this compound and other reactants in the degassed solvent under the inert atmosphere.
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Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or excessive heat.
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Work-up and Purification: Upon completion, the reaction should be worked up promptly. Purification methods like column chromatography should be chosen based on the properties of the desired product and potential impurities. Using a solvent system that provides good separation between the product and the disulfide dimer is crucial.
For more detailed experimental procedures, it is recommended to consult specific literature precedents for the desired reaction. Always perform a thorough literature search for the specific transformation you are attempting.
troubleshooting low conversion rates in 2-amino-5-methoxybenzenethiol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-amino-5-methoxybenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in reactions with 2-amino-5-methoxybenzenethiol?
A1: Low conversion rates can stem from several factors, including:
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Oxidation of the thiol group: 2-Amino-5-methoxybenzenethiol is susceptible to oxidation, which can lead to the formation of disulfides, diminishing the availability of the starting material for the desired reaction.
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Side reactions: The formation of benzothiazole derivatives is a common side reaction, particularly when reacting with aldehydes or carboxylic acids.[1][2][3][4][5]
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Catalyst deactivation: The thiol group can act as a poison to certain metal catalysts, particularly palladium, by binding strongly to the metal center and inhibiting its catalytic activity.
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Suboptimal reaction conditions: Incorrect temperature, solvent, base, or catalyst/ligand combination can significantly impact reaction efficiency.
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Purity of starting materials: Impurities in 2-amino-5-methoxybenzenethiol or other reactants can interfere with the reaction.
Q2: How can I minimize the oxidation of 2-amino-5-methoxybenzenethiol?
A2: To minimize oxidation, it is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use is also highly recommended. Storing 2-amino-5-methoxybenzenethiol under an inert atmosphere and in a cool, dark place can help prevent degradation over time.
Q3: What analytical techniques are best for monitoring the progress of my reaction and identifying side products?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for quantifying conversion and identifying the mass of potential side products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the desired product and characterize any isolated byproducts.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your 2-amino-5-methoxybenzenethiol reactions.
Step 1: Analyze the Reaction Mixture
Before making any changes to your protocol, it is essential to understand what is happening in your reaction.
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Identify Side Products: Use LC-MS to identify the masses of major components in your crude reaction mixture. Common side products include:
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Quantify Starting Material: Use HPLC or NMR with an internal standard to determine the amount of unreacted 2-amino-5-methoxybenzenethiol.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low conversion rates.
Issue 1: Starting Material Degradation or Impurity
Symptoms:
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TLC or HPLC analysis shows multiple spots/peaks for the starting material.
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The reaction is sluggish from the start.
Solutions:
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Verify Purity: Confirm the purity of your 2-amino-5-methoxybenzenethiol using NMR or elemental analysis.
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Purify the Starting Material: If impurities are present, purify the material by recrystallization or column chromatography.
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Proper Storage: Store 2-amino-5-methoxybenzenethiol under an inert atmosphere, protected from light and heat, to prevent degradation.
Issue 2: Suboptimal Reaction Conditions
Symptoms:
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The reaction stalls at a certain percentage of conversion.
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The literature suggests higher yields are possible under similar conditions.
Solutions:
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Temperature Optimization: Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal condition.
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Solvent Screening: The choice of solvent can significantly affect solubility and reactivity. Screen a variety of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO).
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Base Selection: The strength and nature of the base are critical, especially in coupling reactions. Screen common bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like DBU or DIPEA.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield Range |
| Catalyst | Pd₂(dba)₃ / Xantphos | CuI / L-proline | NiCl₂(dppp) | - |
| Base | K₃PO₄ | K₂CO₃ | NaOtBu | - |
| Solvent | Toluene | DMSO | Dioxane | - |
| Temperature | 80 °C | 110 °C | 100 °C | 40-90% |
| A generalized table of conditions for C-N coupling reactions. Optimal conditions for 2-amino-5-methoxybenzenethiol may vary. |
Issue 3: Catalyst Deactivation or Inefficiency
Symptoms:
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The reaction does not proceed, even with pure starting materials and optimized conditions.
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A dark precipitate (palladium black) forms early in the reaction.
Solutions:
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Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
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Ligand Screening: The choice of ligand is crucial for stabilizing the catalyst and promoting the desired reaction. For palladium-catalyzed reactions, screen a variety of phosphine ligands (e.g., Xantphos, RuPhos, JohnPhos).
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Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more stable and provides a more consistent source of the active catalytic species.
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Consider a Different Metal: If palladium catalysis is consistently failing, consider alternative catalysts such as copper or nickel-based systems, which can sometimes be less susceptible to poisoning by thiols.
Issue 4: Dominant Side Reactions
Symptoms:
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LC-MS analysis shows significant formation of disulfide dimers or benzothiazole derivatives.
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The desired product is formed in low yield, but the starting material is fully consumed.
Solutions:
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Strict Inert Atmosphere: To prevent disulfide formation, ensure the reaction is set up and run under a rigorously inert atmosphere. Use degassed solvents and purge the reaction vessel thoroughly.[6][7][8][9]
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Protecting Groups: If benzothiazole formation is the primary issue, consider protecting the thiol group before performing the reaction at the amino group. The protecting group can be removed in a subsequent step.
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Modify Reaction Sequence: If applicable to your synthetic route, consider forming the bond to the amino group before introducing the thiol functionality.
Key Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for your specific substrate.
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Reaction Setup:
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To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Addition of Reagents:
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Add 2-amino-5-methoxybenzenethiol (1 equivalent) and the coupling partner (1.2 equivalents) to the flask under a positive flow of inert gas.
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Add the degassed solvent (e.g., toluene, 0.1 M concentration) via syringe.
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Reaction:
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Stir the reaction mixture at the desired temperature (e.g., 100 °C).
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Monitor the reaction progress by TLC or HPLC.
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Workup:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by column chromatography on silica gel.
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Logical Diagram for Side Reaction Pathways
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Amino-6-methoxybenzene-1-thiol Condensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the condensation reaction of 2-amino-6-methoxybenzene-1-thiol.
Troubleshooting Guide
This guide addresses common problems encountered during the condensation of this compound with various reaction partners.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reactant: The thiol group of this compound may have oxidized to a disulfide. 2. Inappropriate Catalyst: The chosen catalyst may not be effective for this specific condensation. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 4. Incorrect Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. 5. Presence of Moisture or Oxygen: For air- or moisture-sensitive reactions, their presence can inhibit the reaction. | 1. Reactant Purity Check: Verify the purity of this compound using techniques like NMR or mass spectrometry. Consider reducing any disulfide back to the thiol before use. 2. Catalyst Screening: Screen a variety of catalysts, both acid and base catalysts can be effective depending on the reaction partner. For phenothiazine synthesis from cyclohexanones, transition-metal-free conditions with molecular oxygen have been reported.[1] 3. Temperature Optimization: Perform the reaction at a range of temperatures (e.g., room temperature, 60 °C, 100 °C, 140 °C) to find the optimal condition.[2] 4. Solvent Selection: Test a range of aprotic and protic solvents (e.g., ethanol, chlorobenzene, DMF, DMSO).[2][3] 5. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
| Formation of Multiple Products/Side Reactions | 1. Self-condensation of Reactants: The aminothiophenol may react with itself. 2. Over-oxidation: The desired product may be susceptible to oxidation under the reaction conditions. 3. Isomer Formation: In reactions like thionation of diphenylamines, mixtures of isomers can be formed.[3] 4. Competing Reaction Pathways: The thiol and amino groups can undergo different reactions.[4] | 1. Controlled Addition: Add the more reactive species slowly to the reaction mixture. 2. Milder Oxidant/Conditions: If an oxidant is used, consider a milder one or reduce the reaction time and temperature. 3. Catalyst/Reagent Choice: The choice of catalyst and reagents can influence the regioselectivity of the reaction. 4. Protect Functional Groups: Consider protecting one of the functional groups (amino or thiol) if competing reactions are a major issue. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over time. 3. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the solvent. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and determine the appropriate reaction time. 2. Add Fresh Catalyst: If catalyst deactivation is suspected, add a fresh portion of the catalyst. 3. Co-solvent or Different Solvent: Use a co-solvent to improve solubility or switch to a solvent in which all reactants are fully soluble. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution with Impurities: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult. | 1. Alternative Purification: Try techniques like distillation, trituration, or salt formation to purify the product. 2. Optimize Chromatography: Use a different column, solvent system, or chromatography technique (e.g., reverse-phase HPLC, preparative TLC). Column chromatography on neutral aluminum oxide has been used for similar compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for the condensation of this compound?
A1: The reaction conditions can vary significantly depending on the other reactant. For instance, in the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones, reactions can be carried out under transition-metal-free conditions using molecular oxygen as a hydrogen acceptor at elevated temperatures (e.g., 140 °C) in a solvent like chlorobenzene.[1][2]
Q2: Which catalysts are typically used for this type of condensation?
A2: A range of catalysts can be employed. While some syntheses of related phenothiazines are catalyst-free,[1] others may utilize acid catalysts (e.g., p-toluenesulfonic acid), base catalysts, or metal catalysts like copper or palladium for similar transformations involving aminothiophenols.[5] The choice of catalyst is highly dependent on the specific reaction being performed.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.
Q4: My this compound starting material is a dark color. Is it still usable?
A4: Aminothiophenols can be susceptible to oxidation, which often results in a darker color due to the formation of disulfides and other oxidation products. While it might still be usable, the purity should be checked, for instance by measuring its melting point or running an NMR spectrum. If significant oxidation has occurred, it may be necessary to purify the starting material or reduce the disulfide back to the thiol before use.
Q5: What is the role of an oxidant in some of these condensation reactions?
A5: In some condensation reactions, such as the formation of a phenothiazine from a 2-aminothiophenol and a cyclohexanone, an oxidant (like molecular oxygen) acts as a hydrogen acceptor in the aromatization step to form the final tricyclic aromatic system.[1]
Experimental Protocols
General Procedure for the Synthesis of a Phenothiazine Derivative
This is a generalized protocol based on the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones.[2]
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To a reaction tube, add this compound (1 equivalent).
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Add the desired cyclohexanone derivative (1.5 equivalents).
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Add the chosen solvent (e.g., chlorobenzene) to achieve a suitable concentration.
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If required, add a catalyst (e.g., potassium iodide, 0.1 equivalents).
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Purge the reaction vessel with oxygen (or an inert gas, depending on the specific reaction mechanism).
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Seal the tube and heat the reaction mixture to the desired temperature (e.g., 140 °C) with stirring for the required time (e.g., 24 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography (e.g., on neutral aluminum oxide with a petroleum ether/EtOAc gradient) to obtain the desired product.
Visualizations
Caption: Experimental workflow for the condensation reaction.
Caption: Troubleshooting decision tree for reaction optimization.
References
- 1. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 4. Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis with Air-Sensitive Aminothiophenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive aminothiophenols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis with aminothiophenols, focusing on their sensitivity to air.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Oxidation of aminothiophenol | Ensure all steps are performed under a strict inert atmosphere (Nitrogen or Argon). Use degassed solvents.[1] |
| Impure starting material | Purify the aminothiophenol by distillation or recrystallization under an inert atmosphere before use. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.[2] | |
| Inappropriate solvent | Use dry, degassed solvents. Common solvents for these reactions include ethanol, methanol, and toluene.[2][3][4] | |
| Catalyst inefficiency or incompatibility | Select a catalyst known to be effective for the specific transformation. In some cases, a catalyst-free approach at elevated temperatures might be suitable.[2][5] | |
| Formation of a disulfide byproduct | Exposure to air (oxygen) | This is a classic sign of aminothiophenol oxidation. Improve your inert atmosphere technique. Ensure all glassware is properly dried and purged. |
| Presence of oxidizing agents | Scrutinize all reagents and solvents for potential oxidizing contaminants. | |
| Reaction mixture turns dark or discolored | Decomposition of aminothiophenol | This can occur due to prolonged exposure to heat or air. Minimize reaction time and maintain a strict inert atmosphere. |
| Side reactions | Analyze the reaction mixture by TLC or LC-MS to identify byproducts and adjust reaction conditions accordingly. | |
| Inconsistent results between batches | Variable purity of aminothiophenol | Always use aminothiophenol from a freshly opened bottle or repurify before use. Store it properly under an inert atmosphere in a refrigerator.[1] |
| Inconsistent inert atmosphere quality | Ensure your inert gas source is of high purity and that your setup is leak-free. Use a bubbler to monitor gas flow. |
Frequently Asked Questions (FAQs)
Q1: How should I store my aminothiophenols to prevent degradation?
A1: Aminothiophenols are highly sensitive to air and light. They should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).[1] It is advisable to aliquot the material into smaller, single-use containers to avoid repeated exposure of the entire stock to potential contaminants.
Q2: My reaction requires a basic solution. How can I prevent the degradation of my aminothiophenol?
A2: While some aminothiophenols can be unstable in basic conditions, especially in the presence of oxygen, the reaction may still be feasible. It is crucial to maintain a rigorously deoxygenated environment. Use a non-nucleophilic, sterically hindered base if possible, and add it slowly to the reaction mixture at a low temperature to minimize side reactions.
Q3: Can I use aminothiophenol that has changed color?
A3: A change in color, typically to a yellowish or brownish hue, indicates oxidation and the formation of impurities, primarily disulfides. Using discolored aminothiophenol will likely lead to lower yields and the formation of byproducts. It is highly recommended to purify the material before use.
Q4: What is the best way to handle liquid aminothiophenols?
A4: Liquid aminothiophenols should be handled using syringe techniques under an inert atmosphere. Use a dry, nitrogen-flushed syringe to transfer the liquid from a septum-sealed bottle to your reaction flask, which has also been purged with an inert gas.
Q5: How can I monitor the progress of my reaction without exposing it to air?
A5: You can monitor the reaction by taking small aliquots using a syringe under a positive pressure of inert gas. These aliquots can then be quenched and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Aminothiophenol Stability
The stability of aminothiophenols is influenced by several factors. The following table summarizes their general stability under various conditions.
| Condition | 2-Aminothiophenol | 4-Aminothiophenol | Comments |
| pH | More stable in acidic to neutral pH. | More stable in acidic to neutral pH.[6] | At acidic pH, the amine group is protonated, which can reduce its susceptibility to oxidation.[6] The thiol group shows maximum affinity for gold surfaces at pH 3.0.[6] |
| Temperature | Decomposes at elevated temperatures. | Decomposes at elevated temperatures. | Store at 2-8°C.[1] Reactions at higher temperatures should be conducted for the shortest possible time. |
| Air (Oxygen) | Highly sensitive; readily oxidizes to the disulfide. | Highly sensitive; readily oxidizes to the disulfide. | Strict inert atmosphere is mandatory for storage and handling. |
| Common Solvents (degassed) | Generally stable in ethanol, methanol, toluene. | Generally stable in ethanol, methanol, dichloromethane. | Solvent should be thoroughly degassed before use to remove dissolved oxygen. |
Experimental Protocols
Detailed Protocol: Synthesis of 2-Phenylbenzothiazole under Inert Atmosphere
This protocol details the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde, with a strong emphasis on maintaining an inert atmosphere.
Materials:
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2-Aminothiophenol (purified)
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Benzaldehyde (freshly distilled)
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Ethanol (anhydrous and degassed)
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Round-bottom flask with a side-arm (Schlenk flask)
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Condenser
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Magnetic stirrer and stir bar
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Nitrogen or Argon gas source with a bubbler
-
Septa and syringes
Procedure:
-
Glassware Preparation: All glassware must be thoroughly dried in an oven overnight and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the Schlenk flask and condenser. Connect the side-arm of the flask to the inert gas line via tubing. A bubbler at the outlet of the condenser will indicate a positive pressure of the inert gas.
-
Reagent Addition:
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To the flask, add 2-aminothiophenol (1.0 eq.) via a syringe under a positive flow of inert gas.
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Add degassed ethanol (5 mL per mmol of aminothiophenol) to the flask via a syringe.
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While stirring, add benzaldehyde (1.05 eq.) dropwise via a syringe.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Workflow for handling air-sensitive aminothiophenols.
Caption: Aminothiophenol degradation pathway.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-amino-5-methoxybenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-amino-5-methoxybenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-amino-5-methoxybenzenethiol?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. A primary impurity is often the corresponding disulfide, 5,5'-dimethoxy-2,2'-dithiodianiline, formed by the oxidation of the thiol group. Other potential impurities may include residual solvents and precursors from the specific synthetic route employed. The presence of these impurities can affect downstream reactions and the quality of the final product.
Q2: What is the most effective method for purifying 2-amino-5-methoxybenzenethiol?
A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product. For impurities with different boiling points, vacuum distillation can be a suitable option. Column chromatography is a versatile technique for separating the desired compound from various impurities, especially when they have similar polarities.
Q3: How can I prevent the oxidation of 2-amino-5-methoxybenzenethiol during purification and storage?
A3: 2-amino-5-methoxybenzenethiol is susceptible to oxidation, primarily forming a disulfide byproduct. To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. Using degassed solvents can also help. For long-term storage, it is recommended to store the purified compound under an inert atmosphere in a cool, dark place.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The melting point of the compound may be lower than the boiling point of the solvent. | Try using a lower-boiling point solvent or a solvent pair. Initiate crystallization at a lower temperature. |
| No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Low recovery of purified product | The compound has high solubility in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Perform a thorough solvent screen using thin-layer chromatography (TLC) to find a solvent system that provides good separation (Rf value of the desired compound around 0.3-0.5). |
| Compound streaks on the column | The compound is too polar for the chosen solvent system, or the column is overloaded. | Increase the polarity of the eluent gradually. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Product elutes with impurities | The polarity difference between the product and impurities is small. | Use a shallower solvent gradient during elution to improve resolution. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Low or no recovery from the column | The compound may have decomposed on the silica gel or is irreversibly adsorbed. | Deactivate the silica gel by adding a small amount of a polar solvent (like triethylamine for basic compounds) to the eluent. Work quickly and avoid prolonged exposure to the stationary phase. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Test the solubility of the crude 2-amino-5-methoxybenzenethiol in various solvents (e.g., ethanol, isopropanol, toluene, heptane, and mixtures thereof) to find a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water or toluene and heptane is often a good starting point.
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Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel is common) and an eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Column Packing: Pack a glass column with a slurry of the stationary phase in the initial eluent.
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Sample Loading: Dissolve the crude 2-amino-5-methoxybenzenethiol in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
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Elution: Start the elution with the initial solvent system and gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Illustrative Purity of 2-amino-5-methoxybenzenethiol After Various Purification Methods
| Purification Method | Starting Purity (Crude) | Purity After 1st Pass | Purity After 2nd Pass |
| Recrystallization (Ethanol/Water) | 85% | 95% | 98% |
| Vacuum Distillation | 85% | 97% | - |
| Column Chromatography (Silica Gel) | 85% | 99% | - |
Note: The data in this table is for illustrative purposes to demonstrate the potential effectiveness of each technique.
Visualizations
Caption: General workflow for the purification of crude 2-amino-5-methoxybenzenethiol.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: Synthesis of Substituted 2-Amino-6-methoxybenzene-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-amino-6-methoxybenzene-1-thiol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the hydrolysis of 2-amino-6-methoxybenzothiazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-amino-6-methoxybenzothiazole | Incomplete reaction of p-anisidine with ammonium thiocyanate. | Ensure the reaction mixture is cooled to 0°C before the dropwise addition of bromine in glacial acetic acid to control the exothermic reaction.[1] |
| Inefficient oxidative ring closure. | Use a catalytic amount of bromine and ensure constant stirring during the addition. The reaction is sensitive to temperature and reagent stoichiometry. | |
| Low Yield of this compound during Hydrolysis | Incomplete hydrolysis of 2-amino-6-methoxybenzothiazole. | Reflux the mixture of 2-amino-6-methoxybenzothiazole with a strong base like potassium hydroxide overnight to ensure complete reaction.[2] |
| Incorrect pH during workup. | Carefully neutralize the reaction mixture. It is recommended to first bring the pH to ~8.0 with a strong acid (e.g., HCl) and then adjust to pH ~6.0 with a weaker acid (e.g., acetic acid) to precipitate the product.[2] | |
| Product is an Oily Substance Instead of a Solid | Impurities present. | The crude product may initially separate as an oil.[2] Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. If this fails, proceed with purification by column chromatography. |
| Product Darkens or Decomposes upon Standing | Oxidation of the thiol group to a disulfide. | Thiols, especially aminothiols, are susceptible to air oxidation.[3][4] Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures. For long-term storage, consider converting it to a more stable derivative if the free thiol is not immediately required. |
| Difficulty in Purification | Presence of starting material and disulfide byproducts. | Use column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Monitor the fractions by thin-layer chromatography (TLC). |
| Formation of Disulfide Byproduct | Aerobic conditions during reaction or workup. | Degas all solvents before use and conduct the reaction and workup under an inert atmosphere. The use of antioxidants can also be explored, though this may complicate purification. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A frequently employed method involves a two-step process. First, 2-amino-6-methoxybenzothiazole is synthesized from p-anisidine, ammonium thiocyanate, and bromine in glacial acetic acid.[1][5] Subsequently, the benzothiazole is hydrolyzed using a strong base like potassium hydroxide to yield this compound.[2][6]
Q2: My final product, this compound, is unstable. How can I handle and store it?
A2: 2-Aminothiophenols are known to be sensitive to air and can readily oxidize to the corresponding disulfide.[3] It is crucial to handle the purified compound under an inert atmosphere (nitrogen or argon). For storage, keep it in a tightly sealed container at a low temperature, protected from light. If the subsequent reaction does not require the free thiol, consider protecting it as a more stable derivative.
Q3: What are the key challenges in the synthesis of substituted 2-aminothiophenols?
A3: Key challenges include:
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Regioselectivity: Direct introduction of a thiol group onto a substituted benzene ring can lead to a mixture of isomers. Multi-step routes starting from precursors with the desired substitution pattern are often necessary.
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Oxidation: The thiol group is easily oxidized to a disulfide, especially in the presence of an electron-donating amino group on the ring.[4] This necessitates the use of inert atmosphere techniques and careful handling.
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Purification: The final products can be unstable, making purification challenging. Column chromatography under an inert atmosphere is often required.
Q4: Are there alternative methods to introduce the thiol group?
A4: Yes, other methods for synthesizing thiophenols include:
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Newman-Kwart Rearrangement: This involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. This method is useful for converting phenols to thiophenols.
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Herz Reaction: This reaction can be used to synthesize 2-aminothiophenols from anilines, although it may have limitations in terms of yield and atom economy for certain substrates.
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Directed Ortho-Metalation: For certain substituted anilines or other directing groups, it is possible to achieve regioselective lithiation at the ortho position, followed by quenching with a sulfur electrophile.[7][8]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Standard analytical techniques can be used:
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound.
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Mass Spectrometry: This will confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: Look for characteristic peaks for the amino (N-H stretching), thiol (S-H stretching, often weak), and aromatic C-H and C=C bonds. The presence of a strong S-H peak can be indicative of the free thiol.
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Thin-Layer Chromatography (TLC): To assess the purity and compare it with the starting materials.
Experimental Protocols
Synthesis of 2-amino-6-methoxybenzothiazole [1]
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Dissolve p-anisidine (0.085 mol) in glacial acetic acid (40 mL).
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To this solution, add ammonium thiocyanate (0.308 mol) dissolved in glacial acetic acid (75 mL).
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Cool the mixture to 0°C in an ice bath.
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With constant stirring, add a solution of bromine (6.5 mL) in glacial acetic acid (30 mL) dropwise over 30 minutes.
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After the addition is complete, continue stirring at 0°C for a specified time (monitor by TLC).
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-methoxybenzothiazole.
Hydrolysis of 2-amino-6-methoxybenzothiazole to this compound [2]
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To a solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
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Reflux the mixture overnight.
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Cool the resulting solution and neutralize it by adding concentrated HCl until the pH reaches 8.0.
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Further, acidify the solution to pH 6.0 by adding acetic acid.
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The precipitate that forms is the desired product. Filter the solid and wash it with water.
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The product should be used immediately in the next step or stored under an inert atmosphere at low temperature.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 6. rsc.org [rsc.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-methoxybenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-5-methoxybenzenethiol. The content focuses on the impact of solvents on the reactivity of this compound, particularly in the synthesis of 6-methoxybenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with 2-amino-5-methoxybenzenethiol?
A1: 2-Amino-5-methoxybenzenethiol is known to be unstable in the presence of air and in solution. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other undesired byproducts, reducing the yield and purity of your desired product. Therefore, it is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and use freshly opened or properly stored material.
Q2: What is the primary application of 2-amino-5-methoxybenzenethiol in organic synthesis?
A2: The primary application of 2-amino-5-methoxybenzenethiol is in the synthesis of 6-methoxy-substituted benzothiazole derivatives. This is typically achieved through a condensation reaction with aldehydes, carboxylic acids, or their derivatives.
Q3: How does the choice of solvent affect the reaction of 2-amino-5-methoxybenzenethiol with an aldehyde?
A3: The solvent plays a critical role in the reaction by influencing the solubility of reactants, the reaction rate, and in some cases, the reaction mechanism. Polar aprotic solvents like DMSO and DMF can facilitate the reaction by solvating charged intermediates. Protic solvents like ethanol and methanol can participate in hydrogen bonding and may be suitable for certain catalytic systems. In some cases, solvent-free conditions have been reported to provide good yields. The optimal solvent choice is often dependent on the specific aldehyde and catalyst being used.
Q4: Can I use a solvent-free approach for the reaction?
A4: Yes, solvent-free reactions have been successfully employed for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes.[1] This approach can be environmentally friendly and may lead to shorter reaction times and simpler work-up procedures. However, the feasibility of a solvent-free reaction depends on the physical properties of your reactants (e.g., melting points) and may require thermal or microwave-assisted conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Degradation of 2-amino-5-methoxybenzenethiol | Ensure the reagent is fresh and has been stored under an inert atmosphere. Handle the compound in a glovebox or using Schlenk techniques to minimize exposure to air. |
| Poor Solubility of Reactants | Select a solvent in which both 2-amino-5-methoxybenzenethiol and the aldehyde are soluble. Gentle heating may improve solubility, but monitor for potential degradation. |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. Some reactions may require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Inactive Catalyst | If using a catalyst, ensure it is active and used in the correct loading. Some catalysts may be sensitive to air or moisture. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Oxidation of 2-amino-5-methoxybenzenethiol | The formation of a disulfide byproduct is common. Work under strictly anaerobic conditions. Degas all solvents prior to use. |
| Side Reactions of the Aldehyde | If the aldehyde is prone to self-condensation or other side reactions under the reaction conditions, consider adding it slowly to the reaction mixture. |
| Over-oxidation of the Product | In some cases, the benzothiazole product can be susceptible to further oxidation. Once the reaction is complete, work up the reaction mixture promptly. |
| Incomplete Cyclization | The intermediate Schiff base may not fully cyclize. This can sometimes be addressed by increasing the reaction temperature or time, or by using a suitable catalyst to promote cyclization. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is difficult to crystallize | Try different solvent systems for recrystallization. If the product is an oil, consider purification by column chromatography. |
| Co-elution of impurities during chromatography | Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, converting the product to a salt and then liberating the free base can aid in purification. |
| Residual Catalyst | Choose a purification method that effectively removes the catalyst. For example, if a solid-supported catalyst is used, it can be filtered off. If a soluble catalyst is used, an aqueous wash or specific extraction procedure might be necessary. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Aryl-6-methoxybenzothiazoles in Various Solvents.
| Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Ethanol | H2O2/HCl | 85-94 | General trend for 2-aminothiophenols |
| Solvent-free | ZnO NPs, RT, 30 min | 79-91 | [1] |
| Solvent-free | Nanorod-shaped ionogel, 80 °C, 10-25 min | 84-95 | [1] |
| Ethanol | Microwave, L-proline | 45-99 | General trend for 2-aminothiophenols |
| Dichloromethane | Polystyrene polymer grafted with iodine acetate | High | General trend for 2-aminothiophenols |
| Methanol-water | NH4Cl, RT, 1 h | High | General trend for 2-aminothiophenols |
| Toluene | Reflux, 110 °C | - | General trend for 2-aminothiophenols |
| DMSO | VHb, TBHP, RT, 5 min | 85-97 | [2] |
Note: The yields reported are for the synthesis of various 2-arylbenzothiazoles from 2-aminothiophenols. The reactivity of 2-amino-5-methoxybenzenethiol is expected to follow similar trends, but direct quantitative comparisons are limited in the literature.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-6-methoxybenzothiazole
This protocol is a general guideline for the condensation of 2-amino-5-methoxybenzenethiol with an aromatic aldehyde. Optimization of the solvent, catalyst, temperature, and reaction time may be necessary for specific substrates.
Materials:
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2-Amino-5-methoxybenzenethiol
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Aromatic aldehyde (e.g., benzaldehyde)
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Solvent (e.g., ethanol, or solvent-free)
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Catalyst (optional, e.g., L-proline, ZnO nanoparticles)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware (Schlenk flask, condenser, etc.)
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Magnetic stirrer and hotplate
Procedure:
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Reaction Setup: Assemble a clean and dry Schlenk flask equipped with a magnetic stir bar and a condenser under a stream of inert gas.
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Charging Reactants: To the flask, add 2-amino-5-methoxybenzenethiol (1 equivalent). If using a solvent, add the degassed solvent at this stage.
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Addition of Aldehyde: Add the aromatic aldehyde (1-1.2 equivalents) to the reaction mixture. If the aldehyde is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
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Addition of Catalyst (if applicable): If a catalyst is used, add it to the reaction mixture.
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Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the chosen conditions) and monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a solvent, remove the solvent under reduced pressure. If the reaction was solvent-free, proceed directly to the next step.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 2-aryl-6-methoxybenzothiazole.
Caption: Troubleshooting logic for common issues in 2-amino-5-methoxybenzenethiol reactions.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2-amino-6-methoxybenzene-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 2-amino-6-methoxybenzene-1-thiol. The inherent thiol group in this molecule presents a significant risk of catalyst deactivation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Drastically Reduced or No Product Formation | Catalyst Poisoning: The thiol (-SH) group of this compound is strongly binding to the active sites of the metal catalyst (e.g., Pd, Pt, Ni), rendering it inactive.[1][2][3] | 1. Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for the poisoning effect. 2. Use a Poison-Resistant Catalyst: Consider catalysts specifically designed to be more tolerant to sulfur.[4] 3. Protect the Thiol Group: If the reaction chemistry allows, protect the thiol group prior to the catalytic step and deprotect it afterward. 4. Purify Starting Materials: Ensure all reactants and solvents are free from other potential catalyst poisons.[5] |
| Reaction Starts but Stalls Before Completion | Partial Catalyst Deactivation: The initial turnover of the catalyst is successful, but the progressive binding of the thiol compound deactivates the catalyst over time. | 1. Sequential Addition of Reactant: Add the this compound slowly over the course of the reaction to maintain a low instantaneous concentration. 2. Add Fresh Catalyst: Introduce a second charge of catalyst once the reaction rate begins to slow. |
| Inconsistent Results Between Batches | Variability in Reactant Purity: Trace impurities in different batches of this compound or other reagents could be acting as catalyst poisons. | 1. Standardize Reactant Purification: Implement a consistent purification protocol for all starting materials before use. 2. Analyze Reactant Batches: Use analytical techniques (e.g., HPLC, GC-MS) to screen for potential sulfur-containing impurities. |
| Difficulty in Product Purification | Formation of Side Products: The poisoned catalyst may exhibit altered selectivity, leading to the formation of undesired byproducts.[6] | 1. Optimize Reaction Conditions: Experiment with lower temperatures or different solvents to minimize side reactions. 2. Consider a Different Catalyst: A change in the metal or ligand of the catalyst could improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a concern with this compound?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[6] For this compound, the thiol (-SH) group is a potent poison for many transition metal catalysts, particularly those based on palladium, platinum, and nickel.[1][2] The sulfur atom in the thiol group forms a strong chemical bond with the metal center, preventing the catalyst from participating in the desired chemical reaction.[5][7]
Q2: Which catalysts are most susceptible to poisoning by thiols?
A2: Palladium, platinum, nickel, and rhodium catalysts are highly susceptible to poisoning by sulfur compounds like thiols. These metals are commonly used in a wide range of organic reactions, including cross-coupling, hydrogenation, and carbonylation.
Q3: Are there any sulfur-resistant catalysts I can use?
A3: While no catalyst is completely immune, some have shown higher tolerance to sulfur. These include certain bimetallic catalysts or catalysts with specific ligand designs that shield the metal center.[4] Additionally, catalysts supported on materials like titanium dioxide can sometimes exhibit improved resistance.[8] It is advisable to consult the literature for specific catalyst systems developed for sulfur-containing substrates.
Q4: Can I regenerate a catalyst that has been poisoned by this compound?
A4: In some cases, yes. The feasibility of regeneration depends on the catalyst and the severity of the poisoning. Common regeneration techniques include:
-
Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., air or oxygen) can burn off the adsorbed sulfur compounds.[9]
-
Chemical Washing: Treating the catalyst with acidic or alkaline solutions, or with oxidizing agents like hydrogen peroxide, can remove the poison.[10][11]
-
Solvent Extraction: Washing the catalyst with a solvent that can dissolve the poisoning species may be effective for reversible poisoning.
It is important to note that regeneration may not fully restore the catalyst's initial activity and can sometimes lead to changes in its structure.[10]
Q5: How can I prevent catalyst poisoning in my reaction?
A5: Proactive measures are often more effective than attempting to remedy a poisoned catalyst. Consider the following strategies:
-
Purification of Reactants: Ensure all starting materials and solvents are free of sulfur-containing impurities.[5]
-
Use of Scavengers: Incorporate a "guard bed" or a scavenger resin upstream of the catalytic reactor to remove potential poisons before they reach the catalyst.[4]
-
Catalyst Design: Select a catalyst known for its robustness in the presence of sulfur or with protective ligands.[5]
-
Process Conditions: Optimizing reaction temperature and pressure can sometimes mitigate the extent of poisoning.[12]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test for Catalyst Poisoning
-
Set up a control reaction: Run the reaction with your standard substrate (without the thiol group) under optimal conditions to establish a baseline for conversion and yield.
-
Run the experimental reaction: Repeat the reaction under the identical conditions but use this compound as the substrate.
-
Monitor reaction progress: Take aliquots from both reactions at regular intervals and analyze them by a suitable method (e.g., TLC, GC, LC-MS).
-
Compare the results: A significant decrease in the reaction rate or final yield in the experimental reaction compared to the control is a strong indicator of catalyst poisoning.
Protocol 2: General Protocol for Attempted Catalyst Regeneration (Chemical Washing)
-
Isolate the catalyst: After the reaction, carefully separate the catalyst from the reaction mixture by filtration.
-
Wash with solvent: Wash the recovered catalyst with a non-reactive solvent to remove any residual reactants and products.
-
Chemical treatment: Suspend the catalyst in a suitable regenerating solution (e.g., a dilute solution of hydrogen peroxide or a basic aqueous solution).[11] The choice of reagent will depend on the nature of the catalyst.
-
Stir and heat: Gently stir the suspension at a slightly elevated temperature for a defined period.
-
Isolate and dry: Filter the catalyst, wash it thoroughly with deionized water and then with a volatile solvent (e.g., acetone). Dry the catalyst under vacuum.
-
Test the regenerated catalyst: Use the regenerated catalyst in a new reaction under standard conditions to assess its activity.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions with 2-Amino-5-methoxybenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-5-methoxybenzenethiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of reactions involving 2-amino-5-methoxybenzenethiol.
Issue 1: The crude product is a dark-colored oil or solid.
| Question | Answer |
| Why is my product intensely colored (yellow, brown, or black)? | The intense color is likely due to the oxidation of the aminophenol or thiol functionalities in the starting material or product. 2-Aminophenols are susceptible to air oxidation, which can be accelerated by basic conditions and the presence of certain metals. |
| How can I prevent this discoloration during the reaction and work-up? | To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the reaction and initial stages of the work-up. Using degassed solvents can also be beneficial. When neutralizing an acidic reaction mixture, consider using a milder acid like acetic acid instead of strong mineral acids, as this has been shown to yield a purer product with less coloration. |
| How can I remove the color from my isolated product? | If your product is already discolored, you can try the following purification techniques: - Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The colored impurities may remain in the mother liquor. - Activated Carbon Treatment: Add a small amount of activated charcoal to a solution of your crude product, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities. Be aware that this can sometimes lead to a loss of the desired product. - Column Chromatography: If the colored impurities have a different polarity than your product, column chromatography can be an effective method for separation. Sometimes, switching the polarity of the chromatography system (e.g., from normal-phase to reversed-phase) can effectively remove persistent colored impurities. |
Issue 2: The product "oils out" during recrystallization instead of forming crystals.
| Question | Answer |
| What does it mean when my product "oils out"? | "Oiling out" occurs when the dissolved product separates from the cooling solvent as a liquid phase (an oil) rather than as solid crystals. This often happens when the solution is supersaturated and cools too quickly, or if the melting point of the solute is lower than the temperature of the solution. |
| How can I prevent my product from oiling out? | To prevent oiling out, try the following: - Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. - Use a Different Solvent or Solvent System: The solubility of your compound in the chosen solvent may be too high. Try a solvent in which your compound is less soluble at room temperature but still soluble when hot. A mixed solvent system (e.g., ethanol/water) can also be effective. Add the "bad" solvent dropwise to the hot solution of the "good" solvent until you reach the cloud point, then allow it to cool slowly. - Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization. - Seeding: If you have a small crystal of the pure product, adding it to the cooled solution can initiate crystallization. |
Issue 3: Difficulty in purifying the product by column chromatography.
| Question | Answer |
| My product is streaking on the TLC plate and the column. | Streaking can be caused by several factors: - Compound Overload: You may be loading too much sample onto the TLC plate or column. - Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front, or not polar enough, causing it to remain at the baseline. The polarity of the eluent needs to be carefully optimized. - Ionic Interactions: The amino group in your compound can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent can often resolve this issue by neutralizing the acidic sites on the silica. |
| I can't find a good solvent system to separate my product from impurities. | Finding the right solvent system is key to a successful separation. - Systematic Screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Run TLC plates with a range of solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the optimal separation. - Change the Solvents: If a hexane/ethyl acetate system doesn't work, try other solvent combinations like dichloromethane/methanol. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when working with 2-amino-5-methoxybenzenethiol?
A1: 2-Amino-5-methoxybenzenethiol is an irritant, harmful if swallowed, and has an unpleasant odor. It is also air-sensitive and can oxidize. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible to prevent oxidation.
-
Have a bleach solution or other appropriate quenching agent ready to neutralize any spills and to decontaminate glassware.
Q2: What is a standard work-up procedure for a reaction involving 2-amino-5-methoxybenzenethiol, for example, in the synthesis of a benzothiazepine?
A2: A general work-up procedure often involves the following steps:
-
Quenching: The reaction mixture is often quenched by pouring it into ice-cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The combined organic layers are washed with water and then with brine to remove any residual water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified, typically by recrystallization or column chromatography.
Q3: What are some common side reactions to be aware of?
A3: A primary side reaction is the oxidation of the thiol group to form a disulfide. The aminophenol moiety can also be susceptible to oxidation, leading to colored polymeric byproducts.
Data Presentation
Table 1: Typical Purification Data for Benzothiazepine Derivatives
| Product Structure | Purification Method | Solvent System | Typical Yield (%) | Reference |
| 2-Aryl-1,5-benzothiazepine | Recrystallization | Ethanol | 70-85 | General observation from multiple sources |
| 2,4-Disubstituted-1,5-benzothiazepine | Column Chromatography | Petroleum Ether / Ethyl Acetate | 60-90 | General observation from multiple sources |
Experimental Protocols
Protocol 1: General Work-up and Purification by Recrystallization
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water with stirring.
-
If a solid precipitates, collect it by vacuum filtration. If an oil forms, proceed to extraction.
-
Wash the collected solid with cold water.
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For extraction, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
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Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To recrystallize the crude solid, dissolve it in a minimum amount of hot ethanol.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane) and then removing the solvent under reduced pressure.
-
Prepare a silica gel column using a slurry of silica gel in the initial eluting solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (gradient elution), starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the work-up and purification of products from reactions involving 2-amino-5-methoxybenzenethiol.
Caption: Troubleshooting guide for dealing with colored impurities during the work-up procedure.
monitoring the progress of reactions involving 2-amino-6-methoxybenzene-1-thiol by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the progress of chemical reactions involving 2-amino-6-methoxybenzene-1-thiol using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why don't I see any spots on my developed TLC plate?
A1: This is a common issue with several potential causes:
-
Insufficient Concentration: The sample spotted on the plate may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[1][2] It's good practice to check the plate under UV light before elution if your compound is expected to be UV-active.[3]
-
Compound Volatility: The compound may have evaporated from the plate during elution or drying. This is more likely with low-boiling-point substances. Visualize the plate immediately after development.[3]
-
Inappropriate Visualization Method: Your compound may not be UV-active. This compound contains an aromatic ring and should be visible under 254 nm UV light.[3][4] However, if the product of the reaction lacks a strong chromophore, it may not be visible. In this case, a chemical stain is necessary.
-
Incorrect Solvent Level: The solvent level in the developing chamber might be higher than the baseline where the sample is spotted. This will cause the sample to dissolve into the solvent pool instead of migrating up the plate.[2]
Q2: Why are my spots streaking or appearing as elongated smears?
A2: Streaking can be attributed to a few factors:
-
Sample Overloading: The most common cause is applying a too-concentrated sample. Dilute the sample and re-spot a smaller amount.[1][2]
-
Strong Interaction with Silica: this compound contains a basic amino group which can interact strongly with the acidic silica gel stationary phase, causing streaking.[5] To mitigate this, add a small amount of a basic modifier like triethylamine (Et3N) or ammonia (NH3) to your eluent (typically 0.1–2.0%).[6]
-
Compound Degradation: The compound may be unstable on the acidic silica gel.[7] If adding a base to the eluent doesn't solve the issue, consider using a different stationary phase, such as alumina plates.[5][8]
-
Inappropriate Solvent Polarity: A solvent system that is too polar can sometimes cause highly polar compounds to streak.[2]
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A3:
-
Adjust Solvent Polarity: The easiest approach is to change the polarity of the mobile phase. To increase the separation of two spots that are close together, you generally need to decrease the eluting power of the solvent system (i.e., make it less polar). This will result in lower Rf values overall but may increase the distance between the spots.
-
Change Solvent System: If adjusting the ratio of your current solvents doesn't work, switch to a different solvent system. Solvents of different classes can alter the selectivity of the separation.[8] For example, if you are using Ethyl Acetate/Hexane, try a system based on Dichloromethane/Methanol.[6]
-
Use a Different Stain: Some stains, like p-anisaldehyde, can produce different colors for different compounds, which can help distinguish between two spots with similar Rf values.[7][9]
Q4: My compound appears to be decomposing on the TLC plate. How can I confirm this and prevent it?
A4: Both the thiol and amino groups can be sensitive to the acidic nature of silica gel.[7][10]
-
Confirmation with 2D TLC: To check for decomposition, you can run a 2D TLC. Spot your compound in one corner of a square plate and run it in one solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[7]
-
Prevention:
Troubleshooting Guide
This workflow provides a logical approach to diagnosing and solving common TLC problems.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. aga-analytical.com.pl [aga-analytical.com.pl]
- 9. Magic Formulas [chem.rochester.edu]
- 10. scilit.com [scilit.com]
- 11. m.youtube.com [m.youtube.com]
byproduct formation in the synthesis of 2-amino-5-methoxybenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-methoxybenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-amino-5-methoxybenzenethiol?
A common and effective method is the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole. This involves refluxing the starting material with a strong base, such as potassium hydroxide, followed by neutralization to yield the desired product.
Q2: What are the primary byproducts I should be aware of during this synthesis?
The two most prevalent byproducts are the disulfide dimer (bis(2-amino-5-methoxyphenyl) disulfide) and the reformed starting material or a related benzothiazole derivative. A less common, but possible, byproduct is the demethylated product, 2-amino-5-hydroxybenzenethiol.
Q3: How can I minimize the formation of the disulfide byproduct?
The disulfide forms through the oxidation of the thiol. To minimize its formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Careful control of pH during the workup is also important, as a more basic pH can promote oxidation.
Q4: What causes the reformation of benzothiazole derivatives?
During the hydrolysis of the benzothiazole precursor, formic acid is generated as a byproduct. Upon acidification during the workup, formic acid can react with the 2-amino-5-methoxybenzenethiol product to reform a benzothiazole derivative.
Q5: Is the cleavage of the 5-methoxy group a significant concern?
While aryl methyl ethers can be cleaved under harsh basic conditions, the 5-methoxy group in this specific compound is generally stable under the typical reaction conditions (e.g., 8N KOH at reflux). However, prolonged reaction times or excessively high temperatures could potentially lead to some degree of demethylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-5-methoxybenzenethiol | - Incomplete hydrolysis of the starting material.- Significant formation of byproducts (disulfide, reformed benzothiazole).- Product loss during workup and purification. | - Ensure the reaction goes to completion by monitoring with TLC.- Implement strategies to minimize byproduct formation (see below).- Optimize the extraction and purification steps to minimize losses. |
| High percentage of disulfide byproduct | - Presence of oxygen during the reaction or workup.- pH during workup is too high.- Prolonged exposure of the thiol to air. | - Perform the reaction and workup under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Carefully control the pH during neutralization, keeping it as low as possible while still precipitating the product.- If disulfide is a major impurity, it can be reduced back to the thiol using a reducing agent like sodium borohydride or dithiothreitol (DTT) followed by repurification. |
| Presence of reformed benzothiazole derivative in the product | - Reaction of the product with formic acid generated during hydrolysis, especially during acidic workup. | - After initial neutralization to precipitate the product, wash the solid thoroughly to remove any trapped formate salts.- Avoid strongly acidic conditions during workup if possible. A careful neutralization to a slightly acidic or neutral pH is preferred. |
| Evidence of demethylation (formation of 2-amino-5-hydroxybenzenethiol) | - Excessively harsh reaction conditions (prolonged reflux, very high temperature). | - Reduce the reaction time and/or temperature.- Monitor the reaction progress closely to avoid prolonged exposure to harsh conditions after the starting material is consumed. |
Quantitative Data Summary
The following table summarizes typical observations regarding product yield and byproduct formation. Please note that these are approximate values and can vary based on specific experimental conditions.
| Parameter | Standard Conditions | Troubleshooting Conditions (with issues) |
| Yield of 2-amino-5-methoxybenzenethiol | 70-85% | < 60% |
| Disulfide Byproduct | < 5% | 10-30% or higher |
| Reformed Benzothiazole | < 2% | 5-15% |
| Demethylated Product | Not typically observed | > 2% |
Experimental Protocols
Synthesis of 2-amino-5-methoxybenzenethiol via Hydrolysis of 2-amino-6-methoxybenzothiazole
Materials:
-
2-amino-6-methoxybenzothiazole
-
8N Potassium Hydroxide (KOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain reflux overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the resulting solution by the addition of concentrated HCl to a pH of approximately 8.0. This should be done in an ice bath to control the temperature.
-
Further, acidify the solution with glacial acetic acid to a pH of approximately 6.0 to precipitate the product.
-
Filter the precipitate and wash thoroughly with degassed water.
-
The product should be used immediately in the next step or stored under an inert atmosphere to prevent oxidation.
Visualizations
Caption: Main synthesis pathway for 2-amino-5-methoxybenzenethiol.
Caption: Formation pathways of the two major byproducts.
Validation & Comparative
A Comparative Guide to Benzothiazoles Synthesized from 2-Amino-6-methoxybenzene-1-thiol
This guide provides a detailed comparison of benzothiazole derivatives synthesized from 2-amino-6-methoxybenzene-1-thiol, evaluating their chemical characteristics and biological activities against other benzothiazole analogues. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting clear, data-driven comparisons and detailed experimental protocols.
Synthesis and Characterization
The primary route to obtaining the core structure, 2-amino-6-methoxybenzothiazole, involves the reaction of p-anisidine with ammonium thiocyanate, followed by oxidative cyclization.[1] This key intermediate serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The general synthesis pathway is illustrated below.
Caption: General synthesis of 2-amino-6-methoxybenzothiazole.
Further derivatization of the 2-amino group allows for the introduction of various functional moieties, leading to compounds with tailored biological properties. A common modification is the formation of Schiff bases through condensation with aldehydes, or the synthesis of hydrazones and pyrazole derivatives.[1]
Caption: Derivatization of 2-amino-6-methoxybenzothiazole.
The characterization of these synthesized compounds relies on standard spectroscopic techniques. The structural elucidation is typically achieved through a combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Spectroscopic Data for Representative 6-Methoxybenzothiazole Derivatives
| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Reference |
| 2-Amino-6-methoxybenzothiazole | - | 3.84 (s, 3H, OCH₃), 3.89 (s, 2H, NH₂), 7.28-7.92 (m, 3H, Ar-H) | 180.23 [M]⁺ | [2] |
| Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate | 2927, 1829, 1724 | 1.8 (s, 3H), 2.2 (s, 2H), 5.3 (s, 1H), 5.6 (s, 1H), 6.1 (s, 2H), 7.08-8.01 (m, 3H, Ar-H) | 266 [M+H]⁺ | [3] |
| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | - | 1.8 (s, 3H), 2.2 (s, 2H), 5.3 (s, 1H), 5.6 (s, 1H), 6.1 (s, 2H), 7.08-8.01 (m, 3H, Ar-H) | - | [3] |
Comparative Biological Activity
The methoxy group at the 6-position of the benzothiazole ring has been shown to be a crucial substituent for enhancing various biological activities, including antimicrobial and anticancer effects.[4]
Antimicrobial Activity
Derivatives of 6-methoxybenzothiazole have demonstrated significant antibacterial and antifungal properties. The table below compares the antimicrobial activity of 6-methoxybenzothiazole derivatives with those having other substituents at the 6-position.
Table 2: Comparative Antimicrobial Activity of 6-Substituted Benzothiazole Derivatives
| Compound Class | Substituent at C6 | Test Organism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Schiff Base | -OCH₃ | Staphylococcus aureus, Escherichia coli | Good activity compared to standard | [1][5] |
| Schiff Base | -NO₂ | Staphylococcus aureus, Escherichia coli, Candida albicans | Good activity compared to ampicillin | [5] |
| Triazole derivative | -OCH₃ | Mycobacterium tuberculosis H37Rv | MIC: 50 µg/mL | [4] |
| Triazole derivative | -Cl | Mycobacterium tuberculosis H37Rv | MIC: 25 µg/mL | [4] |
| Thiazolidinone derivative | -OCH₃ | Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | Comparable activity to streptomycin (MIC: 0.10–0.25 mg/mL) | [6] |
From the data, it is evident that while 6-methoxy derivatives show good antimicrobial potential, other electron-withdrawing groups like nitro and chloro can sometimes lead to enhanced activity against specific strains.
Anticancer Activity
Benzothiazole derivatives are a well-established class of anticancer agents. The presence and position of substituents on the benzothiazole ring play a significant role in their cytotoxic efficacy.
Table 3: Comparative Anticancer Activity (IC₅₀ values in µM) of Benzothiazole Derivatives
| Compound Class | Substituent at C6 | Cell Line | IC₅₀ (µM) | Reference |
| Phenylamino derivative | -OCH₃ | HeLa | 0.5 ± 0.02 | [7] |
| Phenylamino derivative | -OCH₃, -CH₃ at C4 | HeLa | 0.6 ± 0.29 | [7] |
| Hydrazone derivative | -F | HeLa | 2.41 | [7] |
| Hydrazone derivative | -F | COS-7 | 4.31 | [7] |
| Benzimidazole acetamide | -OCH₃ | A549 (Lung) | 10.67 ± 2.02 µg/mL | [7] |
| Benzimidazole acetamide | -OC₂H₅ | A549 (Lung) | 9.0 ± 1.0 µg/mL | [7] |
The data suggests that 6-methoxy substituted benzothiazoles can exhibit potent anticancer activity, with IC₅₀ values in the sub-micromolar range against certain cancer cell lines.
Experimental Protocols
General Synthesis of 2-Amino-6-methoxybenzothiazole[1]
-
Thiourea Formation: p-Anisidine is reacted with ammonium thiocyanate.
-
Oxidative Ring Closure: The resulting thiourea intermediate is treated with a catalytic amount of bromine in an alkaline medium to induce oxidative ring closure, yielding 2-amino-6-methoxybenzothiazole.
Synthesis of Hydrazones (A3a-d)[1]
-
2-Amino-6-methoxybenzothiazole is reacted with 99.9% hydrazine hydrate in the presence of concentrated HCl and ethylene glycol to form 6-methoxy-2-hydrazinobenzothiazole.
-
The resulting hydrazino derivative is then condensed with various aldehydes to produce the corresponding hydrazones.
Synthesis of Pyrazole-6-methoxybenzothiazole (A4)[1]
-
6-methoxy-2-hydrazinobenzothiazole is reacted with ethyl acetoacetate in an alcoholic solvent.
-
The reaction mixture is refluxed to yield the pyrazole-6-methoxybenzothiazole derivative.
Antimicrobial Screening (Agar Cup Plate Method)[6]
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Cups or wells are made in the agar using a sterile borer.
-
A fixed volume of the test compound solution (at a specific concentration) is added to each cup.
-
A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each cup is measured to determine the antimicrobial activity.
In Vitro Anticancer Activity (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated further to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of Benzothiazoles: 2-Amino-5-methoxybenzenethiol versus Other Aminothiophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-amino-5-methoxybenzenethiol with other aminothiophenols in the synthesis of benzothiazole derivatives, a core scaffold in many pharmacologically active compounds. We will delve into the influence of substituents on the aminothiophenol ring, present comparative experimental data, provide a detailed experimental protocol, and visualize key synthetic pathways.
The Influence of Substituents on Aminothiophenol Reactivity
The synthesis of 2-substituted benzothiazoles is a cornerstone of heterocyclic chemistry, with applications ranging from medicinal chemistry to materials science. A prevalent and versatile method for their preparation is the condensation of a 2-aminothiophenol with an aldehyde, followed by oxidative cyclization. The electronic nature of the substituents on the 2-aminothiophenol ring can significantly influence the reaction rate and overall yield of the benzothiazole product.
Electron-donating groups (EDGs) on the aminothiophenol ring, such as the methoxy group in 2-amino-5-methoxybenzenethiol, generally enhance the nucleophilicity of both the amino and thiol groups. This increased nucleophilicity can facilitate the initial condensation with the aldehyde and the subsequent intramolecular cyclization, often leading to higher yields and potentially milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of these functional groups, which may result in lower yields or require more forcing reaction conditions.
Performance Comparison of Substituted Aminothiophenols in Benzothiazole Synthesis
The following table summarizes the yields of 2-substituted benzothiazoles synthesized from various substituted 2-aminothiophenols and aldehydes, as reported in the scientific literature. It is important to note that the reaction conditions may vary across different studies, which can influence the reported yields. However, this compilation provides a valuable overview of the general trends observed.
| 2-Aminothiophenol Derivative | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Amino-5-methoxybenzenethiol | 4-Chlorobenzaldehyde | Zn(OAc)₂·2H₂O, 80 °C, solvent-free | 2-(4-Chlorophenyl)-6-methoxybenzothiazole | 96 | [1] |
| 2-Aminothiophenol | Benzaldehyde | H₂O₂/HCl, EtOH, RT | 2-Phenylbenzothiazole | 94 | [2] |
| 2-Aminothiophenol | 4-Chlorobenzaldehyde | H₂O₂/HCl, EtOH, RT | 2-(4-Chlorophenyl)benzothiazole | 92 | [2] |
| 2-Aminothiophenol | 4-Nitrobenzaldehyde | H₂O₂/HCl, EtOH, RT | 2-(4-Nitrophenyl)benzothiazole | 93 | [2] |
| 4-Chloro-2-aminothiophenol | Benzaldehyde | Zn(OAc)₂·2H₂O, 80 °C, solvent-free | 2-Phenyl-5-chlorobenzothiazole | 85 | [1] |
| 4-Methyl-2-aminothiophenol | Benzaldehyde | Zn(OAc)₂·2H₂O, 80 °C, solvent-free | 2-Phenyl-5-methylbenzothiazole | 92 | [1] |
| 2-Aminothiophenol | Various aromatic aldehydes | SnP₂O₇, EtOH, reflux | 2-Arylbenzothiazoles | 87-95 | [3] |
| 2-Aminothiophenol | Various aromatic aldehydes | Sulfated tungstate, ultrasound, RT, solvent-free | 2-Arylbenzothiazoles | 90-98 | [1] |
Disclaimer: The yields reported in this table are sourced from different publications and may have been obtained under varying experimental conditions. A direct comparison should be made with caution.
The data suggests that the presence of an electron-donating methoxy group on the 2-aminothiophenol ring can lead to excellent yields in the synthesis of benzothiazoles.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-6-methoxybenzothiazole
This protocol is a representative example of the one-pot synthesis of a substituted benzothiazole from 2-amino-5-methoxybenzenethiol and an aldehyde.[1]
Materials:
-
2-Amino-5-methoxybenzenethiol
-
4-Chlorobenzaldehyde
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
Procedure:
-
In a round-bottom flask, a mixture of 2-amino-5-methoxybenzenethiol (1 mmol), 4-chlorobenzaldehyde (1 mmol), and zinc acetate dihydrate (5 mol%) is prepared.
-
The reaction mixture is stirred at 80 °C under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 30-60 minutes), the reaction mixture is cooled to room temperature.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(4-chlorophenyl)-6-methoxybenzothiazole.
Visualizing the Synthesis
Diagram 1: General Reaction Pathway for Benzothiazole Synthesis
The following diagram illustrates the generally accepted mechanism for the formation of a 2-substituted benzothiazole from a 2-aminothiophenol and an aldehyde. The reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Caption: General reaction pathway for the synthesis of 2-substituted benzothiazoles.
Diagram 2: Experimental Workflow for One-Pot Benzothiazole Synthesis
This diagram outlines the key steps in a typical one-pot laboratory synthesis of a benzothiazole derivative.
Caption: Experimental workflow for a one-pot synthesis of benzothiazoles.
References
A Comparative Guide to the Reactivity of 2-Amino-6-methoxybenzene-1-thiol and 2-Aminothiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-amino-6-methoxybenzene-1-thiol and its parent compound, 2-aminothiophenol. The introduction of a methoxy group at the 6-position significantly influences the electronic properties and, consequently, the reactivity of the molecule. This document outlines the expected differences in their behavior in common chemical transformations, supported by theoretical considerations and data from related compounds.
Introduction to the Compounds
2-Aminothiophenol is a bifunctional aromatic compound containing both an amino (-NH₂) and a thiol (-SH) group in an ortho relationship. This arrangement makes it a versatile precursor in the synthesis of various heterocyclic compounds, most notably benzothiazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.
This compound is a derivative of 2-aminothiophenol with a methoxy (-OCH₃) group positioned ortho to the amino group and meta to the thiol group. The presence and position of this electron-donating group are anticipated to modulate the nucleophilicity and reactivity of both the amino and thiol functionalities.
Theoretical Comparison of Reactivity
The primary difference in reactivity between the two compounds stems from the electronic and steric effects of the 6-methoxy group in this compound.
Electronic Effects:
The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect generally dominates, leading to an overall increase in electron density on the aromatic ring.
-
Effect on the Amino Group: The methoxy group is ortho to the amino group. Its electron-donating nature is expected to increase the electron density on the nitrogen atom, thereby potentially increasing its basicity and nucleophilicity. However, the "ortho effect" can come into play. Ortho-substituted anilines are often weaker bases than their para counterparts and even aniline itself, irrespective of the electronic nature of the substituent. This is attributed to a combination of steric hindrance and electronic effects that can disrupt the solvation of the anilinium ion.
-
Effect on the Thiol Group: The methoxy group is meta to the thiol group. At the meta position, the resonance effect is not operative, and the weaker inductive effect (-I) will slightly withdraw electron density. This would be expected to have a minor acidifying effect on the thiol group, making it a slightly better proton donor but a weaker nucleophile.
Steric Effects:
The methoxy group at the 6-position is adjacent to the amino group. This proximity can create steric hindrance, potentially impeding the approach of electrophiles to the amino nitrogen. This steric crowding could decrease the rate of reactions involving the amino group compared to the sterically unhindered 2-aminothiophenol.
Expected Reactivity in Key Reactions
Based on the theoretical considerations, we can anticipate differences in the reactivity of the two compounds in common synthetic transformations. A prevalent reaction for evaluating the reactivity of 2-aminothiophenols is the condensation with aldehydes or carboxylic acids to form 2-substituted benzothiazoles.
Figure 1. Generalized reaction pathway for the formation of 2-substituted benzothiazoles from 2-aminothiophenol derivatives and aldehydes.
Nucleophilicity of the Amino Group:
Due to the ortho effect, the amino group of this compound is expected to be a weaker nucleophile than the amino group of 2-aminothiophenol. This would likely result in a slower rate of the initial Schiff base formation with aldehydes.
Nucleophilicity of the Thiol Group:
The thiol group in this compound is predicted to be slightly less nucleophilic due to the meta-directing inductive withdrawal of the methoxy group. This could influence the rate of the subsequent intramolecular cyclization step.
Quantitative Data Summary
| Parameter | 2-Aminothiophenol | This compound (Expected) | Rationale for Expectation |
| pKa (Thiol Group) | ~8.3 | Slightly lower | The -I effect of the meta-methoxy group is expected to increase the acidity of the thiol. |
| pKa (Amino Group) | ~3.5 | Potentially lower | The "ortho effect" of the methoxy group may decrease the basicity of the amino group more than its +R effect increases it. |
| Reactivity in Condensation Reactions | High | Moderate to High | The reduced nucleophilicity of the amino group due to the ortho effect may be partially offset by the activating effect of the methoxy group on the ring, but a direct comparison is needed. |
Experimental Protocols
The most common method to assess the reactivity of these compounds is through the synthesis of benzothiazoles. Below is a general experimental protocol for this reaction.
General Protocol for the Synthesis of 2-Arylbenzothiazoles
This protocol describes a common method for the condensation of a 2-aminothiophenol derivative with an aromatic aldehyde.
Materials:
-
2-Aminothiophenol or this compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., ethanol, methanol, or a green solvent like glycerol)
-
Catalyst (optional, e.g., an acid or a base, or a metal catalyst)
-
Oxidizing agent (e.g., air, oxygen, or a chemical oxidant)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiophenol derivative (1 equivalent) in the chosen solvent.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
The reaction mixture is then typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Note: Reaction conditions such as temperature, reaction time, and the choice of catalyst and solvent can significantly impact the yield and purity of the product and would need to be optimized for a direct comparison.
Figure 2. A typical experimental workflow for the synthesis of 2-substituted benzothiazoles.
Conclusion
For a definitive comparison, direct experimental studies measuring the reaction kinetics and pKa values of this compound are essential. The protocols and theoretical framework provided in this guide offer a solid foundation for conducting such comparative investigations. Researchers and drug development professionals should consider these factors when designing synthetic routes and interpreting experimental outcomes involving these two valuable building blocks.
Comparative Spectral Analysis of 2-Amino-5-methoxybenzenethiol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectral analysis of the reaction products of 2-amino-5-methoxybenzenethiol, a versatile precursor in the synthesis of heterocyclic compounds with significant biological activities. The primary focus is on the formation of phenothiazine and benzothiazole derivatives, key scaffolds in medicinal chemistry. This document presents a compilation of experimental data, including detailed protocols and spectral characterization, to aid researchers in identifying and comparing these reaction products.
I. Overview of Reaction Pathways
2-Amino-5-methoxybenzenethiol can undergo several key reactions, primarily cyclization and oxidation, leading to a variety of products. The two major cyclization pathways involve reactions with ketones to form phenothiazines and intramolecular cyclization or reaction with other reagents to yield benzothiazoles. Oxidation of the thiol group can lead to the formation of a disulfide. Understanding the spectral signatures of these products is crucial for reaction monitoring and product characterization.
comparing catalytic vs. non-catalytic synthesis of benzothiazoles from 2-amino-6-methoxybenzene-1-thiol
For researchers, scientists, and professionals in drug development, the efficient synthesis of benzothiazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of catalytic and non-catalytic methods for the synthesis of benzothiazoles, focusing on the reaction of 2-amino-6-methoxybenzene-1-thiol with various aldehydes. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable synthetic strategy.
The synthesis of the benzothiazole scaffold, a privileged structure in medicinal chemistry, is a well-explored area of organic synthesis. The most common approach involves the condensation of a 2-aminothiophenol derivative with a carbonyl compound, typically an aldehyde, followed by cyclization and oxidation. This transformation can be achieved through both catalytic and non-catalytic pathways, each with its distinct advantages and limitations in terms of efficiency, cost, and environmental impact.
At a Glance: Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance indicators for representative catalytic and non-catalytic methods for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenols. While the specific substrate this compound is not always detailed in the literature, the data for the parent 2-aminothiophenol provides a strong indication of the expected outcomes.
| Parameter | Catalytic Synthesis (ZnO Nanoparticles) | Non-Catalytic Synthesis (Air/DMSO System) |
| Catalyst | ZnO Nanoparticles | None |
| Oxidant | Ambient Air | Ambient Air |
| Solvent | Ethanol or Solvent-free | Dimethyl Sulfoxide (DMSO) |
| Temperature | Room Temperature | 60 °C |
| Reaction Time | 2 - 8 minutes | 6 hours |
| Typical Yield | >90%[1] | 71 - 96%[2] |
| Substrate Scope | Broad (aromatic, aliphatic, and heterocyclic aldehydes)[3] | Broad (aromatic and heteroaromatic aldehydes)[2] |
| Key Advantages | Extremely short reaction times, high yields, catalyst is reusable.[1][3] | Operationally simple, avoids the cost and potential toxicity of a catalyst.[2] |
| Key Disadvantages | Requires synthesis and handling of a nanocatalyst. | Longer reaction times and higher temperatures are required. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow for both catalytic and non-catalytic benzothiazole synthesis.
Caption: General reaction scheme for the synthesis of 2-substituted-7-methoxybenzothiazoles.
Caption: Comparative workflow of catalytic versus non-catalytic benzothiazole synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for both catalytic and non-catalytic synthesis methods. These are generalized procedures based on literature reports for 2-aminothiophenol and can be adapted for this compound.
Catalytic Synthesis: ZnO Nanoparticle-Catalyzed Approach
This protocol is adapted from methodologies describing the use of ZnO nanoparticles as an efficient catalyst.[1][3]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
ZnO Nanoparticles
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), the desired aldehyde (1 mmol), and ZnO nanoparticles (5 mol%).
-
Add ethanol (5 mL) to the flask. For liquid aldehydes, the reaction can also be performed under solvent-free conditions.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 minutes.
-
Upon completion, filter the reaction mixture to recover the ZnO nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary, although this method often yields products of high purity.
Non-Catalytic Synthesis: Air/DMSO Oxidant System
This protocol is based on a catalyst-free method utilizing dimethyl sulfoxide (DMSO) as the solvent and air as the oxidant.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaCl solution
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask, dissolve this compound (0.5 mmol) and the aldehyde (0.6 mmol) in DMSO (3 mL).
-
Stir the reaction mixture at 60 °C for 6 hours. The reaction is open to the air.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous NaCl solution (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the pure benzothiazole product.
Conclusion
The choice between a catalytic and a non-catalytic approach for the synthesis of benzothiazoles from this compound depends on the specific requirements of the researcher.
Catalytic methods , particularly those employing highly efficient nanocatalysts like ZnO, offer remarkable advantages in terms of reaction speed and yield, making them ideal for high-throughput synthesis and process optimization. The ability to recycle the catalyst also adds to the economic and environmental appeal of this approach.
Non-catalytic methods , while generally slower and requiring higher temperatures, provide a simpler, more straightforward procedure that eliminates the need for catalyst preparation and removal. This can be advantageous for smaller-scale syntheses or when the cost and potential contamination from a catalyst are concerns.
Ultimately, both pathways offer viable routes to the desired benzothiazole products. The information presented in this guide is intended to assist researchers in making an informed decision based on their priorities, whether they be speed, yield, cost, or operational simplicity.
References
Efficiency of 2-Amino-5-methoxybenzenethiol in the Synthesis of Diverse Benzothiazole Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diverse benzothiazole libraries is a cornerstone in modern drug discovery, given the broad spectrum of biological activities exhibited by this heterocyclic scaffold. A common and effective strategy for constructing these libraries is the condensation of 2-aminothiophenol derivatives with a variety of carbonyl-containing compounds. This guide provides a comparative analysis of the efficiency of 2-amino-5-methoxybenzenethiol, a key building block, against other substituted 2-aminothiophenols and alternative synthetic routes. The information presented is supported by experimental data to aid researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Performance of 2-Amino-5-methoxybenzenethiol
2-Amino-5-methoxybenzenethiol is a valuable reagent for the synthesis of benzothiazole libraries, primarily due to the electron-donating nature of the methoxy group. This substituent at the 5-position of the 2-aminothiophenol ring generally enhances the nucleophilicity of the amino group, which can lead to increased reaction rates and yields in the condensation step.
However, the overall efficiency of library synthesis is a multifactorial equation, with the nature of the substituent on the 2-aminothiophenol, the reaction partner (e.g., aldehyde, carboxylic acid), and the chosen synthetic methodology all playing crucial roles. Below is a comparative summary of yields reported in the literature for the synthesis of benzothiazoles using various substituted 2-aminothiophenols.
Table 1: Comparison of Yields for Benzothiazole Synthesis using Substituted 2-Aminothiophenols and Various Aldehydes
| 2-Aminothiophenol Derivative | Aldehyde | Catalyst/Conditions | Yield (%) |
| 2-Amino-5-methoxybenzenethiol | 4-Nitrobenzaldehyde | p-Toluenesulfonic acid (p-TSA), Microwave | 92 |
| 2-Aminothiophenol | 4-Nitrobenzaldehyde | p-TSA, Microwave | 90 |
| 2-Amino-5-chlorobenzenethiol | 4-Nitrobenzaldehyde | p-TSA, Microwave | 85 |
| 2-Amino-5-methoxybenzenethiol | 4-Methoxybenzaldehyde | p-TSA, Microwave | 95 |
| 2-Aminothiophenol | 4-Methoxybenzaldehyde | p-TSA, Microwave | 93 |
| 2-Amino-5-chlorobenzenethiol | 4-Methoxybenzaldehyde | p-TSA, Microwave | 88 |
| 2-Amino-5-methoxybenzenethiol | 2-Naphthaldehyde | p-TSA, Microwave | 91 |
| 2-Aminothiophenol | 2-Naphthaldehyde | p-TSA, Microwave | 88 |
Table 2: Comparison of Yields for Benzothiazole Synthesis using 2-Aminothiophenol and Aldehydes with Electron-Donating and Electron-Withdrawing Groups
| 2-Aminothiophenol | Aldehyde Substituent | Catalyst/Conditions | Yield (%) | Reference |
| Unsubstituted | 4-OCH₃ (Electron-Donating) | Amberlite IR-120, Microwave | 94 | [1] |
| Unsubstituted | 4-NO₂ (Electron-Withdrawing) | Amberlite IR-120, Microwave | 91 | [1] |
| Unsubstituted | 4-Cl (Electron-Withdrawing) | Amberlite IR-120, Microwave | 92 | [1] |
| Unsubstituted | 4-CH₃ (Electron-Donating) | Amberlite IR-120, Microwave | 93 | [1] |
| Unsubstituted | 2-Cl (Electron-Withdrawing) | Amberlite IR-120, Microwave | 88 | [1] |
From the data, it is evident that the presence of an electron-donating group, such as the methoxy group in 2-amino-5-methoxybenzenethiol, generally leads to slightly higher or comparable yields compared to the unsubstituted 2-aminothiophenol. Conversely, an electron-withdrawing group like chlorine at the 5-position tends to result in lower yields. This trend holds true across a range of aldehydes bearing both electron-donating and electron-withdrawing substituents.
Alternative Synthetic Methodologies
While the condensation of 2-aminothiophenols with carbonyl compounds is a dominant strategy, alternative methods for the synthesis of benzothiazole libraries exist. One notable alternative is the intramolecular cyclization of thioformanilides.
Table 3: Comparison of Yields for Benzothiazole Synthesis via Thioformanilide Cyclization
| Thioformanilide Derivative | Reagent | Yield (%) | Reference |
| N-(4-methoxyphenyl)thiobenzamide | DDQ | 92 | [2] |
| N-(4-chlorophenyl)thiobenzamide | DDQ | 89 | [2] |
| N-(4-nitrophenyl)thiobenzamide | DDQ | 85 | [2] |
| N-phenylthiobenzamide | DDQ | 90 | [2] |
This method offers a viable alternative, particularly when the desired substitution pattern is more readily accessible through the thioformanilide intermediate.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a benzothiazole library via microwave-assisted condensation and a solution-phase parallel synthesis approach.
Protocol 1: Microwave-Assisted Parallel Synthesis of a Benzothiazole Library
This protocol is adapted for the high-throughput synthesis of a benzothiazole library from various 2-aminothiophenol derivatives and aldehydes.
Materials:
-
Substituted 2-aminothiophenols (e.g., 2-amino-5-methoxybenzenethiol, 2-amino-5-chlorobenzenethiol, 2-aminothiophenol)
-
A diverse library of aromatic and heteroaromatic aldehydes
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
Procedure:
-
In a series of microwave reactor vials, add a substituted 2-aminothiophenol (1.0 mmol), a selected aldehyde (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol).
-
To each vial, add ethanol (3 mL).
-
Seal the vials with a cap.
-
Place the vials in the microwave synthesizer.
-
Irradiate the reaction mixtures at 120 °C for 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the vials to cool to room temperature.
-
Concentrate the reaction mixtures under reduced pressure.
-
Purify the crude products by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure benzothiazole derivatives.
-
Characterize the synthesized compounds by NMR and mass spectrometry.
Protocol 2: Solution-Phase Parallel Synthesis of a 2-Arylbenzothiazole Library
This protocol describes a solution-phase approach for the parallel synthesis of a 2-arylbenzothiazole library from thioformanilides.[2]
Materials:
-
A library of substituted anilines
-
A library of substituted benzoyl chlorides
-
Lawesson's reagent
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Toluene
-
Basic ion-exchange resin (e.g., Amberlyst A-21)
-
96-well reaction block
Procedure:
Step 1: Synthesis of Thioformanilides
-
In a 96-well reaction block, dissolve a substituted aniline (0.5 mmol) in toluene (2 mL).
-
Add a substituted benzoyl chloride (0.5 mmol) to each well.
-
Heat the reaction block at 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature and add Lawesson's reagent (0.25 mmol).
-
Heat the reaction at 110 °C for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure. The crude thioformanilides are used in the next step without further purification.
Step 2: Cyclization to 2-Arylbenzothiazoles
-
Dissolve the crude thioformanilide from the previous step in DCM (2 mL) in the 96-well reaction block.
-
Add DDQ (0.6 mmol) to each well.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add a basic ion-exchange resin to quench the reaction and remove the DDQ byproduct.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude products by automated flash chromatography to yield the desired 2-arylbenzothiazoles.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in this guide.
Caption: Workflow for microwave-assisted synthesis of benzothiazoles.
Caption: Alternative synthesis of 2-arylbenzothiazoles via thioformanilide cyclization.
References
Unveiling the Biological Promise: A Comparative Guide to Benzothiazoles Derived from 2-amino-6-methoxybenzene-1-thiol
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of benzothiazole derivatives synthesized from 2-amino-6-methoxybenzene-1-thiol. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
The benzothiazole scaffold, a heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives incorporating a methoxy group at the 6-position, originating from this compound, have shown particularly promising results in various biological assays. This guide offers an objective comparison of these compounds against established alternatives, supported by experimental data, to aid in the advancement of drug discovery and development.
Anticancer Activity: A Potent Force Against Malignancy
Derivatives of 6-methoxybenzothiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, for several derivatives compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 6-methoxybenzothiazole Derivative 1 | HeLa (Cervical) | Data unavailable | Doxorubicin | HeLa (Cervical) | 2.9[1][2] |
| HepG2 (Liver) | Data unavailable | HepG2 (Liver) | 12.2[1][2] | ||
| MCF-7 (Breast) | Data unavailable | MCF-7 (Breast) | 2.5[1][2] | ||
| 6-methoxybenzothiazole Derivative 2 | HeLa (Cervical) | Data unavailable | Doxorubicin | HeLa (Cervical) | 2.9[1][2] |
| HepG2 (Liver) | Data unavailable | HepG2 (Liver) | 12.2[1][2] | ||
| MCF-7 (Breast) | Data unavailable | MCF-7 (Breast) | 2.5[1][2] |
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic activity of the synthesized benzothiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the anticancer activity of benzothiazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains necessitates the development of novel antimicrobial agents. Benzothiazoles derived from this compound have exhibited promising activity against various pathogenic bacteria and fungi. The table below presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a substance that prevents visible growth of a microorganism, for representative derivatives against common pathogens, compared to standard antimicrobial drugs.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | Microorganism | MIC (µg/mL) |
| 6-methoxybenzothiazole Derivative 3 | Escherichia coli | Data unavailable | Ciprofloxacin | Escherichia coli | 0.013 - 0.08[6] |
| Staphylococcus aureus | Data unavailable | Staphylococcus aureus | 0.5 - 0.6[6][7] | ||
| Candida albicans | Data unavailable | Fluconazole | Candida albicans | 0.5[8] | |
| 6-methoxybenzothiazole Derivative 4 | Escherichia coli | Data unavailable | Ciprofloxacin | Escherichia coli | 0.013 - 0.08[6] |
| Staphylococcus aureus | Data unavailable | Staphylococcus aureus | 0.5 - 0.6[6][7] | ||
| Candida albicans | Data unavailable | Fluconazole | Candida albicans | 0.5[8] |
Note: Specific MIC values for a wide range of 6-methoxybenzothiazole derivatives derived directly from this compound are not extensively reported. This table serves as a framework for comparative analysis.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The antimicrobial susceptibility of the benzothiazole derivatives is typically determined using the broth microdilution method.[9][10]
Broth Microdilution Workflow
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Certain 6-methoxybenzothiazole derivatives have shown potential in mitigating the inflammatory response. The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents. The table below compares the percentage inhibition of edema by these derivatives with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| 6-methoxybenzothiazole Derivative 5 | Data unavailable | Data unavailable | Diclofenac | 5 - 20 | Varies with time and dose[11][12][13] |
| 6-methoxybenzothiazole Derivative 6 | Data unavailable | Data unavailable | Diclofenac | 5 - 20 | Varies with time and dose[11][12][13] |
Note: Quantitative in vivo anti-inflammatory data for a broad spectrum of 6-methoxybenzothiazole derivatives from the specified precursor is limited in publicly accessible literature. This table is intended to be a template for presenting such experimental findings.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory potential of compounds.[14][15][16][17][18]
Carrageenan-Induced Paw Edema Protocol
Caption: Experimental workflow for the carrageenan-induced paw edema model to evaluate anti-inflammatory activity.
Synthesis of 2-Substituted-6-methoxybenzothiazoles
The general synthesis of 2-substituted-6-methoxybenzothiazoles from this compound involves the condensation of the thiol with various electrophilic reagents. A common method is the reaction with carboxylic acids or their derivatives.
General Synthetic Pathway
Caption: A generalized scheme for the synthesis of 2-substituted-6-methoxybenzothiazoles.
General Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol, toluene).
-
Addition of Reagents: Add the desired carboxylic acid and a catalytic amount of a dehydrating agent (e.g., polyphosphoric acid, p-toluenesulfonic acid).
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-6-methoxybenzothiazole.
This guide provides a foundational framework for the comparative analysis of benzothiazoles derived from this compound. The presented data and protocols are intended to support further research and development in the quest for novel and effective therapeutic agents.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. jchr.org [jchr.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-amino-5-methoxybenzenethiol for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-amino-5-methoxybenzenethiol is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and performance data to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hydrolysis of 2-amino-6-methoxybenzothiazole | Route 2: Multi-step Synthesis from 4-Methoxyaniline |
| Starting Material | 2-amino-6-methoxybenzothiazole | 4-Methoxyaniline (p-anisidine) |
| Number of Steps | 1 | 5 |
| Overall Yield | High (not explicitly quantified in the provided source) | Moderate (product of individual step yields) |
| Key Reagents | Potassium hydroxide, Hydrochloric acid, Acetic acid | Acetic anhydride, Nitric acid, Sulfuric acid, Sodium nitrite, Potassium ethyl xanthate, Sodium hydroxide |
| Reaction Conditions | Reflux | Varied (room temperature to reflux) |
| Advantages | Single-step, potentially higher overall yield | Readily available and less expensive starting material |
| Disadvantages | Starting material may be less accessible | Multi-step, potentially lower overall yield, requires more reagents and purification steps |
Route 1: Hydrolysis of 2-amino-6-methoxybenzothiazole
This synthetic pathway offers a direct, one-step approach to obtaining 2-amino-5-methoxybenzenethiol through the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole.
Experimental Protocol
To a stirred solution of 8N potassium hydroxide (1.3 L), 2-amino-6-methoxybenzothiazole (750 g) is added. The mixture is then refluxed overnight. Following the reflux, the resulting solution is neutralized by the addition of concentrated hydrochloric acid to a pH of 8.0, and then further acidified with acetic acid to a pH of 6.0. The precipitate that forms is collected by filtration and washed with water to yield the final product, 2-amino-5-methoxybenzenethiol.[1]
Route 2: Multi-step Synthesis from 4-Methoxyaniline
This route provides an alternative pathway starting from the more common and economical reagent, 4-methoxyaniline. The synthesis involves a five-step sequence.
Experimental Workflow
Caption: Multi-step synthesis of 2-amino-5-methoxybenzenethiol from 4-methoxyaniline.
Experimental Protocols
Step 1: Synthesis of N-(4-methoxyphenyl)acetamide 4-Methoxyaniline is acetylated using acetic anhydride in acetic acid to protect the amino group.
Step 2: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide The product from Step 1 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Step 3: Synthesis of 4-Methoxy-2-nitroaniline The acetyl group is removed by acid or base-catalyzed hydrolysis to yield 4-methoxy-2-nitroaniline.
Step 4: Synthesis of 5-Methoxy-2-nitrobenzenethiol 4-Methoxy-2-nitroaniline is first diazotized with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then subjected to a Leuckart thiophenol reaction by treatment with potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiol.
Step 5: Synthesis of 2-Amino-5-methoxybenzenethiol The final step involves the reduction of the nitro group of 5-methoxy-2-nitrobenzenethiol to an amino group, commonly achieved using iron in the presence of hydrochloric acid.
Note: While the general steps for Route 2 are established, specific quantitative data for yields and detailed reaction conditions for each step would need to be optimized in a laboratory setting.
Conclusion
The choice between these two synthetic routes will depend on the specific needs and resources of the research team. Route 1 offers a more direct path, which is advantageous if the starting material is readily available. In contrast, Route 2 begins with a more common and cost-effective starting material but requires a multi-step process that may result in a lower overall yield and necessitate more extensive purification. Researchers should carefully consider these factors when planning the synthesis of 2-amino-5-methoxybenzenethiol.
References
Comparative Analysis of Reaction Kinetics for 2-Amino-6-methoxybenzene-1-thiol Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the condensation of 2-amino-6-methoxybenzene-1-thiol, a key reaction in the synthesis of various heterocyclic compounds, including biologically active benzothiazoles. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide focuses on a qualitative and comparative analysis based on established principles of organic chemistry and findings from studies on analogous substituted 2-aminothiophenols.
Introduction to the Reaction
The condensation of 2-aminothiophenols with carbonyl compounds, particularly aldehydes, is a fundamental method for the synthesis of 2-substituted benzothiazoles. This reaction typically proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the final benzothiazole product. The reaction rate is influenced by a variety of factors, including the electronic and steric nature of substituents on both reactants, the choice of catalyst, solvent, and temperature.
The presence of a methoxy group at the 6-position of the 2-aminothiophenol ring, as in this compound, is expected to significantly influence the reaction kinetics compared to the unsubstituted parent compound.
Theoretical Kinetic Analysis: A Comparative Perspective
Key Influencing Factors:
-
Electronic Effects of Substituents: The rate of benzothiazole formation is highly dependent on the nucleophilicity of the amino and thiol groups of the 2-aminothiophenol derivative and the electrophilicity of the carbonyl carbon of the aldehyde.
-
Electron-donating groups on the 2-aminothiophenol ring increase the electron density of the aromatic system, enhancing the nucleophilicity of the amino and thiol groups and thus accelerating the initial steps of the reaction.
-
Electron-withdrawing groups on the aldehyde increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate. Conversely, electron-donating groups on the aldehyde decrease the reaction rate.[1]
-
-
Catalysis: The reaction is often catalyzed by acids (Brønsted or Lewis), bases, or metal catalysts. The catalyst can activate either the 2-aminothiophenol or the aldehyde, significantly impacting the reaction rate and mechanism.
-
Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the aldehyde can impede the approach of the reactants, leading to a decrease in the reaction rate.[1]
Expected Reactivity of this compound:
The methoxy group (-OCH₃) is a strong electron-donating group due to its +M (mesomeric) effect. When positioned at the 6-position (para to the amino group and ortho to the thiol group), it is expected to:
-
Increase the nucleophilicity of the amino group through resonance, thereby accelerating the initial nucleophilic attack on the aldehyde.
-
Have a less direct, but likely still electron-donating, influence on the thiol group, potentially increasing its reactivity as well.
Therefore, it is predicted that the condensation reaction of this compound will proceed at a faster rate compared to the unsubstituted 2-aminothiophenol under similar reaction conditions.
Comparison of Reaction Conditions
The synthesis of benzothiazoles from 2-aminothiophenols can be achieved under a wide range of conditions. The choice of conditions can significantly impact the reaction kinetics.
| Reaction Condition | Alternative 1: Uncatalyzed | Alternative 2: Acid-Catalyzed | Alternative 3: Metal-Catalyzed | Alternative 4: Photocatalytic |
| Typical Reactants | 2-Aminothiophenol, Aldehyde | 2-Aminothiophenol, Aldehyde | 2-Aminothiophenol, Aldehyde/Carboxylic Acid | 2-Aminothiophenol, Aldehyde |
| Catalyst | None | Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂) | Cu, Fe, Pd complexes | Organic dyes, semiconductor nanoparticles |
| Solvent | Toluene, Ethanol, DMF | Toluene, Acetonitrile | Varies with catalyst | Acetonitrile, Methanol |
| Temperature | Often requires heating (reflux) | Can often proceed at lower temperatures | Varies widely | Typically room temperature |
| Relative Reaction Rate | Slow | Generally faster than uncatalyzed | Can be very fast | Varies, often mild and efficient |
| Advantages | Simple setup | Increased reaction rate, milder conditions possible | High yields, broad substrate scope | Green chemistry approach, mild conditions |
| Disadvantages | Slow, may require harsh conditions | Catalyst removal may be necessary | Metal contamination of product, cost | Requires light source, catalyst stability can be an issue |
This table provides a general comparison. Actual performance will depend on the specific substrates and reaction conditions.
Experimental Protocols
To quantitatively analyze the reaction kinetics of this compound condensation, a detailed experimental protocol is required. The following outlines a general approach using High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress.
Objective: To determine the rate law and rate constant for the condensation reaction between this compound and a selected aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (a stable compound not involved in the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vessel
-
Microsyringes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the aldehyde, and the internal standard in the chosen solvent of known concentrations.
-
Reaction Setup: In a thermostated vessel at a constant temperature, add the solvent and the internal standard. Allow the mixture to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding the stock solutions of the reactants to the vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a microsyringe.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a large volume of cold solvent).
-
HPLC Analysis: Analyze the quenched samples by HPLC. The concentrations of the reactants and the product are determined by integrating the peak areas relative to the internal standard. A calibration curve for each compound should be prepared beforehand.
-
Data Analysis: Plot the concentration of the reactant(s) or product as a function of time. From these plots, determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant can be determined using methods such as the initial rates method or by fitting the data to integrated rate laws.
Alternative Monitoring Technique: ¹H NMR Spectroscopy
In-situ reaction monitoring can also be performed using ¹H NMR spectroscopy.[2][3]
-
The reaction is carried out directly in an NMR tube inside the spectrometer, which is maintained at a constant temperature.
-
A series of ¹H NMR spectra are acquired at specific time intervals.
-
The disappearance of reactant signals and the appearance of product signals are monitored.
-
The relative integrals of characteristic peaks of the reactants and products are used to determine their concentrations over time.
-
This data is then used to determine the reaction kinetics in a similar manner to the HPLC method.
Visualizations
Caption: Generalized reaction pathway for the formation of a 2-substituted benzothiazole.
Caption: A typical experimental workflow for kinetic analysis.
References
Comparative Guide to LC-MS Analysis of 2-Amino-5-methoxybenzenethiol Reaction Products
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products from 2-amino-5-methoxybenzenethiol, primarily focusing on its condensation reactions with aldehydes to form 6-methoxy-2-substituted-benzothiazoles. This document is intended for researchers, scientists, and professionals in drug development, offering insights into experimental protocols, data presentation, and comparison with alternative analytical techniques.
Introduction
2-amino-5-methoxybenzenethiol is a key building block in the synthesis of various heterocyclic compounds, particularly benzothiazoles, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The condensation reaction of 2-amino-5-methoxybenzenethiol with various aldehydes is a common method to produce a library of 6-methoxy-2-substituted-benzothiazole derivatives. Accurate and efficient analysis of the resulting reaction mixture is crucial for reaction monitoring, product identification, and purity assessment. LC-MS has emerged as a powerful and widely used technique for this purpose.
LC-MS Analysis of Reaction Products
LC-MS is highly effective for the analysis of benzothiazole derivatives due to its ability to separate complex mixtures and provide molecular weight information, which is critical for the identification of reactants, intermediates, and final products.
Experimental Protocol: A Representative LC-MS Method
The following protocol is a representative method for the analysis of the reaction mixture from the synthesis of 6-methoxy-2-substituted-benzothiazoles.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Conditions:
| Parameter | Recommended Conditions |
| LC System | Agilent 1100 Series HPLC or equivalent |
| Column | ACE 3 C8 (50 x 2.1 mm) or equivalent C18 column |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex API 2000 LC-MS/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Ion Spray Voltage | +4200V |
| Source Temperature | 120°C |
| Scan Mode | Full scan (e.g., m/z 100-500) and/or Multiple Reaction Monitoring (MRM) for target compounds |
This protocol is a general guideline and may require optimization based on the specific analytes and instrumentation.
Data Presentation
Quantitative data from LC-MS analysis should be summarized for clear interpretation and comparison. The following table provides a template for presenting key data points for the analysis of a reaction between 2-amino-5-methoxybenzenethiol and a generic aldehyde (R-CHO).
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Retention Time (min) | Relative Abundance (%) |
| 2-amino-5-methoxybenzenethiol | 156.05 | 156.1 | 2.5 | Varies |
| Aldehyde (R-CHO) | Varies | Varies | Varies | Varies |
| 6-methoxy-2-R-benzothiazole | Varies | Varies | Varies | Varies |
| Reaction Intermediate (if observed) | Varies | Varies | Varies | Varies |
Note: The expected [M+H]⁺ is calculated based on the molecular formula of the compounds. For instance, an intermediate in a related benzothiazole synthesis, 2-(chloromethyl)-benzo[d]thiazole, was identified with a molecular ion peak of 183.6 (M+) on LC-MS.[1]
Visualization of Key Processes
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of 6-methoxy-2-substituted-benzothiazoles from 2-amino-5-methoxybenzenethiol and an aldehyde.
Caption: Synthesis of 6-methoxy-2-substituted-benzothiazoles.
Experimental Workflow
This diagram outlines the typical workflow for the LC-MS analysis of the reaction products.
Caption: LC-MS analysis workflow.
Comparison with Other Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of 2-amino-5-methoxybenzenethiol reactions. The choice of technique often depends on the specific analytical need, available instrumentation, and the nature of the compounds being analyzed.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity; provides molecular weight information; suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Higher cost of instrumentation and maintenance; potential for matrix effects and ion suppression.[3] | Definitive identification and quantification of reaction products, intermediates, and impurities. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance. | Robust, reproducible, and widely available; lower cost compared to LC-MS. | Lower sensitivity and selectivity than LC-MS; requires compounds to have a UV chromophore; co-eluting compounds can be difficult to distinguish. | Routine purity analysis and quantification of known, UV-active compounds. |
| GC-MS | Separation by gas chromatography followed by mass-to-charge ratio detection. | Excellent separation efficiency for volatile compounds; extensive spectral libraries for compound identification. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds like benzothiazoles. | Analysis of volatile starting materials or byproducts. |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information. | Provides unambiguous structure elucidation. | Lower sensitivity compared to mass spectrometry; not suitable for complex mixture analysis without prior separation. | Structural confirmation of isolated and purified products. |
In a comparative study of LC-MS/MS and GC-MS for the analysis of other compound classes, LC-MS/MS demonstrated advantages in handling a broader range of compounds with minimal sample preparation.
Conclusion
LC-MS is an indispensable technique for the analysis of reaction products from 2-amino-5-methoxybenzenethiol. Its high sensitivity, selectivity, and ability to provide molecular weight information make it ideal for identifying products, monitoring reaction progress, and assessing purity. While other techniques such as HPLC-UV, GC-MS, and NMR have their specific applications, LC-MS offers a comprehensive solution for the detailed characterization of complex reaction mixtures encountered in the synthesis of novel benzothiazole derivatives. The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can further optimize the analysis for different types of benzothiazoles.[3][4]
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]
- 3. Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles in aqueous matrices and activated sludge by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Benzothiazoles: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized heterocyclic compounds like benzothiazoles is a critical step in the journey from lab to market. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comprehensive comparison of HPLC with alternative methods—Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the purity of synthesized benzothiazoles, supported by experimental protocols and data.
Performance Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors including the physicochemical properties of the analyte, the required level of sensitivity and selectivity, and the intended application. Below is a comparative summary of HPLC, TLC, and GC-MS for the analysis of a synthesized benzothiazole, such as 2-chlorobenzothiazole.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Adsorption/partitioning of analytes on a thin layer of adsorbent material. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Typical Purity Results | >99%[1] | Primarily qualitative, can be semi-quantitative. | High sensitivity for volatile impurities. |
| Resolution | High[2][3] | Low to moderate[2] | Very High |
| Analysis Time | 5-30 minutes per sample[2] | Fast for multiple samples simultaneously[2] | Fast for simple mixtures[4] |
| Quantification | Excellent, highly accurate and precise[5] | Semi-quantitative at best[5] | Excellent, especially with an internal standard. |
| Sensitivity (LOD/LOQ) | High (ng to pg range) | Lower than HPLC | Very High (pg to fg range) for volatile compounds. |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Soluble in a volatile solvent. | Volatile and thermally stable. |
| Cost | High initial investment and operational costs. | Low cost[3] | High initial investment and operational costs. |
Experimental Protocols
Detailed methodologies for the synthesis of a representative benzothiazole and its subsequent purity analysis are provided below.
Synthesis of 2-Chlorobenzothiazole
This protocol describes the synthesis of 2-chlorobenzothiazole from 2-mercaptobenzothiazole.
Materials:
-
2-Mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Ice
-
Water
-
Inert solvent (e.g., benzene, optional)
Procedure:
-
To 100 g (0.6 mol) of 2-mercaptobenzothiazole, add 500 g (3.7 mol) of sulfuryl chloride over a period of 5 minutes at approximately 25°C with stirring.[6]
-
Allow the mixture to stand for about one hour.[6]
-
Decompose the excess sulfuryl chloride by adding ice and water to the reaction mixture.[6]
-
Separate the oily layer and wash it three times with an equal volume of water.[6]
-
Distill the resulting washed oily layer under reduced pressure to obtain 2-chlorobenzothiazole. The boiling point is 132-134°C at 21 mm of Hg pressure.[6]
Purity Assessment Methodologies
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of synthesized 2-chlorobenzothiazole.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure:
-
Prepare a standard solution of 2-chlorobenzothiazole of known concentration in the mobile phase.
-
Dissolve a accurately weighed sample of the synthesized product in the mobile phase.
-
Inject both the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks.
-
2. Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative purity assessment and for monitoring the progress of a reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).
-
Procedure:
-
Dissolve a small amount of the synthesized product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under UV light (254 nm). The presence of multiple spots indicates impurities.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Procedure:
-
Inject the sample solution into the GC-MS system.
-
Identify the main peak corresponding to 2-chlorobenzothiazole based on its retention time and mass spectrum.
-
Identify any other peaks as impurities by comparing their mass spectra to a library database.
-
Quantify impurities using an internal standard if necessary.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and purity assessment of benzothiazoles.
Conclusion
While HPLC remains the gold standard for the quantitative purity assessment of synthesized benzothiazoles due to its high resolution, accuracy, and reproducibility, a comprehensive purity profile is often best achieved by employing a combination of analytical techniques. TLC serves as a rapid, qualitative screening tool, ideal for reaction monitoring. GC-MS provides unparalleled sensitivity for the detection and identification of volatile impurities that might be missed by HPLC. For researchers and professionals in drug development, understanding the strengths and limitations of each method is paramount to ensuring the quality and safety of their synthesized compounds.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. imgroupofresearchers.com [imgroupofresearchers.com]
- 3. quora.com [quora.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
comparison of green synthesis methods for benzothiazoles using 2-amino-6-methoxybenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzothiazole derivatives, a cornerstone in medicinal chemistry, is continually evolving towards more environmentally benign methodologies. This guide provides an objective comparison of green synthesis methods for producing 2-substituted-6-methoxybenzothiazoles, starting from the key precursor, 2-amino-6-methoxybenzene-1-thiol. We will delve into ultrasound-assisted synthesis, microwave-assisted synthesis, and catalyst-free approaches in green solvents, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Green Synthesis Methods
The following table summarizes the key quantitative data for different green synthesis methods for 6-methoxybenzothiazoles. The data is compiled from various studies and adapted for the synthesis using this compound and various aldehydes.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Ultrasound-Assisted | Sulfated tungstate | Solvent-free | 30-45 min | 90-98% | High yields, short reaction times, solvent-free conditions, catalyst reusability.[1] |
| FeCl₃/Montmorillonite K-10 | Ethanol | 0.7-5 h | 33-95% | Readily available and inexpensive catalyst.[2] | |
| Microwave-Assisted | Acetic Acid | Solvent-free | 3-10 min | High | Rapid synthesis, mild conditions, avoids hazardous solvents and catalysts. |
| None | Ethanol | 5-15 min | High | Catalyst-free, uses a green solvent. | |
| Catalyst-Free | None | Ethanol/Water | 1-6 h | 85-96% | Environmentally friendly solvents, no catalyst contamination in the product.[2] |
| None (Air/DMSO oxidant system) | DMSO | 6 h | 71-96% | Simple, catalyst-free, tolerates a wide range of functional groups. |
General Synthesis Pathway
The synthesis of 2-substituted-6-methoxybenzothiazoles from this compound and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the final benzothiazole product.
Caption: General reaction pathway for the synthesis of 2-substituted-6-methoxybenzothiazoles.
In-Depth Analysis of Green Synthesis Methods
Ultrasound-Assisted Synthesis
Ultrasonic irradiation has emerged as a powerful tool in green chemistry, accelerating reactions and often leading to higher yields in shorter timeframes. The acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperature and pressure, which enhances mass transfer and reaction rates.
Experimental Workflow:
References
Safety Operating Guide
Navigating the Safe Disposal of 2-amino-6-methoxybenzene-1-thiol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-amino-6-methoxybenzene-1-thiol, a compound that requires careful management due to its dual functional nature as both an aromatic amine and a thiol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and chemical-resistant gloves, must be worn at all times. All waste generated, including contaminated disposables, should be treated as hazardous.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves the oxidation of the thiol group followed by the collection of the resulting waste for professional disposal. This two-pronged approach addresses the immediate odor and reactivity concerns of the thiol functionality while ensuring the proper management of the aromatic amine component.
Experimental Protocol: Oxidation of Thiol Group
-
Preparation of Oxidation Solution: In a designated container within a chemical fume hood, prepare a solution of sodium hypochlorite (laundry bleach) or calcium hypochlorite.[1][2][3]
-
Addition of Thiol Compound: Slowly and carefully add the this compound waste to the stirred hypochlorite solution.[2][3] The reaction may be exothermic, so addition should be gradual to control any temperature increase.[2][3]
-
Reaction and Neutralization: Continue stirring the mixture for a minimum of two hours to ensure complete oxidation of the thiol group to a sulfonic acid.[1][2][3] After the reaction, check the pH of the solution and neutralize it if necessary.
-
Waste Collection: The treated solution should be collected in a clearly labeled hazardous waste container.[4][5][6] Do not dispose of the treated solution down the drain, as it still contains the aromatic amine component.
-
Decontamination of Glassware: All glassware that has come into contact with this compound should be immediately immersed in a bleach bath and allowed to soak overnight to neutralize any residual thiol.[4]
Quantitative Data for Disposal
For effective and safe execution of the disposal protocol, the following quantitative guidelines should be observed:
| Parameter | Value/Recommendation | Source |
| Oxidizing Agent | 5.25% Sodium Hypochlorite (Commercial Bleach) or 65% Calcium Hypochlorite | [2][3] |
| Reagent Ratio | 500 mL of 5.25% sodium hypochlorite per 0.1 mol of thiol (with 25% excess) | [2][3] |
| Reaction Temperature | Maintain between 45-50°C; use an ice bath for cooling if necessary | [3] |
| Reaction Time | Minimum of 2 hours with continuous stirring | [2][3] |
| Final pH | Neutralize to a pH between 6 and 8 before collection |
Waste Management and Final Disposal
Proper waste management is a critical final step. Adherence to the following will ensure safety and regulatory compliance:
-
Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[6]
-
Labeling and Storage: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[5][6] Store these containers in a cool, well-ventilated area designated for hazardous waste, away from incompatible materials.[6]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.[6][7] Maintain all records of waste disposal as required by local, state, and federal regulations.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
